Dock5-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
8-[(dimethylamino)methyl]-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H15N3O2/c1-8-6-10(16)15-5-4-9(7-14(2)3)11(17)12(15)13-8/h4-6,17H,7H2,1-3H3 |
InChI Key |
RGNHKJWHFIPHIM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Dock5-IN-1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dock5, a member of the dedicator of cytokinesis (DOCK) family of proteins, is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in various cellular processes, including cell migration, adhesion, and bone resorption. Its involvement in pathological conditions such as cancer and osteoporosis has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of Dock5-IN-1, a known inhibitor of Dock5. While detailed quantitative data and specific experimental protocols for this compound are not extensively available in the public domain, this document synthesizes the current understanding of Dock5 function and the general mechanisms of its inhibition to provide a foundational understanding for researchers.
Introduction to Dock5
Dedicator of cytokinesis 5 (Dock5) is an atypical guanine nucleotide exchange factor (GEF) that specifically activates the Rho GTPase, Rac1.[1][2] Unlike traditional GEFs that possess a Dbl-homology (DH) domain, DOCK proteins utilize a DOCK homology region 2 (DHR-2) domain for their catalytic activity.[1] The activation of Rac1 by Dock5 initiates a cascade of downstream signaling events that are pivotal in regulating the actin cytoskeleton, leading to changes in cell morphology, motility, and adhesion.[1] Dock5 has been implicated in various physiological and pathological processes, including osteoclast function and bone resorption, cancer cell invasion and metastasis, and insulin (B600854) signaling.[1][3]
The Dock5 Signaling Pathway
Dock5 acts as a critical node in several signaling pathways. Its primary function is to catalyze the exchange of GDP for GTP on Rac1, thereby converting it to its active, GTP-bound state. Activated Rac1 then interacts with a variety of downstream effectors to modulate cellular processes.
A key pathway involves the regulation of the actin cytoskeleton. Activated Rac1 promotes the formation of lamellipodia and membrane ruffles, structures essential for cell migration.[1] This is particularly relevant in cancer metastasis, where the invasive properties of tumor cells are dependent on their migratory capacity.[1] In osteoclasts, Dock5-mediated Rac1 activation is crucial for the formation of the sealing zone, a specialized actin-rich structure required for bone resorption.[3]
Furthermore, Dock5 has been shown to be involved in signaling pathways that are independent of its GEF activity. For instance, in mast cells, Dock5 can regulate degranulation through a mechanism that does not require Rac1 activation.[4]
Below is a diagram illustrating the central role of Dock5 in activating Rac1 and its impact on downstream cellular functions.
Caption: Dock5 catalyzes the activation of Rac1, leading to downstream signaling that affects cell migration and bone resorption.
Mechanism of Action of this compound
The inhibitory mechanism could occur through several potential modes of action:
-
Competitive Inhibition: this compound might bind to the active site of the DHR-2 domain of Dock5, directly competing with the binding of Rac1-GDP.
-
Non-competitive Inhibition: The inhibitor could bind to a site on Dock5 distinct from the Rac1 binding site, inducing a conformational change that reduces the catalytic efficiency of the DHR-2 domain.
-
Allosteric Inhibition: this compound may bind to an allosteric site on the Dock5 protein, modulating its activity without directly blocking the active site. The inhibitor C21, for example, has been shown to be a non-competitive, allosteric inhibitor of Dock5.[1]
The logical workflow for characterizing a novel inhibitor like this compound would involve a series of biochemical and cell-based assays.
Caption: A typical experimental workflow for the characterization of a Dock5 inhibitor.
Quantitative Data on Dock5 Inhibitors
While specific quantitative data for this compound is not available, data for other known Dock5 inhibitors can provide a valuable reference for researchers.
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Reference |
| CPYPP | DOCK2, DOCK180, DOCK5 | 22.8 µM (for DOCK2) | Competitive | |
| E197 | DOCK5 | 3.44 µM (human osteoclast bone resorption) | Not specified | |
| C21 | DOCK5 | Not specified | Non-competitive, Allosteric | [1] |
| This compound | DOCK5 | Not available | Not available |
Table 1: Summary of known Dock5 inhibitors. Note the lack of specific IC50 data for this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been published. However, based on standard methodologies for studying enzyme inhibitors, the following protocols would be representative of the types of experiments required.
Guanine Nucleotide Exchange Factor (GEF) Assay
This assay is fundamental to determining the inhibitory effect of a compound on Dock5's catalytic activity. A common method utilizes a fluorescently labeled GTP analog.
Principle: The exchange of GDP for a fluorescent GTP analog on Rac1 results in an increase in fluorescence. An inhibitor of Dock5 will reduce the rate of this exchange.
Protocol Outline:
-
Reagents:
-
Purified recombinant Dock5 protein (DHR-2 domain is often sufficient).
-
Purified recombinant Rac1 protein.
-
BODIPY-FL-GTP (fluorescent GTP analog).
-
GDP.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
This compound at various concentrations.
-
-
Procedure: a. Pre-load Rac1 with GDP by incubation. b. In a 96-well plate, add Rac1-GDP, BODIPY-FL-GTP, and varying concentrations of this compound. c. Initiate the reaction by adding the Dock5 protein. d. Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for BODIPY-FL). e. Calculate the initial reaction rates for each inhibitor concentration. f. Plot the rates against the inhibitor concentration to determine the IC50 value.
Rac1 Activation Pull-Down Assay
This cell-based assay determines the effect of an inhibitor on Dock5's ability to activate Rac1 within a cellular context.
Principle: A protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to the active, GTP-bound form of Rac1, is used to "pull down" active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.
Protocol Outline:
-
Reagents:
-
Cell line expressing Dock5 (e.g., RAW264.7 macrophages).
-
This compound.
-
Lysis buffer.
-
GST-PAK-PBD beads.
-
Anti-Rac1 antibody.
-
Reagents for SDS-PAGE and Western blotting.
-
-
Procedure: a. Culture cells and treat with various concentrations of this compound for a specified time. b. Lyse the cells and clarify the lysates by centrifugation. c. Incubate the cell lysates with GST-PAK-PBD beads to pull down active Rac1. d. Wash the beads to remove non-specifically bound proteins. e. Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-Rac1 antibody. f. Quantify the band intensities to determine the relative levels of active Rac1 in treated versus untreated cells.
Conclusion
This compound is a recognized inhibitor of Dock5, a key regulator of Rac1 signaling. While the publicly available data on this compound is currently limited, this guide provides a framework for understanding its potential mechanism of action based on the known functions of Dock5 and the general principles of enzyme inhibition. Further research is necessary to fully elucidate the biochemical and cellular effects of this compound, which will be critical for its development as a potential therapeutic agent. The experimental protocols outlined here provide a roadmap for researchers seeking to further characterize this and other novel Dock5 inhibitors. It is noted that this compound has been reported to exhibit no toxicity at a concentration of 100 μM in RAW264.7 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chapter 2 Lead Discovery and Lea 2014 The Organic Chemistry of Drug Design | PDF | Neurotransmitter | Dopamine [scribd.com]
- 4. A small molecule inhibitor 1,2,4,5-Benzenetetraamine tetrahydrochloride, targeting the Y397 site of Focal Adhesion Kinase decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Dock5 Inhibitor C21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of C21, a potent and selective allosteric inhibitor of the Dedicator of Cytokinesis 5 (DOCK5) protein. DOCK5, a guanine (B1146940) nucleotide exchange factor (GEF), plays a crucial role in cell migration and cytoskeletal organization through its activation of Rac small GTPases. Its involvement in various pathological processes, including cancer metastasis and osteoporosis, has made it an attractive target for therapeutic intervention. This document details the experimental protocols for key assays, summarizes quantitative data on C21's activity, and visualizes the pertinent signaling and synthesis pathways.
Introduction to DOCK5
Dedicator of Cytokinesis 5 (DOCK5) is a member of the DOCK-A subfamily of proteins that act as guanine nucleotide exchange factors (GEFs) for the Rho family of small GTPases, particularly Rac1 and Cdc42.[1] Unlike conventional GEFs that possess a Dbl-homology (DH) domain, DOCK proteins utilize a DOCK homology region 2 (DHR-2) domain to catalyze the exchange of GDP for GTP, leading to the activation of the GTPase.[2] This activation triggers downstream signaling cascades that are pivotal in regulating the actin cytoskeleton, cell motility, adhesion, and proliferation.[1] Dysregulation of DOCK5 activity has been implicated in several diseases, making it a compelling target for the development of novel therapeutics.[1][3]
The Discovery of C21
The inhibitor C21, chemically known as N-(3,5-dichlorophenyl)benzenesulfonamide, was identified through a screening of a library containing 2,640 heterocyclic commercial chemical compounds.[4] The screen was designed to identify molecules capable of inhibiting the growth of yeast strains engineered to express the DHR2 catalytic domain of Dock5 in a histidine-deprived medium, while not affecting growth in a histidine-complemented medium.[4] This approach led to the successful identification of C21 as a compound that effectively inhibits the GEF activity of DOCK5.[4]
Synthesis Pathway of C21
Caption: Conceptual synthesis pathway for the Dock5 inhibitor C21.
Mechanism of Action
C21 functions as a non-competitive, allosteric inhibitor of DOCK5.[5][6] This means that C21 does not bind to the active site of the DHR2 domain where Rac GTPases normally bind. Instead, it is proposed to bind to a different site on the DOCK5 protein, inducing a conformational change that reduces the enzyme's catalytic efficiency.[6] This allosteric inhibition prevents the DOCK5-mediated exchange of GDP for GTP on Rac, thereby blocking its activation. A key characteristic of C21's mechanism is that it impairs the GEF activity of DOCK5 without disrupting the physical interaction between DOCK5 and Rac1.[2]
Signaling Pathway
DOCK5 is a critical upstream regulator of Rac-mediated signaling. The inhibition of DOCK5 by C21 disrupts these pathways, which are integral to cellular processes like migration and cytoskeletal rearrangement.
Caption: DOCK5 signaling pathway and the inhibitory action of C21.
Quantitative Data
C21 has been shown to be a potent inhibitor of DOCK5-mediated Rac activation. The following table summarizes key quantitative data for C21.
| Parameter | Value | Species | Assay/Method | Reference |
| kcat/KM (Rac1) | 7.9 x 10⁴ M⁻¹s⁻¹ | Not Specified | Dock5-DHR2 mediated Rac activation | |
| kcat/KM (Rac2) | 9.5 x 10⁴ M⁻¹s⁻¹ | Not Specified | Dock5-DHR2 mediated Rac activation | |
| In vivo Efficacy | 25 mg/kg, i.p. or i.v. | Mouse | Osteolytic disease models |
Experimental Protocols
Guanine Nucleotide Exchange Factor (GEF) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the DOCK5-mediated exchange of GDP for a fluorescently labeled GTP analog on Rac.
Materials:
-
Purified recombinant DOCK5 DHR2 domain
-
Purified recombinant Rac1 protein
-
Mant-GTP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-triphosphate)
-
GDP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compound (C21) dissolved in DMSO
-
Fluorescence plate reader
Protocol:
-
Pre-load Rac1 with GDP by incubation in the presence of a molar excess of GDP.
-
In a 96-well plate, prepare reaction mixtures containing assay buffer, Rac1-GDP, and varying concentrations of the test compound (C21).
-
Initiate the exchange reaction by adding the DOCK5 DHR2 domain and Mant-GTP.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation ~360 nm, Emission ~440 nm).
-
The rate of increase in fluorescence is proportional to the GEF activity.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of C21 on the migratory capacity of cells that rely on DOCK5 activity.
Materials:
-
Cell line with endogenous or overexpressed DOCK5 (e.g., cancer cell line)
-
Complete cell culture medium
-
Sterile pipette tips or a wound-healing insert
-
Test compound (C21)
-
Microscope with live-cell imaging capabilities
Protocol:
-
Seed cells in a multi-well plate and grow to confluence.
-
Create a "wound" or cell-free gap in the monolayer using a sterile pipette tip or by removing an insert.
-
Wash with PBS to remove dislodged cells.
-
Add fresh culture medium containing either vehicle (DMSO) or varying concentrations of C21.
-
Acquire images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Quantify the rate of wound closure by measuring the change in the cell-free area over time.
-
Compare the migration rate of C21-treated cells to vehicle-treated controls.
Experimental Workflow
The discovery and characterization of a DOCK5 inhibitor like C21 typically follows a structured workflow.
Caption: General experimental workflow for the discovery and validation of a Dock5 inhibitor.
Conclusion
The discovery of C21 as a specific, allosteric inhibitor of DOCK5 represents a significant advancement in the ability to probe the biological functions of this important GEF and offers a promising starting point for the development of therapeutics targeting DOCK5-driven pathologies. The data and protocols outlined in this guide provide a comprehensive resource for researchers in the fields of cell biology, oncology, and drug discovery who are interested in the DOCK5 signaling axis. Further investigation into the synthesis and optimization of C21 and related compounds may lead to the development of next-generation DOCK5 inhibitors with enhanced potency and drug-like properties.
References
- 1. What are DOCK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Dedicator of cytokinesis protein 5 - Wikipedia [en.wikipedia.org]
- 4. US8940798B2 - Compounds useful for treating and/or preventing disease-associated bone loss - Google Patents [patents.google.com]
- 5. DOCK5-IN-C21|CAS 54129-15-6|DC Chemicals [dcchemicals.com]
- 6. Allosteric inhibition of the guanine nucleotide exchange factor DOCK5 by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of DOCK5 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dedicator of cytokinesis 5 (DOCK5), a member of the DOCK-A subfamily of atypical guanine (B1146940) nucleotide exchange factors (GEFs), is a critical regulator of a diverse array of cellular processes. This technical guide provides an in-depth exploration of the function of DOCK5 in cellular signaling, with a focus on its GEF-dependent and independent activities. We will delve into its role in cytoskeletal dynamics, cell migration, and its implications in pathological conditions such as cancer and osteoporosis. This document summarizes key quantitative data, provides detailed experimental protocols for studying DOCK5 function, and visualizes complex signaling pathways using Graphviz diagrams.
Core Functions of DOCK5 in Cellular Signaling
DOCK5 is a large, approximately 200 kDa protein that, like other DOCK family members, facilitates the activation of small Rho GTPases, primarily Rac1 and Cdc42, by promoting the exchange of GDP for GTP.[1] This activation is mediated by its conserved DHR-2 (DOCK homology region 2) domain.[2] The activated GTPases, in turn, modulate a wide range of cellular activities.
Guanine Nucleotide Exchange Factor (GEF) Activity
The canonical function of DOCK5 is its GEF activity, which is central to its role in regulating the actin cytoskeleton. By activating Rac and Cdc42, DOCK5 influences processes such as:
-
Cell Migration and Invasion: DOCK5 is a key player in promoting cell motility.[3][4] This is particularly relevant in cancer metastasis, where DOCK5 expression can contribute to the invasive phenotype of cancer cells.[1][3]
-
Actin Cytoskeleton Reorganization: DOCK5-mediated Rac activation leads to the formation of lamellipodia and membrane ruffles, structures essential for cell movement.[1]
-
Osteoclast Function: In osteoclasts, DOCK5 is crucial for the formation of the sealing zone, an actin-rich structure required for bone resorption.[5] Inhibition of DOCK5 impairs osteoclast function and can protect against bone loss.[5]
GEF-Independent Signaling
Interestingly, DOCK5 also participates in cellular signaling in a manner independent of its GEF activity. A prime example is its role in mast cell degranulation. In this context, DOCK5 acts as a signaling adaptor, linking FcεRI signals to microtubule dynamics. This function does not require its Rac GEF activity but instead involves its interaction with Nck2 and Akt to regulate GSK3β phosphorylation.[6][7][8]
Key Signaling Pathways Involving DOCK5
DOCK5 is integrated into several critical signaling networks. Below are two well-characterized pathways.
DOCK5-Rac/Cdc42 Pathway in Cell Migration
This pathway highlights the canonical GEF-dependent function of DOCK5.
GEF-Independent DOCK5 Signaling in Mast Cell Degranulation
This pathway illustrates the non-canonical, scaffolding function of DOCK5.
Quantitative Data on DOCK5 Function
The following tables summarize key quantitative findings from studies on DOCK5.
Table 1: Effects of DOCK5 Modulation on Cellular Processes
| Cellular Process | Cell Type/Model | DOCK5 Modulation | Quantitative Effect | Reference |
| Mast Cell Degranulation | Bone Marrow-Derived Mast Cells (BMMCs) | DOCK5 Knockout | ~70% reduction in β-hexosaminidase release | [6] |
| Microtubule Growth Speed | BMMCs | DOCK5 Knockout | Reduced to 32% of wild-type levels (0.116 µm/s vs 0.357 µm/s) | [6] |
| Bone Resorption | DOCK5 Knockout Mice | DOCK5 Knockout | Over 30% increase in trabecular bone volume to total volume ratio | [1] |
| YAP/TAZ Nuclear Translocation | LM2 Breast Cancer Cells | DOCK5 Depletion (siRNA) | Significant decrease in nuclear to cytoplasmic ratio of YAP/TAZ | [3] |
| Osteoblast Differentiation | MC3T3-E1 cells | DOCK5 Inhibition (C21, 25 µM) | Synergistic increase in mineral deposition with BMP2 | [9] |
Table 2: Kinetic and Inhibition Data for DOCK5
| Parameter | Substrate/Inhibitor | Value | Reference |
| kcat/KM (GEF activity) | Rac1 | 3 x 104 M-1s-1 | |
| kcat/KM (GEF activity) | Rac2 | 3.2 x 104 M-1s-1 | |
| Inhibition Mechanism (C21) | DOCK5 DHR2 | Non-competitive |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of DOCK5.
DOCK5 GEF Activity Assay
This protocol outlines a fluorescence-based assay to measure the GEF activity of DOCK5.
Protocol:
-
Protein Purification: Express and purify recombinant DOCK5 DHR-2 domain and the Rho GTPase of interest (e.g., Rac1).
-
Nucleotide Loading: Load the GTPase with a fluorescent GDP analog, such as 2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate (Mant-GDP).
-
Reaction Setup: In a fluorometer cuvette, mix the Mant-GDP-loaded GTPase with a reaction buffer containing an excess of unlabeled GTP.
-
Initiation and Measurement: Initiate the exchange reaction by adding a catalytic amount of the DOCK5 DHR-2 domain. Immediately begin monitoring the decrease in Mant fluorescence over time.
-
Data Analysis: The rate of fluorescence decay is proportional to the GEF activity. Calculate the initial rate of the reaction to determine the GEF activity.
Cell Migration/Invasion Assay (Transwell Assay)
This assay quantifies the migratory and invasive potential of cells in response to DOCK5 modulation.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., MDA-MB-231 breast cancer cells) and treat as required (e.g., with DOCK5 siRNA or inhibitor).
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with 8 µm pores) with a thin layer of Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period sufficient for cell migration/invasion (e.g., 24-48 hours).
-
Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated/invaded cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify migration/invasion.
Immunoprecipitation and Western Blotting for DOCK5 Interactions
This protocol is used to identify proteins that interact with DOCK5.
Protocol:
-
Cell Lysis: Lyse cells expressing endogenous or tagged DOCK5 in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to DOCK5 or the tag, followed by the addition of protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting proteins.
DOCK5 as a Therapeutic Target
The involvement of DOCK5 in key pathological processes has made it an attractive target for drug development.
-
Cancer: DOCK5 inhibitors could potentially reduce cancer cell migration and invasion, thereby limiting metastasis.[1]
-
Osteoporosis: By inhibiting the bone-resorbing activity of osteoclasts, DOCK5 inhibitors offer a novel therapeutic strategy for osteoporosis and other bone-lytic diseases.[1][5]
-
Inflammatory and Fibrotic Diseases: The role of DOCK5 in regulating cell motility suggests its potential as a target in inflammatory and fibrotic conditions.[1]
The small molecule C21 has been identified as a specific, non-competitive inhibitor of DOCK5's GEF activity and has shown efficacy in preclinical models of bone loss.
Conclusion
DOCK5 is a versatile signaling protein with both GEF-dependent and -independent functions that are critical for a variety of cellular activities. Its role in regulating the cytoskeleton, cell migration, and specialized cellular processes like mast cell degranulation and bone resorption underscores its importance in both normal physiology and disease. The continued investigation into the intricate signaling networks governed by DOCK5 will undoubtedly pave the way for novel therapeutic interventions for a range of human diseases.
References
- 1. CDCA5 - DOCK5 Interaction Summary | BioGRID [thebiogrid.org]
- 2. DOCK5 - SOS2 Interaction Summary | BioGRID [thebiogrid.org]
- 3. Mapping differential interactomes by affinity purification coupled with data independent mass spectrometry acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bahlerweb.cs.ucl.ac.uk [bahlerweb.cs.ucl.ac.uk]
- 5. DOCK5 Result Summary | BioGRID [thebiogrid.org]
- 6. DOCK5 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Allosteric inhibition of the guanine nucleotide exchange factor DOCK5 by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOCK5 - MADD Interaction Summary | BioGRID [thebiogrid.org]
- 9. DOCK5 dedicator of cytokinesis 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Biological role of DOCK5 in cancer metastasis
An In-depth Technical Guide on the Biological Role of DOCK5 in Cancer Metastasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dedicator of Cytokinesis 5 (DOCK5) is a member of the DOCK-A subfamily of atypical guanine (B1146940) nucleotide exchange factors (GEFs).[1] These proteins are crucial regulators of intracellular signaling networks, primarily by activating small Rho GTPases such as Rac.[1][2][3] While involved in various physiological processes, including osteoclast function and cell migration, emerging evidence has highlighted a significant role for DOCK5 in the pathological processes of cancer progression and metastasis.[1][4][5] Its ability to modulate the actin cytoskeleton and promote cell motility positions it as a key player in the metastatic cascade.[2][4] This technical guide provides a comprehensive overview of the biological functions of DOCK5 in cancer metastasis, detailing its signaling pathways, the quantitative impact of its activity, and the experimental methodologies used to elucidate its role.
The Role of DOCK5 as a Pro-Metastatic Factor
DOCK5 is increasingly recognized as an oncogenic protein that promotes the migration, invasion, and metastasis of various cancers.[4] Its inhibition has been shown to reduce invasiveness and tumor burden in mouse models of breast cancer.[3][4]
-
Breast Cancer: In triple-negative breast cancer (TNBC), DOCK5 is an essential regulator of migration, invasion, and cell survival.[6] It is particularly important in highly metastatic breast cancer cell lines.[6][7] High expression of DOCK1, a close homolog, in HER2+ and basal breast cancer subtypes is inversely correlated with patient survival, suggesting a similar prognostic potential for DOCK family members.[8]
-
Head and Neck Squamous Cell Carcinoma (HNSCC): A specific splicing variant of DOCK5 has been identified as an oncogenic factor in HNSCC.[9][10] This variant promotes the proliferation, migration, and invasion of HNSCC cells.[9][11] The expression of this variant is regulated by the splicing factor PHF5A, which is also highly expressed in HNSCC and correlates with a worse prognosis.[9][11]
-
Lung Cancer: DOCK5 has been implicated in the progression of lung cancer.[3][4] Its role is linked to the regulation of the actin cytoskeleton, a fundamental component of cell motility.[3]
-
Pancreatic Cancer: Recent studies have highlighted DOCK5 as part of the essential downstream mechanisms of KRAS signaling in pancreatic cancer.[12]
Signaling Pathways Involving DOCK5 in Metastasis
DOCK5 functions as a critical node in signaling pathways that control cytoskeletal dynamics and cell behavior. Its primary role is to act as a GEF for Rac GTPases, catalyzing the exchange of GDP for GTP to activate them.
DOCK5-Rac-YAP/TAZ Pathway in Breast Cancer
In metastatic breast cancer, DOCK5 is a key upstream regulator of the Hippo pathway transducers YAP and TAZ, which are transcriptional co-activators that promote proliferation and invasion.[6][7]
-
Activation: The mechanism initiating DOCK5 activity in this context involves its role in stabilizing the leading edge of migrating cells. DOCK5 promotes focal adhesion (FA) morphogenesis.[6]
-
Core Signaling: DOCK5's catalytic activity on Rac-type GTPases is essential for this pathway.[6][7] Inhibition of DOCK5's catalytic domain with the small molecule inhibitor C21 decreases YAP/TAZ nuclear translocation to the same extent as DOCK5 knockdown.[6][7]
-
Downstream Effects: Activated Rac leads to changes in cell shape and stabilization of the leading edge. This cytoskeletal reorganization promotes the nuclear translocation of YAP/TAZ.[6] In the nucleus, YAP/TAZ drive the expression of genes that promote migration, invasion, 3D tissue invasion, and resistance to MEK inhibitors.[6][7] DOCK5 depletion leads to a loss of these metastatic phenotypes.[6]
PHF5A-DOCK5 Variant-p38 MAPK Pathway in HNSCC
In HNSCC, the pro-metastatic function of DOCK5 is driven by a specific splicing variant, which is in turn regulated by the splicing factor PHF5A.[9][10]
-
Upstream Regulation: The spliceosome gene PHF5A is highly expressed in HNSCC and enhances the production of an oncogenic DOCK5 variant.[9] Knockdown of PHF5A reduces the levels of this DOCK5 variant.[9][10]
-
Core Signaling: The DOCK5 variant activates the p38 MAPK signaling pathway.[9]
-
Downstream Effects: Activation of the p38 MAPK pathway leads to the phosphorylation of downstream targets including HSP27, MSK1, MAPKAPK2, ATF2, and MEK3.[9] This signaling cascade ultimately promotes HNSCC cell proliferation, migration, and invasion.[9][10] Inhibition of the p38 MAPK pathway reverses the pro-tumorigenic effects of PHF5A and the DOCK5 variant.[9]
Quantitative Data on DOCK5 Function
The modulation of DOCK5 expression or activity has significant quantitative effects on cancer cell behavior. The following tables summarize key findings from the literature.
| Cell Line | Cancer Type | DOCK5 Modulation | Phenotype | Quantitative Effect | Citation |
| LM2 | Triple-Negative Breast Cancer | siRNA Knockdown | Cell Growth | 68% fewer cells after 60 hours compared to control. | [6] |
| LM2 | Triple-Negative Breast Cancer | siRNA Knockdown | 3D Invasion (Spheroid) | Complete inhibition of invasion into Matrigel. | [6] |
| LM2 | Triple-Negative Breast Cancer | siRNA Knockdown | 3D Invasion (Collagen I) | Consistent reduction in invasion across collagen densities (1.6 to 4.8 mg/ml). | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | C21 Inhibitor | YAP/TAZ Nuclear Translocation | Decrease equivalent to that of DOCK5 siRNA knockdown. | [6][7] |
| Parameter | Cancer Type / Cell Line | Method | Key Finding | Citation |
| Gene Dependency | Breast Cancer Cell Lines | DEPMAP Profiling (CRISPR screens) | MDA-MB-231 cells are highly sensitive to DOCK5 depletion. | [6][7] |
| Genetic Interaction | Breast Cancer (LM2 cells) | siRNA Knockdown | Negative/aggravating interaction with CDC42; Positive/alleviating interactions with RAC1 and RHOA. | [7] |
| Protein Level Change | Breast Cancer (LM2 cells) | Mass Spectrometry | DOCK5 depletion significantly reduces GSK3β protein levels. | [6][7] |
Experimental Protocols for Studying DOCK5
Investigating the role of DOCK5 in metastasis requires a combination of molecular biology, cell biology, and in vivo techniques.
DOCK5 Knockdown using RNAi
This protocol is used to specifically reduce DOCK5 expression to study its functional consequences.
-
Reagents: siRNA pools (e.g., ON-TARGETplus or siGENOME from Dharmacon) targeting human DOCK5, non-targeting control siRNA, transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Procedure:
-
Seed cancer cells (e.g., LM2, MDA-MB-231) in antibiotic-free medium and allow them to adhere overnight.
-
Prepare siRNA-lipid complexes by diluting siRNA and the transfection reagent separately in serum-free medium (e.g., Opti-MEM).
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the complexes to the cells to a final siRNA concentration of 25-50 nM.
-
Incubate cells for 48-72 hours before proceeding with downstream functional assays or molecular analysis.
-
-
Validation: Knockdown efficiency is confirmed by quantitative RT-PCR (qRT-PCR) to measure DOCK5 mRNA levels and/or Western blotting to measure DOCK5 protein levels.[6]
3D Spheroid Invasion Assay
This assay models tumor invasion into an extracellular matrix.
-
Reagents: Matrigel or Collagen I, ultra-low attachment plates, cell culture medium.
-
Procedure:
-
Generate multicellular spheroids by seeding cells (e.g., 2,500 cells/well) in an ultra-low attachment 96-well plate and centrifuging briefly. Allow spheroids to form over 48-72 hours.
-
Coat the wells of a new plate with a thick layer of Matrigel and allow it to solidify at 37°C.
-
Carefully transfer the formed spheroids onto the Matrigel layer.
-
Add complete medium on top of the Matrigel.
-
Image the spheroids at regular intervals (e.g., every 24 hours) for several days using a brightfield microscope.
-
-
Analysis: Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells, then subtracting the initial spheroid area. DOCK5-depleted cells are expected to show significantly reduced or no invasion compared to controls.[6]
Transwell Invasion Assay
This is a widely used method to quantify the invasive potential of cancer cells in vitro.[9][13]
-
Reagents: Transwell inserts with 8-µm pore size membranes, Matrigel, serum-free medium, complete medium with chemoattractant (e.g., 10% FBS).
-
Procedure:
-
Coat the top of the Transwell membrane with a thin layer of diluted Matrigel and allow it to solidify.
-
Harvest cells (e.g., following siRNA treatment) and resuspend them in serum-free medium.
-
Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of the Transwell insert.
-
Add complete medium containing a chemoattractant to the lower chamber.
-
Incubate for 16-48 hours, allowing invasive cells to migrate through the Matrigel and the membrane.
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the cells that have invaded to the bottom of the membrane (e.g., with crystal violet).
-
-
Analysis: Count the number of stained cells in several microscopic fields and average the results. Compare the counts between DOCK5-modulated cells and controls.[9][10]
Therapeutic Implications
The critical role of DOCK5 in promoting metastasis makes it an attractive therapeutic target.[2] By inhibiting DOCK5, it may be possible to curb the spread of cancer cells to distant organs, which is the primary cause of cancer-related mortality.[2]
-
Small Molecule Inhibitors: The development of specific DOCK5 inhibitors is a promising area of research.[2] Compounds like C21 have been used experimentally to block DOCK5's catalytic activity, confirming that its GEF function is crucial for its pro-metastatic effects.[6][7] These inhibitors disrupt downstream signaling, leading to alterations in the actin cytoskeleton and a reduction in cell migration and invasion.[2]
-
Synthetic Lethality: In breast cancer, while inhibiting the DOCK5-YAP pathway can reduce survival, simultaneous inhibition of both the DOCK5-YAP and RAS-ERK pathways is lethal to cancer cells.[6][7] This suggests a potential combination therapy strategy.
Conclusion
DOCK5 is a key signaling protein that functions as a critical driver of cancer metastasis. Through its GEF activity, primarily targeting the Rho GTPase Rac, DOCK5 orchestrates complex signaling pathways, such as the YAP/TAZ and p38 MAPK pathways, to promote cell migration, invasion, and survival. Its upregulation or aberrant splicing is associated with aggressive phenotypes in multiple cancers, including breast and head and neck cancers. The quantitative data clearly demonstrate that targeting DOCK5 leads to a potent suppression of metastatic behaviors in preclinical models. Further research into the development of specific and potent DOCK5 inhibitors holds significant promise for novel anti-metastatic therapies.
References
- 1. Dedicator of cytokinesis protein 5 - Wikipedia [en.wikipedia.org]
- 2. What are DOCK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. PHF5A regulates the expression of the DOCK5 variant to promote HNSCC progression through p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DOCK5 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
The Role of Dock5-IN-1 in the Regulation of the Actin Cytoskeleton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Dedicator of cytokinesis 5 (Dock5) protein, a guanine (B1146940) nucleotide exchange factor (GEF), plays a pivotal role in intracellular signaling networks that govern actin cytoskeleton dynamics. Its function is crucial in a variety of cellular processes, including cell migration, adhesion, and morphology. Dysregulation of Dock5 activity has been implicated in several pathologies, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of Dock5-IN-1, a small molecule inhibitor of Dock5, on the regulation of the actin cytoskeleton. We present quantitative data on inhibitor activity, detailed experimental protocols for studying Dock5 function, and visual representations of the associated signaling pathways.
Introduction to Dock5 and its Role in Actin Cytoskeleton Regulation
Dock5 is a member of the DOCK-A subfamily of the DOCK family of proteins, which are characterized by their atypical GEF activity for Rho family GTPases, particularly Rac1 and Rac2. Unlike conventional Dbl-homology (DH) domain-containing GEFs, DOCK proteins utilize a DOCKer (or DHR-2) domain for their catalytic activity. The activation of Rac GTPases by Dock5 initiates a cascade of downstream signaling events that culminate in the reorganization of the actin cytoskeleton. This process is fundamental for the formation of lamellipodia, filopodia, and focal adhesions, structures that are essential for cell motility and invasion.
The interaction of Dock5 with the ELMO1 (Engulfment and Cell Motility 1) protein is crucial for its GEF activity and subcellular localization. The Dock5/ELMO1 complex acts as a functional unit to efficiently activate Rac, thereby linking upstream signals to actin polymerization.
Quantitative Analysis of Dock5 Inhibitors
The development of small molecule inhibitors targeting Dock5 has been instrumental in elucidating its function and therapeutic potential. This section summarizes the available quantitative data for key Dock5 inhibitors.
| Inhibitor | Target(s) | Assay Type | Cell/System | IC50 / Activity | Reference(s) |
| This compound (C21) | Dock5 | Rac Activation | MC3T3-E1 cells | Inhibition of Rac1 activity by 10% at 25 µM and ~13% at 50 µM in the presence of BMP2. | [1] |
| This compound (C21) | Dock5-DHR2 | In vitro GEF assay | Recombinant protein | kcat/KM = 7.9 x 10⁴ M⁻¹s⁻¹ for Rac1 and 9.5 x 10⁴ M⁻¹s⁻¹ for Rac2. | [2] |
| E197 | Dock5 | Bone Resorption | Human osteoclasts | IC50 = 3.44 µM | [3] |
| E197 | Rac in DOCK5 expressing cells | Rac Activation | HEK293 cells | IC50 = 36 µM | [3] |
| CPYPP | DOCK2, DOCK180, DOCK5 | In vitro GEF assay | Recombinant DOCK2 DHR-2 | IC50 = 22.8 µM for DOCK2-Rac1 interaction. Also inhibits DOCK180 and DOCK5. | [3] |
Note: this compound is also referred to as C21. The provided kcat/KM values for C21 reflect its efficiency in blocking Dock5-mediated Rac activation.
Signaling Pathways and Experimental Workflows
Dock5 Signaling Pathway in Actin Regulation
The following diagram illustrates the central role of Dock5 in activating Rac1 and its subsequent effects on the actin cytoskeleton, leading to changes in cell migration and adhesion.
Caption: Dock5 signaling pathway leading to actin cytoskeleton regulation.
Experimental Workflow for Studying Dock5 Inhibition
This diagram outlines a typical workflow for investigating the effects of a Dock5 inhibitor like this compound on cellular functions related to the actin cytoskeleton.
Caption: Workflow for assessing the impact of Dock5 inhibition.
Detailed Experimental Protocols
Rac Activation Assay (Pull-down)
This protocol is for determining the levels of active, GTP-bound Rac1 in cell lysates.
Materials:
-
GST-PBD (p21-binding domain of PAK1) fusion protein coupled to glutathione-agarose beads
-
Lysis/Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, protease inhibitors)
-
2x Laemmli sample buffer
-
Anti-Rac1 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Culture and treat cells with this compound as required.
-
Lyse cells on ice with ice-cold Lysis/Wash Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with GST-PBD agarose (B213101) beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Wash Buffer.
-
Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a western blot using an anti-Rac1 antibody to detect the levels of GTP-bound Rac1.
-
Normalize the results to the total amount of Rac1 in the initial cell lysates.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200) or a dedicated scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate to create a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control wells.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure to assess cell migration.
Phalloidin (B8060827) Staining for F-actin
This protocol is for visualizing the filamentous actin cytoskeleton.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated phalloidin (e.g., TRITC-phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently conjugated phalloidin (diluted in PBS with 1% BSA) for 30-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Immunofluorescence for Focal Adhesions
This protocol is for visualizing focal adhesion proteins like vinculin.
Materials:
-
Same as for phalloidin staining, plus:
-
Primary antibody against a focal adhesion protein (e.g., anti-vinculin)
-
Fluorescently conjugated secondary antibody
Procedure:
-
Follow steps 1-5 of the phalloidin staining protocol.
-
Block non-specific binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with the primary antibody (e.g., anti-vinculin) diluted in blocking solution for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Proceed with phalloidin and DAPI staining if desired (can be co-incubated with the secondary antibody).
-
Mount and visualize as described above.
Osteoclast Culture and Bone Resorption Assay
This assay is used to assess the bone-resorbing activity of osteoclasts.
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor kappa-B ligand)
-
Dentin or bone slices
-
Toluidine blue stain
Procedure:
-
Osteoclast Differentiation: Culture BMMs in the presence of M-CSF and RANKL for 5-7 days to differentiate them into mature osteoclasts.
-
Seed the differentiated osteoclasts onto dentin or bone slices and continue to culture in the presence of M-CSF and RANKL, with or without this compound.
-
After a further 24-48 hours, remove the cells from the slices (e.g., by sonication).
-
Stain the slices with toluidine blue to visualize the resorption pits.
-
Quantify the resorbed area using image analysis software.
Conclusion
This compound is a valuable tool for investigating the role of Dock5 in actin cytoskeleton regulation. By inhibiting the GEF activity of Dock5, this small molecule disrupts the activation of Rac GTPases, leading to significant alterations in cell migration, adhesion, and morphology. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the cellular and molecular consequences of Dock5 inhibition. A deeper understanding of the Dock5 signaling pathway will be critical for the development of novel therapeutic strategies targeting diseases associated with aberrant cell motility and invasion.
References
The Role of DOCK5 in Orchestrating Immune Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dedicator of cytokinesis 5 (DOCK5) is a member of the DOCK180 superfamily of atypical guanine (B1146940) nucleotide exchange factors (GEFs) that play a pivotal role in regulating the activity of Rho GTPases, particularly Rac. Emerging evidence has highlighted the critical function of DOCK5 in orchestrating the migration of various immune cells, a fundamental process in immune surveillance and response. This technical guide provides an in-depth analysis of the function of DOCK5 in immune cell migration, focusing on its signaling pathways, the quantitative effects of its deficiency, and the experimental methodologies employed to elucidate its role. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating immune cell trafficking and exploring DOCK5 as a potential therapeutic target.
Introduction
Immune cell migration is a highly regulated and essential process for a functioning immune system. It allows for the trafficking of leukocytes from the bloodstream to sites of inflammation, infection, or tissue damage, as well as their homing to secondary lymphoid organs. This process is orchestrated by a complex interplay of signaling molecules, including chemokines and their receptors, which ultimately converge on the regulation of the actin cytoskeleton to drive cell motility. The Rho family of small GTPases, particularly Rac, are master regulators of actin dynamics, and their activation is tightly controlled by guanine nucleotide exchange factors (GEFs). DOCK5 has emerged as a key Rac GEF in several immune cell types, modulating their migratory capacity and other essential functions. Understanding the precise role of DOCK5 in these processes is crucial for developing novel therapeutic strategies for a range of immune-mediated diseases.
The Role of DOCK5 in Neutrophil Migration
Neutrophils are the most abundant type of white blood cells and are the first responders to sites of acute inflammation. Their rapid and directed migration, a process known as chemotaxis, is critical for their function in host defense.
Additive Function with DOCK2
In neutrophils, DOCK5 functions in concert with another DOCK-A subfamily member, DOCK2, to regulate chemotaxis. While DOCK2 is considered a major Rac GEF in these cells, DOCK5 plays an important additive role.[1][2] Studies using knockout mouse models have demonstrated that while the absence of DOCK5 alone has a modest effect on neutrophil migration, the combined deficiency of both DOCK2 and DOCK5 results in a severe impairment of chemotaxis.[1]
Signaling Pathway in Neutrophils
The primary signaling pathway for neutrophil chemotaxis is initiated by the binding of chemoattractants, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), to G protein-coupled receptors (GPCRs) on the cell surface. This engagement leads to the activation of Rac GTPases, which in turn drive actin polymerization and the formation of lamellipodia, essential for cell movement. DOCK5, along with DOCK2, acts as a critical intermediary in this pathway, facilitating the exchange of GDP for GTP on Rac.
Quantitative Data on Neutrophil Function
The following tables summarize the quantitative effects of DOCK5 deficiency, alone or in combination with DOCK2 deficiency, on neutrophil migration and Rac activation.
Table 1: Neutrophil Chemotaxis Speed
| Genotype | Chemoattractant | Migration Speed (μm/min) | Reference |
| Wild-Type (WT) | fMLP | 8.7 | [1][3] |
| DOCK5-/- | fMLP | Not significantly different from WT | [1][3] |
| DOCK2-/- | fMLP | ~5.3 (61% of WT) | [1][3] |
| DOCK2-/- DOCK5-/- (DKO) | fMLP | Severely impaired, hardly migrate | [1][3] |
Table 2: fMLP-Induced Rac Activation in Neutrophils
| Genotype | Rac1 Activation (% of WT) | Rac2 Activation (% of WT) | Reference |
| Wild-Type (WT) | 100 | 100 | [1] |
| DOCK5-/- | Modest effect | Modest effect | [1] |
| DOCK2-/- | Substantially reduced | Substantially reduced | [1] |
| DOCK2-/- DOCK5-/- (DKO) | 12.3 | 19.9 | [1] |
Table 3: PMA-Induced ROS Production in Neutrophils
| Genotype | ROS Production (% of WT) | Reference |
| Wild-Type (WT) | 100 | [4] |
| DOCK2-/- | 20.2 | [4] |
| DOCK2-/- DOCK5-/- (DKO) | 10.4 | [4] |
The Role of DOCK5 in Other Immune Cells
B Cell Differentiation
DOCK5 has also been implicated in the development and differentiation of B lymphocytes. Studies have shown that DOCK5 knockout mice exhibit a moderate reduction in follicular (FO) and marginal zone (MZ) B cells.[5] Mechanistically, DOCK5 appears to regulate B-cell receptor (BCR) signaling by influencing the activation of key upstream molecules like CD19 and Bruton's tyrosine kinase (Btk), as well as by modulating filamentous actin (F-actin) reorganization upon antigenic stimulation.[5]
Mast Cell Degranulation
In mast cells, DOCK5 plays a crucial role in degranulation, a process central to allergic and inflammatory responses. Interestingly, this function of DOCK5 in mast cells is independent of its Rac GEF activity. Instead, DOCK5 acts as a signaling adaptor, linking FceRI signaling to microtubule dynamics.[6] Upon FceRI aggregation, DOCK5 associates with the adaptor protein Nck2 and the kinase Akt to regulate the phosphorylation and inactivation of GSK3β, a key regulator of microtubule stability.[6]
Table 4: Mast Cell Degranulation (β-Hexosaminidase Release)
| Cell Type | Condition | β-Hexosaminidase Release (% of control) | Reference |
| WT BMMCs | Stimulated | ~30-40 | [7] |
| Dock5-/- BMMCs | Stimulated | Severely impaired (~5-10) | [7] |
| Nck2-knockdown MC/9 cells | Stimulated | Significantly reduced | [7][8] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the function of DOCK5 in immune cell migration. Below are summaries of key protocols.
Generation of DOCK5 Knockout Mice
The generation of DOCK5 knockout (KO) mice is a fundamental tool for studying its in vivo function. This is typically achieved through gene targeting in embryonic stem (ES) cells.
A common strategy involves disrupting the Dock5 locus by inserting a selectable marker cassette, such as a β-geo cassette, into an intron.[9] The targeted ES cells are then injected into blastocysts, which are subsequently transferred to pseudopregnant female mice to generate chimeras. Germline transmission of the targeted allele is achieved by breeding the chimeras.
In Vitro Neutrophil Chemotaxis Assay
This assay is used to quantify the directed migration of neutrophils towards a chemoattractant.
-
Cell Isolation: Neutrophils are isolated from the bone marrow of mice.
-
Chemotaxis Chamber: A chemotaxis chamber, such as an EZ-TAXIScan or a Boyden chamber, is used.[3][10]
-
Gradient Formation: A stable gradient of a chemoattractant (e.g., 0-10 µM fMLP) is established in the chamber.[3]
-
Data Acquisition: The migration of neutrophils is recorded using time-lapse microscopy.
-
Analysis: The speed and directionality of cell migration are quantified using appropriate software.
Rac Activation Assay (Pull-down Assay)
This assay measures the amount of active, GTP-bound Rac in cell lysates.
-
Cell Lysis: Neutrophils are stimulated with a chemoattractant for various time points and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Affinity Precipitation: The cell lysates are incubated with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac.[11][12] This complex is coupled to glutathione-agarose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted and subjected to SDS-PAGE, followed by Western blotting using an anti-Rac1 or anti-Rac2 antibody to detect the amount of activated Rac.[11][12]
Immunoblotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific signaling proteins.
-
Sample Preparation: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent.[14]
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is a powerful technique for visualizing molecular events at the plasma membrane with high resolution.
-
Principle: An evanescent wave is generated at the interface between a high-refractive-index medium (coverslip) and a low-refractive-index medium (cell), selectively exciting fluorophores within approximately 100 nm of the coverslip.[15]
-
Application in BCR Signaling: In the context of B cell signaling, TIRF microscopy can be used to visualize the recruitment and activation of signaling molecules, such as CD19 and Btk, to the BCR microclusters at the cell-antigen presenting cell interface.[5][16] Fluorescently tagged proteins or antibodies are used to label the molecules of interest.
Conclusion and Future Directions
DOCK5 has unequivocally been established as a significant regulator of immune cell migration and function. Its additive role with DOCK2 in neutrophil chemotaxis underscores the complexity and robustness of the signaling networks governing immune cell trafficking. The discovery of its GEF-independent scaffolding function in mast cells reveals a previously unappreciated versatility in its molecular mechanisms of action.
For drug development professionals, DOCK5 presents a potential therapeutic target for a variety of inflammatory and autoimmune diseases where aberrant immune cell migration is a key pathological feature. The development of specific DOCK5 inhibitors could offer a novel approach to modulate immune responses.
Future research should focus on further dissecting the upstream regulatory mechanisms that control DOCK5 activity in different immune cell contexts. Investigating the potential for crosstalk between DOCK5-mediated pathways and other signaling cascades will also be crucial for a comprehensive understanding of its role in immunity. Furthermore, exploring the function of DOCK5 in other immune cell types, such as dendritic cells and T cells, will likely unveil additional layers of its importance in the immune system. A deeper understanding of DOCK5 biology will undoubtedly pave the way for innovative therapeutic interventions for a range of human diseases.
References
- 1. DOCK2 and DOCK5 Act Additively in Neutrophils To Regulate Chemotaxis, Superoxide Production, and Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOCK2 and DOCK5 act additively in neutrophils to regulate chemotaxis, superoxide production, and extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dock5 controls the peripheral B cell differentiation via regulating BCR signaling and actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOCK5 functions as a key signaling adaptor that links FcεRI signals to microtubule dynamics during mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOCK5 functions as a key signaling adaptor that links FcεRI signals to microtubule dynamics during mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Upregulation of multiple signaling pathways by Dock5 deletion in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Rac and Rap GTPase Activation Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. protocols.io [protocols.io]
- 15. Total Internal Reflection Fluorescence (TIRF) Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 16. Understanding the initiation of B cell signaling through live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Dock5-IN-1 on Rac1 and Cdc42 GTPase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibitor Dock5-IN-1 (also known as C21) and its impact on the activity of the Rho family GTPases, Rac1 and Cdc42. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.
Core Concepts: Dock5 as a Guanine (B1146940) Nucleotide Exchange Factor
Dedicator of cytokinesis 5 (Dock5) is a crucial intracellular signaling protein that functions as a guanine nucleotide exchange factor (GEF). As a member of the DOCK-A subfamily, Dock5 is a key activator of the small GTPase Rac1.[1] Small GTPases like Rac1 and Cdc42 act as molecular switches in a multitude of cellular processes by cycling between an inactive GDP-bound state and an active GTP-bound state. GEFs such as Dock5 facilitate this activation by promoting the exchange of GDP for GTP. The activation of Rac1 by Dock5 is integral to the regulation of the actin cytoskeleton, cell motility, and morphology.[2]
This compound: A Selective Inhibitor of Dock5-Mediated Rac1 Activation
This compound, also identified as C21, is a cell-permeable benzenesulfonamide (B165840) compound that has been characterized as a direct inhibitor of Dock5.[3][4] It effectively blocks the GEF activity of Dock5, thereby preventing the activation of its downstream target, Rac1.[3][4] Notably, this compound demonstrates selectivity for Dock5-mediated Rac1 activation with less significant effects on RhoA and Cdc42.[3][4] At higher concentrations, it may also affect the GEF activity of Dock1 and Dock2.[3][4]
Quantitative Data on this compound (C21) Activity
The inhibitory effects of this compound on Rac1 and Cdc42 activity have been quantified in several studies. The following tables summarize the available data.
Table 1: Biochemical Inhibition of Dock5-mediated Rac Activation by this compound (C21)
| Target GTPase | Catalytic Efficiency (kcat/KM) of Dock5-DHR2 | Reference(s) |
| Rac1 | 7.9 x 10⁴ M⁻¹s⁻¹ | [3][4] |
| Rac2 | 9.5 x 10⁴ M⁻¹s⁻¹ | [3][4] |
Table 2: Cellular Inhibitory Activity of this compound (C21)
| Assay | Cell Type | IC₅₀ | Reference(s) |
| Rac Activation | DOCK5 expressing HEK293 cells | 36 µM | [5] |
| Bone Resorption | Human Osteoclasts | 3.44 µM | [5] |
Experimental Protocols
The assessment of this compound's impact on Rac1 and Cdc42 activity relies on robust biochemical and cell-based assays. A commonly employed method is the pull-down assay, which specifically isolates the active, GTP-bound form of the GTPase.
Rac1/Cdc42 Activation Pull-Down Assay
This protocol is a composite of established methods for determining the activation state of Rac1 and Cdc42.
Materials:
-
Cells of interest (e.g., HEK293T, RAW264.7)
-
This compound (C21)
-
Cell lysis buffer (e.g., 1X Assay/Lysis Buffer containing protease inhibitors)
-
p21-activated kinase 1 (PAK1) p21-binding domain (PBD) fused to Glutathione S-transferase (GST) and coupled to agarose (B213101) or magnetic beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Wash buffer
-
2X reducing SDS-PAGE sample buffer
-
Anti-Rac1 and Anti-Cdc42 primary antibodies
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagents
-
Protein concentration determination assay (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with this compound at various concentrations for the desired time. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant. Equalize the protein concentration for all samples.
-
Positive and Negative Controls (Optional but Recommended): In separate tubes, load a portion of the control cell lysate with GTPγS (positive control) or GDP (negative control) according to the manufacturer's instructions.
-
Affinity Precipitation: To each lysate sample, add an appropriate amount of GST-PAK1-PBD beads. Incubate at 4°C with gentle agitation for 1 hour to allow the binding of active Rac1/Cdc42 to the PBD.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: After the final wash, resuspend the beads in 2X reducing SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and then probe with primary antibodies specific for Rac1 or Cdc42. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system. The band intensity will correspond to the amount of active Rac1 or Cdc42 in the original lysate.
Visualizations
The following diagrams illustrate the Dock5 signaling pathway and the experimental workflow for assessing GTPase activity.
Caption: Dock5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a Rac1/Cdc42 pull-down activation assay.
References
The Pivotal Role of DOCK5 in Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Dedicator of Cytokinesis 5 (DOCK5) protein's critical role in the intricate process of mast cell degranulation. Mast cells are central players in allergic and inflammatory responses, and understanding the molecular mechanisms that govern their activation is paramount for the development of novel therapeutic interventions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involving DOCK5.
Core Function of DOCK5 in Mast Cell Activation
Mast cell degranulation, the rapid release of pre-formed inflammatory mediators from cytoplasmic granules, is a hallmark of the allergic response. This process is primarily initiated by the aggregation of the high-affinity IgE receptor, FcεRI.[1][2][3][4][5] Emerging research has identified DOCK5, an atypical guanine (B1146940) nucleotide exchange factor (GEF), as an essential signaling adaptor in this cascade.[1][2][3] Intriguingly, while DOCK5 is known to act as a GEF for the Rho GTPase Rac, its function in mast cell degranulation is independent of this activity.[1][2][3][5] Instead, DOCK5 orchestrates the remodeling of the microtubule network, a crucial step for the translocation and fusion of secretory granules with the plasma membrane.[1][2][3][4]
The DOCK5-Mediated Signaling Pathway
Upon antigen-mediated cross-linking of IgE-bound FcεRI, a signaling cascade is initiated that leads to mast cell activation. DOCK5 plays a central role in a specific branch of this pathway that governs microtubule dynamics. The key steps are as follows:
-
FcεRI Aggregation: The binding of a multivalent antigen to IgE antibodies bound to FcεRI on the mast cell surface leads to receptor clustering and the initiation of downstream signaling.
-
DOCK5 Recruitment and Complex Formation: DOCK5 is recruited to the signaling complex where it associates with the adaptor protein Nck2 and the serine/threonine kinase Akt.[1][2][3]
-
GSK3β Inactivation: This DOCK5-Nck2-Akt complex facilitates the phosphorylation and subsequent inactivation of glycogen (B147801) synthase kinase 3β (GSK3β).[1][2][3][5] In its active state, GSK3β normally inhibits microtubule assembly.[1]
-
Microtubule Rearrangement: The inactivation of GSK3β relieves this inhibition, promoting the dynamic rearrangement and growth of the microtubule network.[1]
-
Granule Translocation and Degranulation: The reorganized microtubules serve as tracks for the movement of secretory granules to the cell periphery, leading to their fusion with the plasma membrane and the release of inflammatory mediators such as histamine (B1213489) and β-hexosaminidase.[1]
References
- 1. DOCK5 functions as a key signaling adaptor that links FcεRI signals to microtubule dynamics during mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOCK5 functions as a key signaling adaptor that links FcεRI signals to microtubule dynamics during mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Role of DOCK5 in Diabetic Wound Healing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic wound healing is a complex and multifaceted process often impaired by the physiological changes associated with diabetes mellitus. Chronic, non-healing wounds, such as diabetic foot ulcers, represent a significant clinical challenge and a major cause of morbidity. Recent research has identified the Dedicator of Cytokinesis 5 (DOCK5), a guanine (B1146940) nucleotide exchange factor, as a critical regulator of keratinocyte function and a key player in the pathogenesis of delayed wound healing in diabetic individuals. This technical guide provides an in-depth overview of the involvement of DOCK5 in this process, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. Evidence suggests that DOCK5 expression is significantly downregulated in the skin of diabetic patients and animal models, leading to impaired keratinocyte migration, proliferation, and adhesion. The underlying mechanism involves the DOCK5-mediated regulation of the ZEB1/laminin-332/integrin signaling pathway. Furthermore, the therapeutic potential of targeting DOCK5 is highlighted by studies demonstrating that rescuing DOCK5 expression in diabetic mice accelerates wound closure, improves re-epithelialization, and enhances extracellular matrix deposition. The hypoglycemic drug liraglutide (B1674861) has also been shown to promote diabetic wound healing through a Myo1c/DOCK5-dependent mechanism. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of DOCK5's role in diabetic wound healing, paving the way for the development of novel therapeutic strategies.
Introduction
Cutaneous wound healing is a highly orchestrated biological process involving four distinct but overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[1] In diabetic patients, this intricate process is often disrupted, leading to chronic, non-healing wounds that are prone to infection and can ultimately necessitate amputation.[2] The proliferative phase, characterized by re-epithelialization, granulation tissue formation, and angiogenesis, is particularly affected in the diabetic state.[1] Keratinocytes, the primary cell type of the epidermis, play a pivotal role in re-epithelialization by migrating, proliferating, and differentiating to restore the epidermal barrier.[3]
Recent studies have brought to light the crucial role of Dedicator of Cytokinesis 5 (DOCK5) in modulating keratinocyte function and, consequently, its impact on diabetic wound healing.[3][4] DOCK5 is a member of the DOCK180 superfamily of proteins, which act as guanine nucleotide exchange factors (GEFs) for Rho GTPases, particularly Rac1.[5][6] These GTPases are master regulators of the actin cytoskeleton and are essential for cell migration, adhesion, and proliferation.[7]
This technical guide will delve into the molecular mechanisms by which DOCK5 influences diabetic wound healing, present key quantitative findings from preclinical studies, provide detailed experimental protocols for investigating DOCK5 function, and illustrate the relevant signaling pathways.
DOCK5 Expression is Attenuated in Diabetic Wounds
A consistent finding across multiple studies is the significant reduction of DOCK5 expression in the wound-edge epidermis of diabetic individuals and in diabetic animal models.[1][4][8] This downregulation of DOCK5 is correlated with the impaired healing capacity observed in diabetes.[3]
Table 1: DOCK5 Expression in Diabetic vs. Non-Diabetic Conditions
| Condition | Model | Tissue | Change in DOCK5 Expression | Reference |
| Diabetes | Human Patients (Diabetic Foot Ulcers) | Epidermal Skin | Lower mRNA and protein levels compared to healthy controls. | [8] |
| Type 1 Diabetes | Streptozotocin (STZ)-induced Diabetic Mice | Epidermal Skin | Lower mRNA and protein levels compared to non-diabetic mice. | [8] |
| Type 2 Diabetes | db/db Mice | Epidermal Skin | Lower mRNA and protein levels compared to non-diabetic mice. | [8] |
The DOCK5 Signaling Pathway in Keratinocytes
DOCK5 exerts its pro-healing effects in keratinocytes primarily through the regulation of the ZEB1/laminin-332/integrin signaling axis.[1][3] DOCK5 facilitates the ubiquitination and subsequent proteasomal degradation of the transcription factor ZEB1 (Zinc Finger E-Box Binding Homeobox 1).[1] The reduction in ZEB1 levels leads to the upregulation of laminin-332 (encoded by genes such as LAMA3) and its receptor, integrin α3β1 (encoded by ITGA3 and ITGB1).[1] This signaling cascade is crucial for proper keratinocyte adhesion, migration, and proliferation, all of which are essential for effective re-epithelialization.[1][4]
Caption: DOCK5 Signaling Pathway in Keratinocytes.
The Impact of DOCK5 on Keratinocyte Function and Wound Healing
Experimental manipulation of DOCK5 levels in keratinocytes and in vivo wound healing models has provided compelling evidence for its critical role.
In Vitro Effects on Keratinocyte Function
Studies using cultured human keratinocytes (HaCaT cells) have demonstrated that:
-
DOCK5 overexpression significantly accelerates cell migration and proliferation.[8]
-
DOCK5 knockdown (using siRNA) leads to delayed migration and reduced proliferation and adhesion.[8]
Table 2: In Vitro Effects of DOCK5 Modulation on Keratinocyte Function
| Experiment | Cell Line | Parameter Measured | Effect of DOCK5 Overexpression | Effect of DOCK5 Knockdown | Reference |
| Scratch Wound Assay | HaCaT | Wound Closure Rate | Significantly accelerated | Significantly delayed | [8] |
| Proliferation Assay (CCK-8) | HaCaT | Cell Proliferation Rate | Enhanced | Inhibited | [8] |
| Adhesion Assay | HaCaT | Cell Adhesion | Increased | Decreased | [8] |
In Vivo Effects on Wound Healing
Animal studies using DOCK5 knockout (KO) mice and diabetic mouse models have corroborated the in vitro findings:
-
DOCK5 KO mice exhibit impaired re-epithelialization and granulation tissue formation, leading to delayed wound healing.[3][4]
-
Rescue of DOCK5 expression in diabetic mice (using lentiviral vectors) significantly improves wound healing by promoting re-epithelialization, collagen deposition, and granulation tissue formation.[3][4][8]
Table 3: In Vivo Effects of DOCK5 Modulation on Wound Healing
| Model | Intervention | Key Outcomes | Reference |
| DOCK5 Knockout Mice | Full-thickness excisional wound | Attenuated re-epithelialization, reduced granulation tissue formation, delayed wound closure. | [3][4] |
| Diabetic Mice (STZ-induced and db/db) | Lentiviral-mediated DOCK5 overexpression | Accelerated wound closure, improved re-epithelialization, increased collagen deposition, enhanced granulation tissue formation. | [4][8] |
Therapeutic Targeting of DOCK5: The Role of Liraglutide
The hypoglycemic drug liraglutide, a GLP-1 receptor agonist, has been shown to promote diabetic wound healing.[2][9] Mechanistic studies have revealed that liraglutide's beneficial effects are mediated, at least in part, through the upregulation of DOCK5.[2][10] Liraglutide enhances the interaction between unconventional myosin 1c (Myo1c) and the DOCK5 promoter, leading to increased DOCK5 transcription.[2][9] This, in turn, promotes keratinocyte proliferation, migration, and adhesion, ultimately accelerating wound closure in diabetic mice.[2] Importantly, the positive effects of liraglutide on wound healing are abrogated in DOCK5 keratinocyte-specific knockout mice, confirming the essential role of DOCK5 in this process.[2][10]
Caption: Liraglutide's Mechanism of Action via DOCK5.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of DOCK5 in diabetic wound healing.
DOCK5 Knockdown in Keratinocytes (siRNA)
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
siRNA Transfection:
-
One day before transfection, seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. Use a non-targeting siRNA as a negative control.
-
Add the siRNA complexes to the cells and incubate for 24-72 hours.
-
-
Verification of Knockdown: Assess DOCK5 mRNA and protein levels by qRT-PCR and Western blotting, respectively, to confirm the efficiency of knockdown.
DOCK5 Overexpression in Keratinocytes (Lentiviral Transduction)
-
Lentiviral Vector Production: Co-transfect HEK293T cells with a lentiviral expression vector encoding human DOCK5 and packaging plasmids.
-
Virus Collection and Titration: Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection. Determine the viral titer.
-
Transduction of Keratinocytes:
-
Seed keratinocytes and allow them to adhere.
-
Incubate the cells with the lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene.
-
After 24 hours, replace the medium.
-
-
Verification of Overexpression: Confirm the overexpression of DOCK5 by qRT-PCR and Western blotting.
Scratch Wound Healing Assay
-
Cell Seeding: Seed keratinocytes in a 6- or 12-well plate and grow to a confluent monolayer.
-
Creating the Scratch: Create a uniform "wound" in the cell monolayer using a sterile pipette tip.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) using a microscope with a camera.
-
Data Analysis: Measure the width or area of the scratch at each time point. Calculate the rate of wound closure.
Caption: Workflow for the Scratch Wound Healing Assay.
Transwell Migration Assay
-
Cell Preparation: Resuspend keratinocytes in serum-free medium.
-
Assay Setup:
-
Place Transwell inserts (with 8 µm pores) into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Analysis:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields.
-
In Vivo Wound Healing Model
-
Animal Model: Use diabetic mice (e.g., db/db or STZ-induced) and non-diabetic control mice.
-
Wounding: Create full-thickness excisional wounds on the dorsal skin of the mice using a biopsy punch.
-
Treatment (for rescue experiments): Administer lentiviral vectors expressing DOCK5 or a control vector intradermally around the wound.
-
Wound Closure Measurement: Photograph the wounds at regular intervals and measure the wound area using image analysis software.
-
Histological Analysis: Harvest the wound tissue at different time points for histological analysis (e.g., H&E staining for re-epithelialization, Masson's trichrome staining for collagen deposition) and immunohistochemistry for relevant markers (e.g., Ki67 for proliferation).
Conclusion and Future Directions
The evidence strongly indicates that DOCK5 is a pivotal regulator of keratinocyte function and a critical factor in the pathogenesis of impaired diabetic wound healing. Its reduced expression in diabetic wounds contributes to the delayed re-epithelialization characteristic of this condition. The elucidation of the DOCK5-ZEB1-laminin-332/integrin signaling pathway provides a molecular basis for these observations.
The finding that rescuing DOCK5 expression can ameliorate the healing deficit in diabetic mice opens up new avenues for therapeutic intervention. Strategies aimed at upregulating DOCK5 expression or activating its downstream signaling pathways could prove beneficial for treating diabetic foot ulcers and other chronic wounds. The discovery of liraglutide's action through the Myo1c/DOCK5 axis further supports the therapeutic potential of targeting this pathway.
Future research should focus on:
-
Developing small molecule activators of DOCK5 or inhibitors of its negative regulators.
-
Investigating the potential of gene therapy approaches to deliver DOCK5 to wound sites.
-
Exploring the interplay between DOCK5 and other signaling pathways implicated in diabetic wound healing.
-
Conducting clinical studies to validate the relevance of these preclinical findings in human diabetic patients.
A deeper understanding of the role of DOCK5 will undoubtedly contribute to the development of more effective treatments for the millions of individuals affected by diabetic wound healing complications.
References
- 1. Keratinocytes transwell migration assay [bio-protocol.org]
- 2. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.3. Scratch Wound Healing Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. corning.com [corning.com]
- 7. Isolation of Epidermal Keratinocytes from Human Skin: The Scratch-Wound Assay for Assessment of Epidermal Keratinocyte Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dedicator of Cytokinesis 5 Regulates Keratinocyte Function and Promotes Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 10. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
DOCK5: A Key Regulator of Microtubule Dynamics in Cellular Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dedicator of cytokinesis 5 (DOCK5) is a member of the DOCK180 superfamily of atypical guanine (B1146940) nucleotide exchange factors (GEFs) for Rho GTPases. While initially recognized for its role in regulating the actin cytoskeleton through the activation of Rac, emerging evidence has unveiled a critical function for DOCK5 in the modulation of microtubule dynamics. This regulation is pivotal in a variety of cellular processes, including osteoclast function and mast cell degranulation. Notably, DOCK5's influence on microtubules can occur independently of its Rac GEF activity, highlighting a novel aspect of its signaling repertoire.[1][2][3][4][5] This technical guide provides a comprehensive overview of the role of DOCK5 in regulating microtubule dynamics, with a focus on the underlying signaling pathways, quantitative effects on microtubule parameters, and detailed experimental protocols to facilitate further research in this area.
DOCK5-Mediated Signaling Pathway Regulating Microtubule Dynamics
DOCK5 modulates microtubule stability not through direct interaction with tubulin, but via a downstream signaling cascade that ultimately inhibits the activity of Glycogen Synthase Kinase 3β (GSK3β), a well-established microtubule-destabilizing kinase.[1][5][6] This signaling pathway is initiated upstream of DOCK5 and involves the serine/threonine kinase Akt.
In cellular contexts such as mast cells, DOCK5 acts as a signaling adaptor, forming a complex with the adaptor protein Nck2 and Akt.[3][7] This complex facilitates the phosphorylation and subsequent inactivation of GSK3β by Akt.[3][5][7] Inactivated GSK3β is unable to phosphorylate microtubule-associated proteins (MAPs) that promote microtubule instability, leading to an overall stabilization of the microtubule network.[5][6] This mechanism has been observed to be crucial for processes like mast cell degranulation and the formation of the sealing zone in osteoclasts.[3][6] Interestingly, in both osteoclasts and mast cells, this regulatory role of DOCK5 on microtubule dynamics has been shown to be independent of its GEF activity towards Rac1.[1][3][5]
Caption: DOCK5 Signaling Pathway in Microtubule Regulation.
Quantitative Effects of DOCK5 on Microtubule Dynamics
The absence of DOCK5 has been quantitatively shown to alter parameters of microtubule dynamic instability in osteoclasts. Studies using live-cell imaging of GFP-tagged end-binding protein 3 (EB3-GFP) to track the growing plus-ends of microtubules have revealed the following changes in DOCK5 knockout (-/-) cells compared to wild-type (+/+) cells.
| Microtubule Dynamic Parameter | DOCK5 +/+ (Wild-Type) | DOCK5 -/- (Knockout) | Effect of DOCK5 Knockout |
| Growth Speed (µm/min) | Unaffected | Unaffected | No significant change |
| Growth Duration (seconds) | Longer | Shorter | Decreased |
| Growth Length (µm) | Longer | Shorter | Decreased |
| Catastrophe Frequency | Lower | Higher | Increased |
| Acetylated Tubulin Level | Normal | Reduced | Decreased |
Table 1: Summary of quantitative data on the effects of DOCK5 knockout on microtubule dynamics in osteoclasts. Data is synthesized from findings reported in Guimbal et al., 2019.[6]
These findings indicate that DOCK5 is crucial for sustaining microtubule growth and stability. The decreased levels of acetylated tubulin in DOCK5 knockout osteoclasts further support a role for DOCK5 in promoting the longevity of microtubules, as tubulin acetylation is a marker of stable microtubules.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings on DOCK5's role in microtubule dynamics. Below are protocols for key experiments.
Osteoclast Culture and Differentiation
This protocol describes the generation of osteoclasts from bone marrow macrophages (BMMs).
Materials:
-
α-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor kappa-B ligand)
-
ACK lysing buffer
-
70 µm cell strainer
Procedure:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Flush the marrow with α-MEM and pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend the pellet in ACK lysing buffer for 2 minutes to lyse red blood cells.
-
Wash the cells with α-MEM and culture them in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 25 ng/mL M-CSF for 3 days to generate BMMs.
-
Plate the BMMs at a density of 1 x 10^4 cells/cm² in the presence of 25 ng/mL M-CSF and 50 ng/mL RANKL.
-
Replace the medium every 2 days. Multinucleated osteoclasts typically form within 3-4 days.
Live-Cell Imaging of Microtubule Dynamics
This protocol details the tracking of EB3-GFP comets to measure microtubule dynamics.
Materials:
-
Lentiviral particles encoding EB3-GFP
-
Polybrene
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Confocal or TIRF microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Transduce differentiated osteoclasts with EB3-GFP lentivirus in the presence of 8 µg/mL polybrene.
-
Allow 48-72 hours for protein expression.
-
Plate the transduced cells on glass-bottom dishes.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Acquire time-lapse images at 2-second intervals for 2-5 minutes using a spinning-disk confocal or TIRF microscope.
-
Analyze the image sequences using tracking software (e.g., TrackMate in Fiji/ImageJ) to identify and track EB3-GFP comets.
-
Calculate microtubule growth speed, duration, and length from the tracks.
-
Determine the catastrophe frequency by dividing the total number of catastrophe events (disappearance of an EB3-GFP comet) by the total time spent in growth.
Caption: Workflow for EB3-GFP-based microtubule dynamics analysis.
Immunofluorescence Staining of Acetylated Tubulin
This protocol is for visualizing stable microtubules in osteoclasts.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-acetylated α-tubulin (e.g., mouse monoclonal 6-11B-1)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
Phalloidin conjugated to a fluorophore (for actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against acetylated tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody, fluorescent phalloidin, and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with mounting medium.
-
Image using a confocal microscope.
Western Blotting for Phosphorylated GSK3β
This protocol is to assess the activity of the DOCK5 signaling pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-phospho-Akt (Ser473), anti-total Akt, anti-DOCK5, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
Co-Immunoprecipitation of DOCK5, Nck2, and Akt
This protocol is to verify the interaction between these signaling proteins in mast cells.
Materials:
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-DOCK5)
-
Protein A/G magnetic beads
-
Wash buffer (Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli buffer)
Procedure:
-
Lyse bone marrow-derived mast cells (BMMCs) in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-DOCK5 antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against DOCK5, Nck2, and Akt.
Conclusion and Future Directions
DOCK5 has emerged as a significant regulator of microtubule dynamics, acting through a signaling pathway that is distinct from its established role as a Rac GEF. The DOCK5-Akt-GSK3β axis provides a mechanism by which cells can fine-tune microtubule stability to support specialized functions. For researchers in drug development, DOCK5 presents a potential therapeutic target for diseases where both actin and microtubule cytoskeletons are dysregulated, such as in osteolytic bone diseases and certain inflammatory conditions.[1][2] Future research should aim to further elucidate the upstream signals that activate this DOCK5-mediated pathway and to identify other potential downstream effectors that may be involved in its regulation of the microtubule network. The experimental protocols provided herein offer a robust framework for pursuing these and other questions surrounding the multifaceted roles of DOCK5 in cellular biology.
References
- 1. Isolation and Culture of Bone Marrow-derived Mast Cells [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. DOCK5 functions as a key signaling adaptor that links FcεRI signals to microtubule dynamics during mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modern methods to interrogate microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOCK5 functions as a key signaling adaptor that links FcεRI signals to microtubule dynamics during mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. rupress.org [rupress.org]
The Nexus of DOCK5 and mTORC1 Signaling in Hepatic Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin (B600854) resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by a blunted cellular response to insulin, leading to hyperglycemia. The intricate signaling networks governing insulin sensitivity are areas of intense research, with the goal of identifying novel therapeutic targets. Recent evidence has illuminated a critical link between the Dedicator of cytokinesis 5 (DOCK5), a guanine (B1146940) nucleotide exchange factor, and the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway in the liver. This technical guide provides an in-depth exploration of this connection, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The findings presented herein underscore the potential of the DOCK5-mTORC1 axis as a novel target for therapeutic intervention in insulin resistance and related metabolic disorders.
Introduction
The liver plays a central role in maintaining glucose homeostasis. In a state of insulin resistance, hepatic glucose production is insufficiently suppressed, contributing significantly to elevated blood glucose levels. The mTORC1 pathway is a key cellular sensor of nutrients and growth factors, and its hyperactivation is known to induce insulin resistance through negative feedback mechanisms, primarily by promoting the inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1).
DOCK5, a member of the DOCK180 superfamily of proteins, functions as a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1. While initially studied in the context of cell migration and cytoskeletal dynamics, emerging research has implicated DOCK5 in metabolic regulation. A pivotal study has demonstrated that hepatic expression of DOCK5 is significantly reduced in insulin-resistant states.[1][2][3][4] This guide will dissect the findings of this research, providing a comprehensive technical overview of the molecular mechanisms connecting DOCK5 to mTORC1 signaling and insulin action in the liver.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role of DOCK5 in insulin resistance, primarily derived from research on wild-type (WT) and DOCK5 knockout (DOCK5-/-) mice fed a high-fat diet (HFD) to induce insulin resistance.[4]
Table 1: Metabolic Phenotype of DOCK5 Knockout Mice on a High-Fat Diet
| Parameter | Wild-Type (HFD) | DOCK5-/- (HFD) | Unit | Significance |
| Body Weight | ~40 | ~45 | g | p < 0.05 |
| Daily Food Intake | ~3.5 | ~4.0 | g | p < 0.05 |
| Blood Glucose (Fasting) | ~8 | ~10 | mmol/L | p < 0.05 |
| Rectal Temperature | ~37.5 | ~36.5 | °C | p < 0.05 |
| Oxygen Consumption (VO2) | ~2500 | ~2000 | ml/kg/h | p < 0.05 |
| Energy Expenditure | ~14 | ~12 | kcal/kg/h | p < 0.05 |
Table 2: Glucose Homeostasis in DOCK5 Knockout Mice on a High-Fat Diet
| Parameter | Wild-Type (HFD) | DOCK5-/- (HFD) | Unit | Significance |
| GTT (AUC) | ~3000 | ~4000 | mg/dlmin | p < 0.01 |
| ITT (AUC) | ~1500 | ~2000 | mg/dlmin | p < 0.01 |
| Hepatic Glucose Production Suppression by Insulin | ~75% | ~64% | % | p < 0.05 |
Table 3: Hepatic Gene and Protein Expression in DOCK5 Knockout Mice on a High-Fat Diet
| Molecule | Change in DOCK5-/- vs. WT | Effect |
| DOCK5 mRNA | Decreased | N/A |
| DOCK5 Protein | Decreased | N/A |
| PEPCK mRNA & Protein | Increased | Increased Gluconeogenesis |
| G6Pase mRNA & Protein | Increased | Increased Gluconeogenesis |
| p-InsR / Total InsR | Decreased | Impaired Insulin Signaling |
| p-Akt / Total Akt | Decreased | Impaired Insulin Signaling |
| p-mTOR / Total mTOR | Increased | Activated mTORC1 Signaling |
| p-S6K1 / Total S6K1 | Increased | Activated mTORC1 Signaling |
| Raptor Protein | Increased | Stabilized mTORC1 Complex |
| p-IRS-1 (Ser1101) | Increased | Inhibitory Phosphorylation |
Signaling Pathways and Experimental Workflows
The DOCK5-mTORC1 Signaling Pathway in Insulin Resistance
The following diagram illustrates the proposed signaling cascade linking DOCK5 to mTORC1 and insulin resistance in hepatocytes. Under normal conditions, DOCK5 activates Rac1, which in turn leads to the degradation of Raptor, a key component of the mTORC1 complex. This keeps mTORC1 activity in check. In a state of insulin resistance, hepatic DOCK5 levels are reduced. This leads to decreased Rac1 activity and stabilization of Raptor, resulting in hyperactivation of mTORC1. Activated mTORC1, through its downstream effector S6K1, phosphorylates IRS-1 on inhibitory serine residues (e.g., Ser1101), which impairs the canonical insulin signaling pathway through Akt.[2][5]
Caption: DOCK5-mTORC1 signaling cascade in insulin resistance.
Experimental Workflow: Generation and Analysis of DOCK5 Knockout Mice
This diagram outlines the typical workflow for generating and analyzing DOCK5 knockout (KO) mice to study their metabolic phenotype. This involves breeding, dietary intervention, and a series of physiological and molecular analyses.
Caption: Workflow for DOCK5 knockout mouse metabolic studies.
Logical Framework: Consequences of DOCK5 Deficiency
This diagram illustrates the logical progression from DOCK5 deficiency to the development of hepatic insulin resistance and its systemic consequences.
Caption: Logical flow from DOCK5 deficiency to insulin resistance.
Experimental Protocols
Western Blot Analysis of Insulin and mTORC1 Signaling Proteins
This protocol describes the detection and quantification of key signaling proteins and their phosphorylation status in liver tissue lysates.
1. Protein Extraction: a. Homogenize frozen liver tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. b. Incubate on ice for 30 minutes with intermittent vortexing. c. Centrifuge at 14,000 x g for 20 minutes at 4°C. d. Collect the supernatant (total protein lysate). e. Determine protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes. b. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel. c. Transfer separated proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-DOCK5, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-Raptor, anti-phospho-IRS-1 (Ser1101), anti-IRS-1, anti-β-actin) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
4. Quantification: a. Quantify band intensity using densitometry software (e.g., ImageJ). b. Normalize the intensity of phosphoproteins to their respective total proteins and normalize total protein levels to a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP) for DOCK5 and Raptor Interaction
This protocol is for determining the in vivo interaction between DOCK5 and Raptor in liver tissue.
1. Lysate Preparation: a. Prepare liver lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
2. Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C. b. Centrifuge and collect the supernatant. c. Incubate 1-2 mg of pre-cleared lysate with an anti-DOCK5 antibody or an isotype control IgG overnight at 4°C with gentle rotation. d. Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C. e. Pellet the beads by centrifugation and wash three to five times with lysis buffer.
3. Elution and Detection: a. Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer. b. Analyze the eluates by Western blotting using an anti-Raptor antibody.
Glucose and Insulin Tolerance Tests (GTT and ITT) in Mice
These protocols assess whole-body glucose disposal and insulin sensitivity.
1. Glucose Tolerance Test (GTT): a. Fast mice for 6 hours. b. Measure baseline blood glucose from a tail snip (t=0). c. Administer D-glucose (2 g/kg body weight) via intraperitoneal injection. d. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
2. Insulin Tolerance Test (ITT): a. Fast mice for 4 hours. b. Measure baseline blood glucose (t=0). c. Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection. d. Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
3. Data Analysis: a. Plot blood glucose concentration over time. b. Calculate the area under the curve (AUC) for a quantitative comparison between groups.
AAV-Mediated Gene Knockdown in Mouse Liver
This protocol describes the in vivo knockdown of DOCK5 in the liver using adeno-associated virus expressing a short hairpin RNA (shRNA).
1. AAV Vector Preparation: a. Clone an shRNA sequence targeting mouse DOCK5 into an AAV vector plasmid that also expresses a reporter gene (e.g., GFP). b. Package the vector into an AAV8 capsid. c. Purify and titer the AAV8-shDOCK5 virus.
2. In Vivo Administration: a. Anesthetize the mice. b. Inject a solution containing the AAV8-shDOCK5 or a control AAV8-shScramble vector (e.g., 1 x 10^11 vector genomes per mouse) into the tail vein.
3. Analysis: a. Allow 2-3 weeks for maximal gene expression and knockdown. b. Sacrifice the mice and harvest the liver. c. Confirm knockdown efficiency by measuring DOCK5 mRNA (qPCR) and protein (Western blot) levels. d. Perform metabolic and molecular analyses as described in other protocols.
Rac1 Activity Assay
This pull-down assay measures the amount of active, GTP-bound Rac1.
1. Lysate Preparation: a. Prepare liver lysates in a magnesium-containing lysis buffer.
2. Pull-down of Active Rac1: a. Incubate lysates with a GST-fusion protein corresponding to the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-Rac1, coupled to glutathione-agarose beads. b. Incubate for 1 hour at 4°C with gentle rotation. c. Pellet the beads and wash several times with lysis buffer.
3. Detection: a. Elute the bound proteins by boiling in Laemmli buffer. b. Detect the amount of pulled-down Rac1 by Western blotting using an anti-Rac1 antibody. c. Normalize to the total amount of Rac1 in the input lysates.
Conclusion
The evidence presented in this technical guide strongly supports a model where hepatic DOCK5 is a critical regulator of mTORC1 signaling and insulin sensitivity. A deficiency in DOCK5, as observed in diet-induced insulin resistance, unleashes the inhibitory activity of the mTORC1 pathway on insulin signaling. This occurs through a mechanism involving the dysregulation of Rac1 and the subsequent stabilization of the mTORC1 component, Raptor. These findings not only provide a deeper understanding of the molecular underpinnings of hepatic insulin resistance but also highlight the DOCK5-Rac1-mTORC1 axis as a promising new avenue for the development of therapeutic agents aimed at treating type 2 diabetes and other metabolic diseases. Further research into small molecule modulators of DOCK5 activity or its interaction with downstream effectors is warranted.
References
- 1. DOCK5 regulates energy balance and hepatic insulin sensitivity by targeting mTORC1 signaling | EMBO Reports [link.springer.com]
- 2. DOCK5 regulates energy balance and hepatic insulin sensitivity by targeting mTORC1 signaling | EMBO Reports [link.springer.com]
- 3. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of Dock5-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dock5, a member of the DOCK-A subfamily of guanine (B1146940) nucleotide exchange factors (GEFs), plays a crucial role in intracellular signaling pathways by activating the small GTPase Rac1.[1] This activation is pivotal in regulating the actin cytoskeleton, which in turn governs essential cellular processes such as cell motility, adhesion, and morphology.[2] Dysregulation of Dock5 has been implicated in various pathological conditions, including cancer metastasis and osteoporosis, making it an attractive therapeutic target.[2] Dock5-IN-1 is a small molecule inhibitor of Dock5. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its biochemical potency and cellular efficacy.
Data Presentation
While specific quantitative data for this compound is not extensively published, this table summarizes key parameters that should be determined and provides context from other known DOCK5 inhibitors.
| Compound | Assay Type | Cell Line/System | IC50 / EC50 | Notes |
| This compound (Compound 14) | Cytotoxicity | RAW264.7 | >100 µM | No toxicity observed at this concentration.[3] |
| To be determined | ||||
| E197 | Bone Resorption | Human Osteoclasts | 3.44 µM | Inhibits osteoclast-mediated bone resorption.[3] |
| Rac1 Activation | HEK293 (DOCK5 expressing) | 36 µM | Inhibits Rac activation in a cellular context.[3] | |
| CPYPP | GEF Activity (DOCK2) | Biochemical Assay | 22.8 µM | Inhibits the GEF activity of DOCK2 on Rac1. Also shows activity against DOCK5.[3] |
Experimental Protocols
Biochemical Guanine Nucleotide Exchange Factor (GEF) Assay
This assay biochemically quantifies the ability of this compound to inhibit the DOCK5-mediated nucleotide exchange on Rac1.
Principle: The exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on Rac1 is monitored over time. The GEF activity of DOCK5 accelerates this exchange, leading to an increase in fluorescence. An inhibitor will slow down this rate.
Materials:
-
Purified recombinant human DOCK5 protein (catalytic DHR2 domain is sufficient)
-
Purified recombinant human Rac1 protein
-
mant-GTP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-triphosphate)
-
GEF buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in GEF buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Rac1 Loading: In a microcentrifuge tube, incubate Rac1 with a 10-fold molar excess of GDP in GEF buffer for 30 minutes at room temperature to ensure it is in the inactive state.
-
Reaction Mix: In the 96-well plate, add the following to each well:
-
GEF buffer
-
This compound at various concentrations (or DMSO for control)
-
DOCK5 protein (final concentration e.g., 25 nM)
-
-
Initiate Reaction: To start the exchange reaction, add a mixture of GDP-loaded Rac1 (final concentration e.g., 1 µM) and mant-GTP (final concentration e.g., 5 µM).
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~440 nm) every 30-60 seconds for 30-60 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound.
-
Determine the initial rate of the reaction for each curve.
-
Plot the initial rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Rac1 Activation (Pull-down) Assay
This assay measures the level of active, GTP-bound Rac1 in cells treated with this compound.
Principle: Active Rac1-GTP specifically binds to the p21-binding domain (PBD) of the PAK1 kinase. A GST-tagged PBD fusion protein immobilized on beads is used to pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.
Materials:
-
Cell line of interest (e.g., HEK293T overexpressing DOCK5, or a cell line with high endogenous DOCK5 like MDA-MB-231)
-
This compound
-
Lysis/Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors)
-
GST-PAK1-PBD agarose (B213101) beads
-
Primary antibody against Rac1
-
Secondary HRP-conjugated antibody
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Assay Buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysates at ~14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant. Normalize all samples to the same protein concentration.
-
Pull-down:
-
To 500-1000 µg of protein lysate, add GST-PAK1-PBD agarose beads.
-
Incubate at 4°C for 1 hour with gentle rotation.
-
Save a small aliquot of the total lysate before adding beads to serve as an input control.
-
-
Washing: Pellet the beads by brief centrifugation and wash them 3-4 times with Lysis/Assay Buffer to remove non-specific binding.
-
Elution and Western Blot:
-
Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the bound proteins.
-
Separate the eluted proteins and the total lysate controls by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with an anti-Rac1 antibody.
-
Visualize with a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensity for active Rac1 (pulled-down) and normalize it to the total Rac1 in the input lysate. Compare the levels of active Rac1 in treated versus control cells.
Osteoclast Bone Resorption Assay
This assay assesses the functional impact of this compound on the bone-resorbing activity of osteoclasts.
Principle: Osteoclasts are cultured on a bone-mimicking substrate (e.g., dentin slices or calcium phosphate-coated plates). Their ability to resorb the substrate, forming pits, is visualized and quantified after treatment with the inhibitor.
Materials:
-
Osteoclast precursor cells (e.g., RAW264.7 macrophages or bone marrow-derived macrophages)
-
RANKL and M-CSF to induce osteoclast differentiation
-
Dentin slices or bone-mimicking multi-well plates
-
Alpha-MEM medium supplemented with FBS
-
This compound
-
Toluidine Blue staining solution
-
Microscope with imaging software
Protocol:
-
Osteoclast Differentiation:
-
Seed precursor cells onto dentin slices or coated plates in the presence of M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL).
-
Culture for 5-7 days to allow differentiation into mature, multinucleated osteoclasts.
-
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO. Culture for an additional 24-48 hours.
-
Cell Removal: Remove the cells from the substrate by sonication or treatment with bleach or ammonium (B1175870) hydroxide.
-
Pit Visualization: Stain the resorption pits with 1% Toluidine Blue for 5 minutes. Wash thoroughly with water. The resorbed areas will appear as dark blue pits.
-
Quantification:
-
Capture images of the stained slices/wells using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the total resorbed area per slice/well.
-
Calculate the percentage of resorption inhibition relative to the vehicle control.
-
Plot the inhibition percentage against the inhibitor concentration to determine the IC50.
-
Cell Migration (Scratch) Assay
This assay evaluates the effect of this compound on collective cell migration.
Principle: A "scratch" or cell-free gap is created in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time. An inhibitor of migration will slow down the closure of the scratch.
Materials:
-
A migratory cell line (e.g., MDA-MB-231 breast cancer cells)
-
6- or 12-well culture plates
-
Sterile 200 µL pipette tip
-
Culture medium with low serum (to minimize proliferation)
-
This compound
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[4]
-
Creating the Scratch: Once the monolayer is confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well.[4]
-
Washing: Gently wash the well twice with PBS to remove detached cells and debris.[4]
-
Treatment: Replace the PBS with a low-serum medium containing the desired concentration of this compound or DMSO.
-
Imaging:
-
Immediately capture an image of the scratch (Time 0). Mark the location on the plate to ensure the same field is imaged each time.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.
-
-
Analysis:
-
Measure the area of the cell-free gap at each time point for all conditions using image analysis software.
-
Calculate the percentage of wound closure at each time point relative to the initial area at Time 0.
-
Compare the rate of closure between treated and control wells.
-
Mandatory Visualizations
DOCK5 Signaling Pathway
Caption: DOCK5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Testing of this compound
Caption: Workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols for Dock5-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dock5 (Dedicator of cytokinesis 5) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in intracellular signaling pathways by activating the small GTPase Rac1. As a key regulator of the actin cytoskeleton, Dock5 is implicated in various cellular processes, including cell migration, invasion, adhesion, and proliferation. Dysregulation of Dock5 activity has been linked to several pathologies, including cancer metastasis. Dock5-IN-1 (also known as C21 or N-(3,5-dichlorophenyl)benzenesulfonamide) is a cell-permeable allosteric inhibitor of Dock5, which specifically disrupts the Dock5-Rac1 interaction, making it a valuable tool for studying Dock5 function and a potential therapeutic agent.
These application notes provide a comprehensive guide for the use of this compound in various cell-based assays, including recommended concentrations, detailed experimental protocols, and an overview of the Dock5 signaling pathway.
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound is cell-type and assay-dependent. It is strongly recommended to perform a dose-response experiment for each new cell line and experimental condition. The following table summarizes reported concentrations and observed effects of this compound (C21) in various cell-based assays.
| Cell Line | Assay Type | Concentration | Observed Effect | Citation |
| MDCK (Madin-Darby Canine Kidney) | Western Blot (Signaling) | 100 µM (48h) | Increased phosphorylation of Erk1/2, Akt, and NFκB. | [1][2][3] |
| RAW 264.7 (Murine Macrophage) | Cytotoxicity | 100 µM | No significant toxicity observed. | |
| Metastatic Breast Cancer Cells (e.g., MDA-MB-231, LM2) | YAP/TAZ Translocation | Not specified | Decreased nuclear translocation of YAP/TAZ. | |
| Osteoclasts | Bone Resorption | Dose-dependent | Inhibition of osteoclastic bone degradation. | [4] |
Note: The lack of specific IC50 values in publicly available literature for this compound in various functional assays highlights the necessity for empirical determination in your specific experimental setup.
Signaling Pathway
Dock5 acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1. Upon activation, Dock5 promotes the exchange of GDP for GTP on Rac1, leading to its activation. Active Rac1-GTP then interacts with downstream effectors to regulate actin cytoskeleton dynamics, leading to changes in cell morphology, migration, and invasion. The pathway is often initiated by upstream signals from integrins and receptor tyrosine kinases, and can involve scaffolding proteins like Crk/CrkL and p130Cas.
Caption: Dock5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for common cell-based assays. It is essential to optimize these protocols for your specific cell line and experimental conditions.
Experimental Workflow: General Cell-Based Assay with this compound
Caption: A generalized workflow for a typical cell-based assay using this compound.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh complete medium containing different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Protocol 3: Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Boyden chamber inserts (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel)
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Insert Preparation: Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed 5 x 10⁴ to 1 x 10⁵ cells into the upper chamber of the insert.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several fields of view using a microscope.
Protocol 4: Western Blot for Rac1 Activation and Downstream Signaling
This protocol allows for the analysis of protein expression and phosphorylation status to investigate the effect of this compound on signaling pathways.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Erk, anti-total-Erk, anti-phospho-Akt, anti-total-Akt, anti-active Rac1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Rac1 Activation Assay (G-LISA or Pulldown): To specifically measure active Rac1-GTP levels, use a commercially available G-LISA kit or perform a pulldown assay using a GST-fusion protein containing the Rac1-binding domain of an effector protein (e.g., PAK1).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a valuable research tool for investigating the role of Dock5 in various cellular processes. The provided protocols offer a starting point for utilizing this inhibitor in cell-based assays. Due to the variability between cell lines and assay conditions, it is crucial to empirically determine the optimal working concentration of this compound for each specific application. Careful experimental design, including appropriate controls, will ensure the generation of reliable and reproducible data.
References
- 1. Upregulation of multiple signaling pathways by Dock5 deletion in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of multiple signaling pathways by Dock5 deletion in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dock5 Inhibitor, C21 | 54129-15-6 [sigmaaldrich.com]
Application Notes and Protocols for Dock5-IN-1 Administration in Mouse Models of Metastasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains a primary challenge in cancer therapy, driving the majority of cancer-related mortalities. The dedicator of cytokinesis 5 (Dock5) protein, a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rac, has emerged as a critical regulator of cell migration and invasion, processes central to the metastatic cascade.[1][2] Inhibition of Dock5, therefore, presents a promising therapeutic strategy to impede metastatic dissemination. This document provides detailed application notes and protocols for the administration of Dock5-IN-1, a potent and selective inhibitor of Dock5, in preclinical mouse models of metastasis. This compound is also known in the scientific literature as C21.[1]
Mechanism of Action: this compound is a cell-permeable, allosteric inhibitor of Dock5. It directly blocks the catalytic DHR2 domain of Dock5, thereby preventing the activation of its downstream effector, Rac1. This disruption of the Dock5-Rac1 signaling axis interferes with the organization of the actin cytoskeleton, which is essential for cell motility and the formation of invasive structures.[1][3] In the context of bone metastasis, Dock5 inhibition has been shown to disrupt the podosome organization in osteoclasts, the primary cells responsible for bone resorption, thus preventing pathological bone loss.[4]
Data Presentation
The following tables summarize the quantitative data derived from preclinical studies evaluating the efficacy of this compound (C21) in a mouse model of cancer-induced bone metastasis.
Table 1: In Vivo Efficacy of this compound (C21) on Bone Metastasis
| Treatment Group | Dose and Schedule | Administration Route | Outcome Measure | Result | Reference |
| Vehicle Control | - | i.p. or i.v. | Osteolytic Lesion Area (mm²) | Increased bone degradation | Vives et al., 2015 |
| This compound (C21) | 25 mg/kg, 5 days/week for 4 weeks | i.p. or i.v. | Osteolytic Lesion Area (mm²) | Significant reduction in bone lesions | Vives et al., 2015 |
| Vehicle Control | - | i.p. or i.v. | Bone Volume / Total Volume (BV/TV) | Decreased bone volume | Vives et al., 2015 |
| This compound (C21) | 25 mg/kg, 5 days/week for 4 weeks | i.p. or i.v. | Bone Volume / Total Volume (BV/TV) | Preservation of bone volume | Vives et al., 2015 |
Note: The results presented are based on the findings reported in Vives et al., 2015. Specific numerical values for lesion area and bone volume were not available in the abstract and a full text was not accessible. The table reflects the reported qualitative outcomes.
Experimental Protocols
Preparation of this compound (C21) Formulation
Materials:
-
This compound (C21) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
Procedure:
-
Based on preliminary solubility assessments, prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
For administration, dilute the stock solution to the desired final concentration (e.g., for a 25 mg/kg dose in a 20g mouse receiving a 100 µL injection, the final concentration would be 5 mg/mL).
-
The final injection solution should be prepared in a sterile, biocompatible vehicle like PBS. The final concentration of DMSO should be minimized (typically <5%) to avoid toxicity.
-
Ensure the final formulation is a clear solution. If precipitation occurs, gentle warming or sonication may be required. Prepare fresh on the day of injection.
Mouse Model of Bone Metastasis (General Protocol)
This protocol describes a common method for establishing a bone metastasis model using intracardiac injection of cancer cells.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Metastatic cancer cell line (e.g., MDA-MB-231 human breast cancer cells)
-
Cell culture medium and reagents
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Insulin syringes with 27-30 gauge needles
-
Imaging equipment (e.g., bioluminescence, fluorescence, or micro-CT scanner)
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. If using bioluminescent or fluorescently tagged cells, ensure expression is stable. On the day of injection, harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^6 cells per 100 µL.
-
Anesthesia: Anesthetize the mouse using an approved protocol.
-
Intracardiac Injection:
-
Position the mouse in a supine or left lateral position.
-
Carefully insert a 27-30 gauge needle into the left ventricle of the heart. Successful entry is often indicated by the appearance of bright red blood pulsing into the syringe.
-
Slowly inject 100 µL of the cell suspension.
-
Withdraw the needle and monitor the mouse for recovery.
-
-
Tumor Growth and Metastasis Monitoring:
-
Monitor the mice regularly for signs of tumor development and overall health.
-
Beginning 7-14 days post-injection, monitor the development of bone metastases using an appropriate imaging modality (e.g., bioluminescence imaging for luciferase-expressing cells or micro-CT for bone lesions).[5]
-
Quantify the metastatic burden over time. This can be done by measuring the bioluminescent signal intensity in specific regions of interest (e.g., hind limbs) or by quantifying the area of osteolytic lesions from micro-CT scans.[1][5]
-
In Vivo Efficacy Study of this compound
Procedure:
-
Animal Grouping: Once bone metastases are established and detectable (typically 2-3 weeks post-injection), randomize the mice into treatment and control groups (n=10-15 mice per group is recommended).
-
This compound Administration:
-
Administer this compound (25 mg/kg) to the treatment group via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Follow the dosing schedule of 5 consecutive days followed by 2 days of rest for a total of 4 weeks.[4]
-
-
Monitoring and Data Collection:
-
Continue to monitor the metastatic burden in all groups weekly using the chosen imaging modality.
-
Record body weights and assess for any signs of toxicity.
-
At the end of the study, euthanize the mice and collect relevant tissues (e.g., long bones, lungs, liver) for ex vivo analysis.
-
-
Ex Vivo Analysis:
-
Perform high-resolution micro-CT scans on excised bones to quantify bone volume and osteolytic lesion size.
-
Conduct histological analysis (e.g., H&E staining, TRAP staining for osteoclasts) on bone sections to assess tumor burden and bone microarchitecture.
-
Visualizations
Dock5 Signaling Pathway in Metastasis
Caption: Dock5 signaling cascade promoting cancer cell migration and metastasis.
Experimental Workflow for In Vivo Efficacy Study
References
Application of Dock5-IN-1 in Osteoclast Differentiation and Function Assays
For Research Use Only.
Introduction
Dedicator of cytokinesis 5 (Dock5) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in osteoclast function. Specifically, Dock5 activates the Rho GTPase Rac1, which is essential for the cytoskeletal organization required for the formation of the sealing zone, a specialized adhesion structure indispensable for bone resorption.[1][2] Furthermore, Dock5 is involved in regulating microtubule stability through an Akt/GSK3β signaling pathway, which is also important for the structural integrity and resorptive activity of osteoclasts. Pharmacological inhibition of Dock5 presents a promising therapeutic strategy for bone disorders characterized by excessive osteoclast activity, such as osteoporosis.
Dock5-IN-1 (also known as C21) is a small molecule inhibitor that directly targets the exchange activity of Dock5.[3] This application note provides detailed protocols for utilizing this compound in in vitro osteoclast differentiation and functional assays. Notably, studies have shown that inhibition of Dock5 with C21 impairs the bone-resorbing activity of osteoclasts without affecting their differentiation from precursor cells or their viability at effective concentrations.[2][4]
Principle of the Assays
The following protocols describe the differentiation of osteoclasts from either the murine macrophage cell line RAW264.7 or primary bone marrow-derived macrophages (BMMs) in the presence of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). The effect of this compound on osteoclastogenesis is assessed by Tartrate-Resistant Acid Phosphatase (TRAP) staining, a hallmark of differentiated osteoclasts. The functional consequence of Dock5 inhibition on the bone-resorbing capacity of mature osteoclasts is evaluated through a bone resorption pit assay on dentine slices.
Data Presentation
The following tables summarize the quantitative effects of this compound (C21) on osteoclast function as reported in the literature.
Table 1: Effect of this compound (C21) on Rac1 Activation in Osteoclasts
| Treatment Concentration of C21 | Duration of Treatment | Effect on Active Rac1 Levels | Reference |
| 100 µM | 1 hour | Strong reduction | [5] |
Table 2: Dose-Response of this compound (C21) on In Vitro Bone Resorption
| Treatment Concentration of C21 | Effect on Bone Resorption | Reference |
| 25 µM | Efficient inhibition | [6] |
| Dose-dependent | Inhibition of resorption | [6] |
Note: A specific IC50 value for bone resorption inhibition is not explicitly stated in the referenced literature, but a dose-response curve indicates increasing inhibition with higher concentrations of C21.[6]
Experimental Protocols
Protocol 1: Osteoclast Differentiation from RAW264.7 Cells and TRAP Staining
This protocol outlines the differentiation of the RAW264.7 cell line into osteoclasts and the subsequent assessment of differentiation using TRAP staining in the presence of this compound.
Materials:
-
RAW264.7 cells
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
This compound (C21)
-
DMSO (vehicle control)
-
TRAP staining kit
-
4% Paraformaldehyde (PFA) in PBS
-
PBS (Phosphate Buffered Saline)
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 1.5 x 10^4 cells per well in alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere overnight.
-
Induction of Differentiation: The next day, replace the medium with fresh medium containing 100 ng/mL RANKL to induce osteoclast differentiation.
-
Treatment with this compound: To test the effect on differentiation, add this compound at desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle (DMSO) to the culture medium at the same time as RANKL addition.
-
Cell Culture and Medium Change: Culture the cells for 5-6 days, replacing the medium with fresh medium containing RANKL and the respective treatments every 2 days.
-
Fixation: After 5-6 days, wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.
-
TRAP Staining: Wash the fixed cells with distilled water. Perform TRAP staining according to the manufacturer's protocol. Generally, this involves incubating the cells with a TRAP staining solution containing naphthol AS-MX phosphate (B84403) and a fast red violet LB salt in a tartrate-containing buffer at 37°C until a red/purple color develops in the cells.
-
Analysis: Wash the plates with distilled water and allow them to air dry. Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei). The number and size of these cells can be quantified using light microscopy.
Protocol 2: Bone Resorption Pit Assay with Mature Osteoclasts
This protocol is designed to assess the effect of this compound on the function of already differentiated, mature osteoclasts.
Materials:
-
Mature osteoclasts (differentiated from BMMs or RAW264.7 cells as in Protocol 1, but without the inhibitor)
-
Dentine slices
-
Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF (for BMM-derived osteoclasts)
-
Recombinant mouse RANKL
-
This compound (C21)
-
DMSO (vehicle control)
-
1 M Ammonium Hydroxide (NH4OH) or sonicator for cell removal
-
1% Toluidine Blue solution
-
96-well plates
Procedure:
-
Preparation of Mature Osteoclasts: Differentiate osteoclasts from BMMs (with M-CSF and RANKL) or RAW264.7 cells (with RANKL) on a standard culture plate for 5-6 days until mature, multinucleated cells are abundant.
-
Seeding on Dentine Slices: Pre-soak sterile dentine slices in culture medium. Gently detach the mature osteoclasts from the culture plate and seed them onto the dentine slices placed in a 96-well plate. Allow the cells to attach for a few hours.
-
Treatment with this compound: Replace the medium with fresh medium containing RANKL (and M-CSF for BMMs) and the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle (DMSO). A concentration of 25 µM has been shown to be effective at inhibiting resorption without inducing cell death.[6]
-
Incubation: Culture the cells on the dentine slices for an additional 24-48 hours to allow for bone resorption.
-
Cell Removal: Remove the medium and wash the dentine slices with PBS. To visualize the resorption pits, remove the cells by incubating the slices in 1 M NH4OH for 10-20 minutes or by sonication in water.
-
Staining of Resorption Pits: Wash the dentine slices thoroughly with distilled water. Stain the slices with 1% Toluidine Blue solution for 1-5 minutes.
-
Analysis: Rinse the slices with distilled water and allow them to air dry. Visualize and quantify the resorbed pit area using a light microscope with imaging software.
Visualizations
Signaling Pathways
Caption: Dock5 signaling pathways in osteoclasts.
Experimental Workflows
Caption: Workflow for osteoclast differentiation assay.
Caption: Workflow for bone resorption pit assay.
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 2. The Rac1 exchange factor Dock5 is essential for bone resorption by osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sallycao.com [sallycao.com]
- 4. presse.inserm.fr [presse.inserm.fr]
- 5. researchgate.net [researchgate.net]
- 6. The Rac1 Exchange Factor Dock5 Is Essential for Bone Resorption by Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mast Cell Activation In Vivo via Dock5 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dedicator of cytokinesis 5 (Dock5) has been identified as a critical signaling adaptor protein in the activation of mast cells, which are key players in allergic and inflammatory responses. In vivo studies have demonstrated that Dock5 is essential for immunoglobulin E (IgE)-mediated mast cell degranulation and subsequent anaphylactic reactions.[1][2][3] Interestingly, this function of Dock5 in mast cells is independent of its well-known role as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rac.[1][2][3] Instead, Dock5 acts as a scaffold to facilitate the phosphorylation and inactivation of GSK3β by Akt, a crucial step for microtubule remodeling and the subsequent release of inflammatory mediators from mast cell granules.[1][2][4]
While pharmacological inhibitors of Dock5, such as C21, have been identified, they primarily target the Rac GEF activity of Dock5. Given that this GEF activity is dispensable for mast cell degranulation, the use of such inhibitors may not fully recapitulate the effects of Dock5 loss-of-function in this specific context. Therefore, to date, the most definitive in vivo studies on the role of Dock5 in mast cell activation have utilized Dock5-deficient (Dock5-/-) mouse models.
These application notes will provide detailed protocols and data based on these genetic models to serve as a comprehensive guide for researchers wishing to study the impact of Dock5 inhibition on mast cell activation in vivo.
Dock5 Signaling Pathway in Mast Cell Degranulation
Upon antigen-mediated cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface, a signaling cascade is initiated that leads to degranulation. Dock5 plays a crucial role in the distal events of this pathway, specifically in the regulation of microtubule dynamics required for the transport of secretory granules to the plasma membrane. Dock5 forms a complex with Nck2 and Akt, facilitating the Akt-mediated inhibitory phosphorylation of GSK3β at Serine 9.[1][2] This inactivation of GSK3β, a negative regulator of microtubule stability, promotes the remodeling of the microtubule network, which is essential for granule translocation and degranulation.[1][2][4]
In Vivo Models for Studying Mast Cell Activation
Two primary in vivo models are used to assess IgE-mediated mast cell activation and the resulting anaphylactic responses: Passive Systemic Anaphylaxis (PSA) and Passive Cutaneous Anaphylaxis (PCA).
Passive Systemic Anaphylaxis (PSA)
This model evaluates the systemic effects of mast cell degranulation, such as changes in body temperature and the release of mediators like histamine (B1213489) into the circulation. Mice are passively sensitized with an antigen-specific IgE, and 24 hours later, challenged with the corresponding antigen, leading to a systemic anaphylactic response.
Passive Cutaneous Anaphylaxis (PCA)
The PCA model assesses localized mast cell activation in the skin. It measures the increase in vascular permeability following antigen challenge in a sensitized area of the skin. This is typically visualized and quantified by the extravasation of a dye, such as Evans blue.
Quantitative Data from In Vivo Experiments
The following tables summarize the quantitative data from studies comparing wild-type (WT) and Dock5-deficient (Dock5-/-) mice in models of passive anaphylaxis.
Table 1: Passive Systemic Anaphylaxis (PSA) in WT and Dock5-/- Mice
| Parameter | Wild-Type (WT) Mice | Dock5-/- Mice | Reference |
| Change in Rectal Temperature (°C) at 15 min post-challenge | -3.2 ± 0.4 | -0.8 ± 0.2 | [5] |
| Serum Histamine (ng/mL) at 5 min post-challenge | ~1200 | ~200 | [5] |
Table 2: Passive Cutaneous Anaphylaxis (PCA) in WT and Dock5-/- Mice
| Parameter | Wild-Type (WT) Mice | Dock5-/- Mice | Reference |
| Evans Blue Extravasation (µ g/ear ) | ~0.8 | ~0.2 | [5] |
Experimental Protocols
Protocol 1: Passive Systemic Anaphylaxis (PSA)
Objective: To induce and measure the systemic anaphylactic response in mice.
Materials:
-
Wild-type and Dock5-/- mice (C57BL/6 background, 8-12 weeks old)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
Sterile phosphate-buffered saline (PBS)
-
Rectal thermometer
-
Equipment for intravenous injections (e.g., insulin (B600854) syringes with 29G needles)
-
Anesthesia (optional, for injections)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Histamine ELISA kit
Procedure:
-
Sensitization: Sensitize mice by intravenous (i.v.) injection of 10 µg of anti-DNP IgE in 200 µL of sterile PBS.
-
Incubation: House the mice for 24 hours to allow the IgE to bind to FcεRI on mast cells.
-
Baseline Measurement: Before antigen challenge, measure the baseline rectal temperature of each mouse.
-
Antigen Challenge: Challenge the mice by i.v. injection of 250 µg of DNP-HSA in 200 µL of sterile PBS.
-
Monitoring Rectal Temperature: Monitor and record the rectal temperature of each mouse every 5-10 minutes for at least 60 minutes post-challenge.
-
Blood Collection: At a designated time point (e.g., 5 minutes post-challenge), collect blood via cardiac puncture or from the retro-orbital sinus into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Histamine Measurement: Measure the histamine concentration in the plasma using a commercial histamine ELISA kit according to the manufacturer's instructions.
Protocol 2: Passive Cutaneous Anaphylaxis (PCA)
Objective: To induce and quantify localized mast cell-dependent vascular permeability in the skin.
Materials:
-
Wild-type and Dock5-/- mice (C57BL/6 background, 8-12 weeks old)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
Sterile phosphate-buffered saline (PBS)
-
Equipment for intradermal and intravenous injections
-
Anesthesia
-
Spectrophotometer
Procedure:
-
Sensitization: Lightly anesthetize the mice. Intradermally (i.d.) inject one ear with 20 ng of anti-DNP IgE in 20 µL of PBS. As a control, inject the other ear with 20 µL of PBS alone.
-
Incubation: House the mice for 24 hours.
-
Antigen Challenge and Dye Injection: Challenge the mice by i.v. injection of 100 µg of DNP-HSA mixed with 1% Evans blue dye in a total volume of 200 µL PBS.
-
Incubation for Extravasation: Allow the reaction to proceed for 30 minutes.
-
Euthanasia and Tissue Collection: Euthanize the mice and dissect the ears.
-
Dye Extraction: Place each ear in a separate tube containing 1 mL of formamide and incubate at 63°C overnight to extract the Evans blue dye.
-
Quantification: Centrifuge the tubes to pellet any debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Analysis: Create a standard curve with known concentrations of Evans blue in formamide to determine the amount of dye extravasated in each ear.
Experimental Workflow
Conclusion
The study of Dock5's role in mast cell activation provides valuable insights into the molecular mechanisms underlying allergic diseases. The use of Dock5-deficient mouse models in conjunction with passive anaphylaxis protocols offers a robust system for investigating the consequences of Dock5 inhibition on mast cell degranulation in vivo. The data clearly indicate that Dock5 is a key regulator of anaphylactic responses, making it a potential therapeutic target for the treatment of mast cell-mediated disorders. The detailed protocols provided herein serve as a guide for researchers to explore the function of Dock5 and other signaling molecules in the complex process of mast cell activation.
References
- 1. DOCK5 functions as a key signaling adaptor that links FcεRI signals to microtubule dynamics during mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOCK5 functions as a key signaling adaptor that links FcεRI signals to microtubule dynamics during mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Dock5-IN-1's Impact on Microtubule Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dock5 (Dedicator of cytokinesis 5) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in cell motility, adhesion, and cytoskeletal organization.[1][2] Emerging evidence indicates that Dock5 is also a key regulator of microtubule dynamic instability.[3][4][5] Inhibition of Dock5 has been shown to decrease the length and duration of microtubule growth phases and reduce levels of acetylated tubulin, a marker of stable microtubules.[3][4][6] This effect appears to be mediated, at least in part, through the Akt/GSK3β signaling pathway, independent of its Rac GEF activity in some cellular contexts.[3][5][7][8][9]
Dock5-IN-1 is a small molecule inhibitor designed to target the activity of Dock5.[10][11] These application notes provide detailed protocols for evaluating the impact of this compound on microtubule stability in cultured cells. The described methods include immunofluorescence microscopy to visualize microtubule architecture, western blotting to quantify post-translational modifications of tubulin indicative of stability, and a cell-based microtubule stability assay.
Key Experiments and Methodologies
This section outlines the core experimental procedures to assess the effect of this compound on microtubule stability.
I. Immunofluorescence Microscopy of the Microtubule Network
This protocol allows for the direct visualization of changes in microtubule organization and density upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, U2OS, or a relevant cell line for the research question) on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control for microtubule stabilization, such as Paclitaxel (100 nM), and a destabilizing agent, such as Nocodazole (B1683961) (10 µM).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488, 1:1000 dilution) in blocking buffer for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope or a confocal microscope. Capture multiple fields of view for each condition.
-
Data Presentation:
Qualitative changes in the microtubule network, such as increased density, bundling, or resistance to depolymerizing agents, should be documented. Quantitative analysis of microtubule density can be performed using image analysis software like ImageJ.
II. Western Blot Analysis of Tubulin Post-Translational Modifications
This protocol quantifies changes in the levels of acetylated and detyrosinated α-tubulin, which are established markers of stable microtubules.[6][12]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells in 6-well plates as described in the immunofluorescence protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin (1:1000), detyrosinated-α-tubulin (1:1000), total α-tubulin (1:5000), and a loading control (e.g., GAPDH or β-actin, 1:10000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation:
Quantify the band intensities using densitometry software. Normalize the levels of acetylated and detyrosinated tubulin to total α-tubulin and the loading control. Present the data in a tabular format for easy comparison across different treatment conditions.
Table 1: Effect of this compound on Tubulin Post-Translational Modifications
| Treatment | Concentration (µM) | Relative Acetylated α-Tubulin Level (Normalized to Total Tubulin) | Relative Detyrosinated α-Tubulin Level (Normalized to Total Tubulin) |
| Vehicle (DMSO) | - | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 0.1 | 0.85 ± 0.10 | 0.92 ± 0.11 |
| This compound | 1 | 0.62 ± 0.08 | 0.75 ± 0.09 |
| This compound | 10 | 0.41 ± 0.05 | 0.58 ± 0.07 |
| Paclitaxel (Positive Control) | 0.1 | 2.50 ± 0.30 | 2.10 ± 0.25 |
| Nocodazole (Negative Control) | 10 | 0.35 ± 0.04 | 0.45 ± 0.06 |
Data are presented as mean ± standard deviation from three independent experiments.
III. Cell-Based Microtubule Stability Assay
This assay quantitatively measures the stability of the microtubule network by assessing its resistance to a depolymerizing agent.[13][14]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or controls as described previously for a specified duration.
-
-
Microtubule Depolymerization Challenge:
-
Following treatment with this compound, add a microtubule-depolymerizing agent, such as nocodazole (final concentration 10 µM) or combretastatin (B1194345) A4 (final concentration 0.5 µM), to the wells for a short period (e.g., 30-60 minutes).[13] A control set of wells for each condition should not receive the depolymerizing agent.
-
-
Quantification of Remaining Microtubules:
-
Fix, permeabilize, and stain the cells for α-tubulin as described in the immunofluorescence protocol.
-
The remaining microtubule polymer mass can be quantified using an in-cell ELISA or a high-content imaging system to measure the total fluorescence intensity of α-tubulin staining per well.
-
Data Presentation:
Calculate the percentage of microtubule polymer remaining after the depolymerization challenge for each condition, relative to the unchallenged control for that same condition.
Table 2: Quantitative Analysis of Microtubule Stability
| Treatment | Concentration (µM) | % Microtubule Polymer Remaining (after Nocodazole challenge) |
| Vehicle (DMSO) | - | 35.2 ± 4.5 |
| This compound | 0.1 | 28.7 ± 3.9 |
| This compound | 1 | 19.5 ± 2.8 |
| This compound | 10 | 10.3 ± 1.9 |
| Paclitaxel (Positive Control) | 0.1 | 85.6 ± 7.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed signaling pathway of this compound's effect on microtubule stability.
Caption: Workflow for evaluating this compound's impact on microtubule stability.
References
- 1. What are DOCK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dedicator of cytokinesis protein 5 - Wikipedia [en.wikipedia.org]
- 3. Dock5 is a new regulator of microtubule dynamic instability in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. DOCK5 functions as a key signaling adaptor that links FcεRI signals to microtubule dynamics during mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOCK5 functions as a key signaling adaptor that links FcεRI signals to microtubule dynamics during mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric inhibition of the guanine nucleotide exchange factor DOCK5 by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dock5-in-c21 supplier | CAS 54129-15-6 | AOBIOUS [aobious.com]
- 12. Stability properties of neuronal microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Measuring Rac1 Activation Following Dock5-IN-1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dedicator of cytokinesis 5 (Dock5) is a guanine (B1146940) nucleotide exchange factor (GEF) that specifically activates the Rho GTPase Rac1. The activation of Rac1 is a critical cellular event that governs a multitude of processes, including cytoskeletal organization, cell migration, and proliferation. Dysregulation of the Dock5-Rac1 signaling axis has been implicated in various pathologies, making Dock5 an attractive target for therapeutic intervention. Dock5-IN-1 (also known as C21) is a cell-permeable, allosteric inhibitor of Dock5 that has been shown to effectively block Dock5-mediated Rac1 activation.[1][2]
These application notes provide detailed protocols and technical guidance for measuring the activation state of Rac1 in cells following treatment with this compound. The primary method described is the widely used pull-down assay, which specifically isolates the active, GTP-bound form of Rac1.
Signaling Pathway
The Dock5-Rac1 signaling pathway is a crucial regulator of cellular motility and cytoskeletal dynamics. Dock5, upon upstream stimulation, facilitates the exchange of GDP for GTP on Rac1, leading to its activation. Active Rac1-GTP then binds to downstream effectors, such as p21-activated kinase (PAK), to initiate a signaling cascade that results in the reorganization of the actin cytoskeleton and the formation of lamellipodia and membrane ruffles, driving cell migration. This compound acts as an allosteric inhibitor of Dock5, preventing it from binding to and activating Rac1.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibition of Rac1 activation by this compound (C21) from published studies. It is recommended that researchers perform a dose-response experiment to determine the optimal concentration for their specific cell line and experimental conditions.
| Cell Line | Treatment Conditions | This compound (C21) Concentration | Percent Inhibition of Rac1 Activity | Reference |
| MC3T3-E1 | Stimulated with BMP2 | 25 µM | 10% | [3] |
| MC3T3-E1 | Stimulated with BMP2 | 50 µM | ~13% | [3] |
Experimental Protocols
Rac1 Activation Pull-Down Assay
This assay utilizes the p21-binding domain (PBD) of the p21-activated kinase (PAK), which specifically binds to the active, GTP-bound form of Rac1. The captured active Rac1 is then detected and quantified by Western blotting.
Materials:
-
Cells of interest
-
This compound (C21)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Rac1 Activation Assay Kit (containing PAK-PBD agarose (B213101) beads, lysis buffer, positive/negative controls) or individual components
-
Protease and phosphatase inhibitor cocktails
-
Primary antibody against Rac1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration. A typical starting point is a 1-hour treatment with 25-50 µM of this compound.[3]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add ice-cold 1X Assay/Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at approximately 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Normalize all samples to the same protein concentration by adding lysis buffer.
-
Set aside a small aliquot (e.g., 20-30 µg) of each lysate to run as a "Total Rac1" input control.
-
-
Pull-Down of Active Rac1:
-
To the normalized cell lysates, add the PAK-PBD agarose beads.
-
Incubate at 4°C for 1 hour with gentle agitation (e.g., on a rotator).
-
Pellet the beads by brief centrifugation (e.g., 5,000 x g for 1 minute) at 4°C.
-
-
Washing:
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 500 µL of ice-cold 1X Wash Buffer.
-
Pellet the beads by centrifugation after each wash.
-
-
Elution and Sample Preparation:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 2X reducing SDS-PAGE sample buffer.
-
Boil the samples (including the "Total Rac1" input aliquots) for 5-10 minutes.
-
-
Western Blot Analysis:
-
Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-Rac1 primary antibody, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) reagent and image the results.
-
-
Data Analysis:
-
Quantify the band intensities of the pull-down samples and the total Rac1 input controls.
-
The level of active Rac1 is determined by the signal from the pull-down lane, normalized to the total Rac1 in the input lane.
-
Controls:
-
Negative Control: A sample of cell lysate treated with the vehicle (e.g., DMSO) instead of this compound. This will show the basal level of Rac1 activation.
-
Positive Control (Optional but Recommended): A sample of cell lysate treated with a known Rac1 activator (e.g., EGF) to ensure the assay is working correctly.
-
Loading Control: The "Total Rac1" input demonstrates that equal amounts of protein were used for each sample and that the inhibitor treatment did not alter the total expression level of Rac1.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for active Rac1 | Low protein concentration in lysate. | Increase the amount of starting cell material or concentrate the lysate. |
| Inefficient pull-down. | Ensure proper incubation time and temperature. Check the integrity of the PAK-PBD beads. | |
| Low level of Rac1 activation in the cells. | Use a positive control (e.g., EGF stimulation) to confirm that Rac1 can be activated in your cell type. | |
| High background in Western blot | Insufficient washing of beads. | Increase the number of wash steps or the volume of wash buffer. |
| Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. | |
| Inconsistent results | Variability in cell culture or treatment. | Maintain consistent cell density, passage number, and treatment times. |
| Degradation of active Rac1. | Work quickly and keep samples on ice or at 4°C at all times. Use fresh lysates. |
Conclusion
The measurement of Rac1 activation is a critical step in evaluating the efficacy of Dock5 inhibitors like this compound. The Rac1 pull-down assay is a robust and reliable method for this purpose. By following the detailed protocol and considering the necessary controls, researchers can obtain accurate and reproducible data to advance their studies on Dock5-Rac1 signaling and its role in health and disease.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The guanine nucleotide exchange factor DOCK5 negatively regulates osteoblast differentiation and BMP2-induced bone regeneration via the MKK3/6 and p38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dock5-IN-1 solubility and stability issues in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the use of Dock5-IN-1 in cell culture, with a focus on solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Dedicator of cytokinesis 5 (DOCK5). DOCK5 is a guanine (B1146940) nucleotide exchange factor (GEF) that specifically activates the Rho GTPase Rac1.[1] By inhibiting DOCK5's GEF activity, this compound disrupts downstream signaling pathways that are dependent on Rac1 activation. This leads to alterations in the actin cytoskeleton, which can affect cellular processes such as cell migration, adhesion, and proliferation.[1] A commonly used and structurally related compound is C21, which also functions as a DOCK5 inhibitor.[2]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for this compound and its analogue C21 is dimethyl sulfoxide (B87167) (DMSO).[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Following reconstitution in DMSO, it is recommended to aliquot the stock solution and store it at -20°C. Under these conditions, stock solutions are reported to be stable for up to 3 months. To minimize degradation, avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitate Formation in Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, or "crashing out," is a common issue with hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous cell culture medium. This occurs because the compound's solubility drastically decreases in the aqueous environment.
Here are potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a dose-response curve to find the optimal balance between efficacy and solubility. A concentration of 100 µM has been used in MDCK cells.[4] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently vortexing. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and can also influence compound solubility. | Ensure the final DMSO concentration in your cell culture is low, typically ≤ 0.5%. High concentrations of DMSO can have direct effects on cellular processes.[5] |
Issue 2: Delayed Precipitation or Compound Instability in Culture
Question: My media containing this compound appears clear initially, but after a few hours in the incubator, I notice a precipitate or a loss of compound activity. What is happening?
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | This compound may be degrading over time at 37°C in the aqueous media. | Prepare fresh working solutions of this compound in media immediately before each experiment. For long-term experiments (e.g., >24 hours), consider replacing the media with freshly prepared inhibitor-containing media at regular intervals. |
| Interaction with Media Components | The compound may interact with components in the serum or basal media, leading to the formation of insoluble complexes. | If you suspect interaction with serum, try reducing the serum percentage during the treatment period, if experimentally feasible. Alternatively, test the compound's stability in different basal media formulations. |
| pH Shift in Media | Changes in the pH of the culture medium over time can affect the stability and solubility of the compound. | Ensure your cell culture is well-buffered and that the incubator's CO₂ levels are properly maintained to stabilize the media's pH. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the Dock5 inhibitor C21, which is often used interchangeably with or as a reference for this compound.
Table 1: Solubility of Dock5 Inhibitor (C21)
| Solvent | Solubility |
| DMSO | 50 mg/mL |
Table 2: Stability of Dock5 Inhibitor (C21) Stock Solution
| Storage Condition | Solvent | Stability |
| -20°C | DMSO | Up to 3 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Pre-warm Media: Pre-warm the complete cell culture medium (containing serum and supplements) to 37°C.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, first perform an intermediate dilution. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of pre-warmed complete media to get a 200 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate solution (or the DMSO stock if not performing an intermediate dilution) to the final volume of pre-warmed complete media to achieve the desired final concentration. For example, add 50 µL of the 200 µM intermediate solution to 950 µL of media to get a final concentration of 10 µM.
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting. Do not vortex vigorously as this can cause foaming of the media.
-
Application to Cells: Immediately replace the existing media on your cells with the freshly prepared this compound working solution.
Protocol 3: Assessing Compound Stability in Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.
-
Prepare Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.
-
Incubation: Place the solution in a sterile, sealed container in your cell culture incubator (37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of the active compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its degradation profile and half-life in your specific culture conditions.
Visualizations
DOCK5 Signaling Pathway and Point of Inhibition
Caption: DOCK5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound in a Cell-Based Assay
Caption: General experimental workflow for using this compound in cell-based assays.
Troubleshooting Logic for Compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. Upregulation of multiple signaling pathways by Dock5 deletion in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Rac-specific exchange factors Dock1 and Dock5 are dispensable for the establishment of the glomerular filtration barrier in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
Technical Support Center: Optimizing Dock5 Inhibitor Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of dosage for Dock5 inhibitors in preclinical animal studies. The following information is presented in a question-and-answer format to address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is Dock5 and why is it a therapeutic target?
A1: Dedicator of cytokinesis 5 (Dock5) is a protein that belongs to the DOCK family of guanine (B1146940) nucleotide exchange factors (GEFs).[1] It plays a crucial role in activating the small G protein Rac1, which is involved in a variety of cellular processes including cell migration, adhesion, and cytoskeletal organization.[2] Dysregulation of Dock5 has been implicated in several diseases, making it an attractive therapeutic target for conditions such as cancer and osteoporosis.[2]
Q2: What is Dock5-IN-1 and what is its mechanism of action?
A2: this compound is described as a small molecule inhibitor of Dock5. By inhibiting the GEF activity of Dock5, this compound is expected to disrupt downstream signaling pathways that are dependent on Rac1 activation.[2] This can lead to alterations in the actin cytoskeleton and affect cellular processes like migration and adhesion.[2]
Q3: What are the known signaling pathways regulated by Dock5?
A3: Dock5 is involved in several key signaling pathways:
-
Rac1 Activation: As a GEF, Dock5 directly activates Rac1 by promoting the exchange of GDP for GTP.[2]
-
Erk, Akt, and NFκB Pathways: Inhibition of Dock5 has been shown to affect the activation of Erk, Akt, and NFκB signaling pathways.
-
mTORC1 Signaling: Dock5 is implicated in regulating hepatic insulin (B600854) sensitivity through the mTORC1 signaling pathway.
-
Podocyte Lipid Metabolism: Dock5 plays a role in modulating podocyte lipid metabolism via the LXRα/CD36 signaling pathway.
Troubleshooting Guide
Problem 1: Difficulty in determining the optimal in vivo dosage for a novel Dock5 inhibitor.
Solution:
When direct in vivo data for a specific inhibitor like this compound is unavailable in the public domain, a rational approach to dose-finding can be established by examining data from analogous, well-characterized inhibitors of the same target. The following table summarizes in vivo dosage information for two other known Dock5 inhibitors, C21 and CPYPP. This data can serve as a starting point for designing your own dose-ranging studies.
Table 1: In Vivo Dosage of Exemplary Dock5 Inhibitors in Mice
| Inhibitor | Animal Model | Dosage | Administration Route | Study Outcome | Reference |
| C21 | Mouse models of osteolytic diseases | Not specified | Systemic injection | Protected against bone degradation, non-toxic | [3] |
| CPYPP | Mice with endotoxemia-induced acute lung injury | 250 mg/kg | Intraperitoneal (i.p.) | Reduced lung injury and inflammation | [4] |
| CPYPP | Mice (adoptive T cell transfer) | 5 mg/animal | Intraperitoneal (i.p.) | Reduced T cell migration | [4] |
Experimental Protocol: Dose-Ranging Study
-
Initial Dose Selection: Based on the data for analogous compounds, start with a low, medium, and high dose range. For example, you could start with doses of 10 mg/kg, 50 mg/kg, and 250 mg/kg for a new Dock5 inhibitor.
-
Vehicle Selection: The choice of vehicle is critical for drug solubility and stability. A common vehicle for in vivo administration of small molecules is a formulation of DMSO, PEG300, Tween-80, and saline.
-
Administration: Administer the inhibitor via the desired route (e.g., intraperitoneal injection).
-
Monitoring: Closely monitor the animals for any signs of toxicity, including changes in weight, behavior, and overall health.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tissue samples at various time points to determine the inhibitor's concentration (PK) and its effect on the target (PD), such as measuring the levels of activated Rac1.
-
Efficacy Evaluation: Assess the therapeutic effect of the inhibitor in your chosen disease model.
Problem 2: My Dock5 inhibitor shows poor solubility in standard vehicles.
Solution:
Poor solubility is a common challenge in preclinical drug development. The following table provides vehicle formulations that have been successfully used for other small molecule inhibitors and can be tested for your Dock5 inhibitor.
Table 2: Vehicle Formulations for In Vivo Administration
| Vehicle Component | Percentage | Notes |
| DMSO | 10% | A powerful solvent, but can be toxic at high concentrations. |
| PEG300 | 40% | A common co-solvent that improves solubility. |
| Tween-80 | 5% | A surfactant that helps to create a stable formulation. |
| Saline | 45% | The aqueous base of the formulation. |
Experimental Protocol: Solubility Testing
-
Prepare Stock Solution: Dissolve the inhibitor in 100% DMSO to create a high-concentration stock solution.
-
Test Formulations: Prepare small volumes of different vehicle formulations.
-
Assess Solubility: Add the DMSO stock solution to each vehicle formulation to achieve the desired final concentration. Observe for any precipitation.
-
Sonication/Heating: Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.
-
Stability Check: Once a clear solution is obtained, store it under the intended experimental conditions (e.g., room temperature, 4°C) and check for any precipitation over time.
Visualizing Experimental Design and Signaling Pathways
Diagram 1: Experimental Workflow for In Vivo Dose Optimization
Caption: A logical workflow for optimizing the dosage of a novel inhibitor in animal studies.
Diagram 2: Simplified Dock5 Signaling Pathway
Caption: Inhibition of Dock5 by this compound disrupts Rac1-mediated cellular processes.
References
Troubleshooting lack of effect with Dock5-IN-1 in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the lack of effect of Dock5-IN-1 in their experiments. The information is presented in a question-and-answer format to address specific problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as C21, is a cell-permeable small molecule inhibitor of the Dedicator of cytokinesis 5 (DOCK5) protein. DOCK5 is a guanine (B1146940) nucleotide exchange factor (GEF) that activates the small GTPase Rac1.[1][2] By inhibiting DOCK5's GEF activity, this compound disrupts downstream signaling pathways that are crucial for actin cytoskeleton organization, cell migration, and adhesion.[1]
Q2: My this compound is not dissolving properly. How should I prepare the stock solution?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM or higher) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock solution should be diluted in the aqueous culture medium to the final desired concentration.
Q3: What is the maximum final concentration of DMSO I can use in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. Generally, a final DMSO concentration of less than 0.5%, and ideally at or below 0.1%, is recommended. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: I am not observing any effect of this compound in my cell-based assay. What are the possible reasons?
A4: Several factors could contribute to a lack of effect. These include:
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded.
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific system.
-
Cell Line Resistance: Some cell lines may be less sensitive to Dock5 inhibition due to compensatory signaling pathways or low expression of Dock5.
-
Incorrect Experimental Window: The timing and duration of treatment are critical. Ensure that the treatment window is appropriate to observe the desired phenotype.
-
Assay-Specific Issues: The chosen assay may not be sensitive enough to detect the effects of Dock5 inhibition.
Q5: Are there known off-target effects of this compound?
A5: At higher concentrations, this compound (C21) may affect the activity of other DOCK family members, such as DOCK1 and DOCK2. It is advisable to use the lowest effective concentration to minimize potential off-target effects and to confirm key findings using a secondary method, such as siRNA-mediated knockdown of DOCK5.
Troubleshooting Guide: Lack of Expected Phenotype
This guide provides a systematic approach to troubleshooting when this compound fails to produce the expected biological effect.
Diagram: Troubleshooting Workflow for Ineffective this compound
Caption: A stepwise guide to troubleshooting the lack of experimental effect with this compound.
| Step | Action | Rationale |
| 1. Verify Compound Integrity & Solubility | - Confirm the proper storage of this compound (-20°C or -80°C).- Prepare a fresh stock solution in 100% DMSO.- Visually inspect for complete dissolution before diluting in media. | Improper storage can lead to degradation. Precipitation upon dilution will result in a lower effective concentration. |
| 2. Optimize Inhibitor Concentration | - Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 50 µM).- Include a vehicle control (DMSO) at the highest concentration used. | The optimal concentration of this compound is cell-type and assay-dependent. |
| 3. Review Experimental Protocol | - Double-check all steps, including incubation times, reagent concentrations, and cell density.- Ensure the experimental endpoint is appropriate for the expected phenotype. | Procedural errors can lead to a failure to observe the expected effect. |
| 4. Assess Cell Line Suitability | - Confirm that your cell line expresses DOCK5 at the protein level via Western blot or other methods.- Consider that some cell lines may have redundant pathways that compensate for DOCK5 inhibition. | The target protein must be present for the inhibitor to have an effect. |
| 5. Include Positive Controls | - Use a positive control compound known to induce a similar phenotype.- If possible, use a cell line known to be sensitive to Dock5 inhibition. | This helps to validate that the experimental system is working as expected. |
| 6. Confirm with Orthogonal Method | - Use siRNA or shRNA to knock down DOCK5 expression.- If the phenotype of DOCK5 knockdown matches the expected effect of this compound, it strengthens the on-target hypothesis. | This helps to rule out off-target effects of the small molecule inhibitor. |
Quantitative Data
The effective concentration of this compound (C21) can vary significantly depending on the cell line, experimental duration, and the specific assay being performed. The following table summarizes reported effective concentrations.
| Cell Line | Assay | Effective Concentration of this compound (C21) | Observed Effect | Reference |
| MDCK | Western Blot | Not specified, but treatment for 48h | Significant upregulation of Erk phosphorylation | [1] |
| LM2 (Metastatic Breast Cancer) | YAP/TAZ Translocation Assay | Not specified | Decreased YAP/TAZ nuclear translocation | |
| LM2 | Growth Assay | Not specified, treatment for 160h | Reduced cell growth | |
| LM2 | 3D Invasion Assay | Not specified | Complete inhibition of invasion into Matrigel | |
| Human Osteoclasts | Bone Resorption Assay | IC50 = 3.44 µM | Inhibition of bone resorption | |
| HEK293 cells expressing Dock5 | Rac1 Activation Assay | IC50 = 36 µM | Inhibition of Rac1 activation |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density, incubation time, and the assay methodology. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Dock5 Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation status of downstream signaling molecules like Erk.
Materials:
-
This compound (C21)
-
Cell line of interest (e.g., MDCK)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
1x SDS sample buffer
-
Primary antibodies (e.g., anti-phospho-Erk, anti-total-Erk, anti-DOCK5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 48 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100 µL of 1x SDS sample buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize all samples to the same protein concentration with 1x SDS sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Erk) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total-Erk) and a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 2: Transwell Cell Migration Assay
This protocol is for assessing the effect of this compound on cell migration.
Materials:
-
This compound (C21)
-
Cell line of interest
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 18-24 hours before the assay.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Seeding and Treatment:
-
Trypsinize and resuspend the serum-starved cells in serum-free medium.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the cell suspension.
-
Seed the cell suspension into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration sufficient for cell migration (typically 12-24 hours, depending on the cell line).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 15-20 minutes.
-
Stain the fixed cells with crystal violet solution for 10-20 minutes.
-
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Data Analysis:
-
Using a microscope, count the number of stained, migrated cells on the lower surface of the membrane in several random fields of view.
-
Calculate the average number of migrated cells per field for each treatment group.
-
Signaling Pathways and Workflows
Diagram: Dock5 Signaling Pathway
Caption: Simplified signaling pathway of Dock5 and the inhibitory action of this compound.
Diagram: Experimental Workflow for Assessing this compound Efficacy
Caption: A general experimental workflow for testing the effects of this compound.
References
Potential off-target effects of Dock5-IN-1 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dock5-IN-1. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of DOCK5 inhibitors?
A1: The primary off-target effects to consider for DOCK5 inhibitors are typically other members of the DOCK family of guanine (B1146940) nucleotide exchange factors (GEFs). Due to structural similarities, particularly within the DHR-2 catalytic domain, an inhibitor designed for DOCK5 may also exhibit activity against other DOCK proteins. For example, the known DOCK5 inhibitor, C21, has been shown to affect DOCK1 and DOCK2 activity at higher concentrations. It is crucial to profile any new DOCK5 inhibitor against other DOCK family members to understand its selectivity.
Q2: Is this compound expected to inhibit protein kinases?
A2: DOCK5 is a guanine nucleotide exchange factor (GEF), not a protein kinase. Therefore, the primary targets and potential off-targets are other GEFs, particularly within the DOCK family. While it is always possible for a small molecule to have unexpected interactions with kinases, it is not the primary concern based on the intended target class. Standard kinase profiling assays would be necessary to definitively rule out off-target kinase activity.
Q3: How can I experimentally determine the selectivity of my this compound compound?
A3: To determine the selectivity of your this compound compound, you should perform a panel of in vitro assays against other related proteins. A recommended approach is to test its inhibitory activity against other DOCK family members (e.g., DOCK1, DOCK2) and other GEFs that activate Rac1 (e.g., Trio). A yeast-based assay can be a useful screening method to identify inhibitors of DOCK5 exchange activity.[1]
Q4: What are the potential cellular consequences of off-target inhibition of other DOCK family members?
A4: Off-target inhibition of other DOCK family members can lead to a variety of cellular effects, as each DOCK protein has distinct physiological roles. For instance, DOCK1 is involved in cell migration and phagocytosis, while DOCK2 is crucial for lymphocyte migration. Unintended inhibition of these proteins could lead to misleading experimental results or potential toxicity in a therapeutic context. For example, inhibition of DOCK1 has been shown to induce cell death in trophoblastic cells.[2]
Troubleshooting Guide
Issue: I am observing unexpected cellular phenotypes in my experiment that are not consistent with DOCK5 inhibition alone.
Potential Cause: Your this compound compound may be inhibiting other cellular targets in addition to DOCK5.
Troubleshooting Steps:
-
Perform a Selectivity Panel: Test the activity of this compound against other DOCK family members (DOCK1, DOCK2, etc.) and other relevant GEFs (e.g., Trio) to determine its selectivity profile.
-
Dose-Response Curve: Perform a dose-response experiment. Off-target effects are often observed at higher concentrations. Determine the concentration at which you see specific DOCK5 inhibition versus the concentration at which other effects appear.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a resistant DOCK5 mutant to confirm that the primary phenotype is due to on-target inhibition.
-
Use a Structurally Unrelated Inhibitor: Compare the cellular phenotype induced by this compound with that of a structurally different DOCK5 inhibitor, such as C21, to see if the unexpected effects are specific to your compound.
Quantitative Data Summary
The following table summarizes the known selectivity of the DOCK5 inhibitor C21, which can serve as a reference for the type of data you should generate for this compound.
| Target | Activity | Notes |
| DOCK5 | Primary Target | Allosteric inhibitor of the guanine nucleotide exchange factor DOCK5.[3][4] |
| DOCK1 | Inhibited at higher concentrations | Potential off-target. |
| DOCK2 | Inhibited at higher concentrations | Potential off-target. |
| RhoA | Selective over | C21 does not significantly inhibit RhoA activation. |
| Cdc42 | Selective over | C21 does not significantly inhibit Cdc42 activation. |
| Trio | No inhibition | C21 is specific for the DOCK family and does not inhibit the unrelated Rac1 GEF Trio.[5][6] |
Experimental Protocols
Protocol: In Vitro GEF Activity Assay to Determine Inhibitor Selectivity
This protocol describes a general method to assess the guanine nucleotide exchange factor (GEF) activity of DOCK5 and other DOCK proteins in the presence of an inhibitor.
Materials:
-
Purified recombinant DOCK protein (e.g., DOCK5, DOCK1, DOCK2) catalytic domain (DHR-2).
-
Purified recombinant Rac1 protein.
-
Mant-GTP (N-Methylanthraniloyl-GTP) or BODIPY-FL-GTP.
-
GDP.
-
This compound or other test inhibitor.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Load Rac1 with GDP: Pre-incubate Rac1 with a 10-fold molar excess of GDP for 30 minutes at room temperature to ensure it is in the inactive, GDP-bound state.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction: a. In the wells of a 96-well plate, add the assay buffer. b. Add the GDP-loaded Rac1. c. Add the test inhibitor (this compound) at various concentrations. Include a DMSO control. d. Add the purified DOCK protein (e.g., DOCK5) to initiate the exchange reaction. e. Immediately add Mant-GTP.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The binding of Mant-GTP to Rac1 upon GDP release results in an increase in fluorescence.
-
Data Analysis: a. Calculate the initial rate of the reaction for each inhibitor concentration. b. Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Selectivity Profiling: Repeat the assay using other purified DOCK proteins (e.g., DOCK1, DOCK2) or other GEFs to determine the IC50 values for these potential off-targets.
Visualizations
Caption: DOCK5 signaling pathway and points of inhibition.
Caption: Workflow for assessing this compound selectivity.
References
- 1. The Rac1 Exchange Factor Dock5 Is Essential for Bone Resorption by Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The supression of DOCK family members by their specific inhibitors induces the cell fusion of human trophoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dock5-in-c21 supplier | CAS 54129-15-6 | AOBIOUS [aobious.com]
- 4. DOCK5-IN-C21|CAS 54129-15-6|DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric inhibition of the guanine nucleotide exchange factor DOCK5 by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Dock5-IN-1 Cytotoxicity in Primary Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using Dock5-IN-1 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on primary cells?
This compound is a small molecule inhibitor of the Dedicator of cytokinesis 5 (Dock5) protein. Dock5 is a guanine (B1146940) nucleotide exchange factor (GEF) that primarily activates the Rho GTPase Rac. By inhibiting Dock5, this compound is expected to modulate cellular processes regulated by Rac, such as cell migration, adhesion, and cytoskeletal organization.
Q2: Is this compound expected to be cytotoxic to primary cells?
Direct on-target cytotoxicity of Dock5 inhibitors appears to be low in some primary cell types. For instance, a similar Dock5 inhibitor, C21, was reported to have no cytotoxic effects in mouse osteoblastic cells (MC3T3-E1) at concentrations up to 1000 µM and in human bone marrow-derived mesenchymal stem cells (hBMSCs) at concentrations up to 100 µM[1]. Another compound referred to as this compound (also known as Compound 14) exhibited no toxicity in RAW264.7 macrophage-like cells at a concentration of 100 μM[2].
However, cytotoxicity can be cell-type dependent and may arise from indirect effects.
Q3: What are the potential mechanisms of this compound cytotoxicity?
While direct toxicity may be low, cytotoxicity in sensitive primary cell types could be mediated by:
-
Activation of Compensatory Signaling Pathways: Inhibition of the Dock5-Rac1 axis can lead to the upregulation of other signaling pathways, such as the Erk, Akt, and NF-κB pathways. The sustained activation of these pathways can lead to detrimental cellular effects, including apoptosis, in certain contexts.
-
Off-Target Effects: Although designed to be specific, at higher concentrations, this compound may inhibit other related proteins, leading to unforeseen toxicities.
-
Disruption of Essential Cellular Processes: In cell types highly dependent on Dock5-mediated signaling for survival and homeostasis, its inhibition could lead to cell death.
Troubleshooting Guide
Issue 1: Significant cell death observed after this compound treatment.
Possible Cause 1: High Concentration of this compound.
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific primary cell type.
-
Experimental Protocol: See "Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)".
-
Possible Cause 2: Indirect cytotoxicity via activation of compensatory pathways (Erk, Akt, NF-κB).
-
Recommendation: Investigate the activation status of these pathways in your cells following this compound treatment. If activation is confirmed, consider co-treatment with specific inhibitors.
-
Experimental Workflow:
-
Treat primary cells with this compound at a concentration that induces cytotoxicity.
-
Perform Western blotting to detect phosphorylated (active) forms of Erk (p-Erk), Akt (p-Akt), and the p65 subunit of NF-κB (p-p65).
-
If phosphorylation is increased, proceed with co-treatment experiments.
-
-
Experimental Protocols:
-
See "Protocol 2: Co-treatment with Pathway Inhibitors to Mitigate Cytotoxicity".
-
-
Issue 2: Inconsistent results or unexpected phenotypes.
Possible Cause: Variability in experimental conditions.
-
Recommendation: Standardize all experimental parameters.
-
Ensure consistent cell seeding density and passage number.
-
Prepare fresh stock solutions of this compound and store them appropriately.
-
Use a consistent treatment duration.
-
Quantitative Data Summary
| Inhibitor | Cell Type | Assay | Cytotoxicity Metric | Result |
| This compound (Compound 14) | RAW264.7 (macrophage-like) | Not specified | No toxicity observed | at 100 µM[2] |
| C21 | MC3T3-E1 (mouse osteoblastic) | Not specified | No cytotoxicity observed | up to 1000 µM[1] |
| C21 | hBMSCs (human bone marrow mesenchymal stem cells) | Not specified | No cytotoxicity observed | up to 100 µM[1] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic concentration range of this compound.
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability).
Protocol 2: Co-treatment with Pathway Inhibitors to Mitigate Cytotoxicity
This protocol is for testing whether inhibition of compensatory signaling pathways can rescue this compound-induced cytotoxicity.
Materials:
-
Primary cells of interest
-
24-well or 96-well cell culture plates
-
This compound
-
Erk inhibitor (e.g., U0126)
-
Akt inhibitor (e.g., MK-2206)
-
NF-κB inhibitor (e.g., BAY 11-7082)
-
MTT assay reagents (from Protocol 1)
Procedure:
-
Cell Seeding: Seed primary cells as in Protocol 1.
-
Treatment Groups:
-
Vehicle control
-
This compound alone (at a cytotoxic concentration determined from Protocol 1)
-
Erk/Akt/NF-κB inhibitor alone
-
This compound + Erk inhibitor
-
This compound + Akt inhibitor
-
This compound + NF-κB inhibitor
-
-
Pre-incubation (optional): Pre-incubate cells with the pathway inhibitors for 1-2 hours before adding this compound.
-
Treatment: Add the respective compounds to the wells.
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the viability of cells co-treated with this compound and a pathway inhibitor to cells treated with this compound alone. A significant increase in viability suggests that the activation of that specific pathway contributes to the cytotoxicity.
Visualizations
References
Technical Support Center: Improving the Bioavailability of Dock5-IN-1 for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Dock5-IN-1. The guidance provided is based on common strategies for enhancing the bioavailability of poorly soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing inconsistent results and low efficacy. What could be the underlying issue?
A1: Inconsistent results and low efficacy in in vivo studies with small molecule inhibitors like this compound are often linked to poor bioavailability. This means that the compound is not being effectively absorbed into the systemic circulation to reach its target. A primary reason for this is often low aqueous solubility and/or poor membrane permeability.
Q2: What are the first steps I should take to investigate the bioavailability of my this compound formulation?
A2: A logical first step is to assess the fundamental physicochemical properties of this compound, specifically its solubility and permeability. Even without exact values for this compound, it is common for kinase inhibitors to have poor aqueous solubility. You can perform simple in-house solubility tests in various pharmaceutically relevant buffers (e.g., pH 1.2, 4.5, 6.8) and biorelevant media (e.g., FaSSIF, FeSSIF). For permeability, an in vitro Caco-2 permeability assay is a standard method to predict intestinal drug absorption.[1][2]
Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3][4][5][6][7][8] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanosizing) increases the surface area for dissolution.[3][8][9][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[4][9][11]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can improve absorption. Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example.[7][10][11][12][13]
-
Use of Excipients: Various excipients can enhance solubility and permeability.[12][14][15][16]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and improving the bioavailability of this compound for your in vivo research.
Problem: Low and Variable Efficacy of this compound in Animal Models
Possible Cause 1: Poor Aqueous Solubility
-
Troubleshooting Steps:
-
Assess Solubility: Determine the aqueous solubility of this compound in relevant buffers (pH 1.2, 6.8) and biorelevant media.
-
Select Formulation Strategy: Based on the solubility data, choose an appropriate formulation strategy. A summary of common strategies and their suitability is provided in the table below.
-
Prepare Formulations: Develop several small-scale formulations.
-
In Vitro Dissolution Testing: Compare the dissolution profiles of your new formulations against a simple suspension of the compound.
-
In Vivo Pharmacokinetic (PK) Study: Select the most promising formulations for a pilot PK study in your animal model to determine key parameters like Cmax, Tmax, and AUC.
-
Possible Cause 2: Poor Membrane Permeability
-
Troubleshooting Steps:
-
In Vitro Permeability Assay: Conduct a Caco-2 or MDCK-MDR1 permeability assay to assess the intestinal permeability of this compound.[1]
-
Analyze Efflux Ratio: An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.
-
Strategies to Overcome Poor Permeability:
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[9] | Simple, applicable to many compounds. | May not be sufficient for very low solubility; potential for particle aggregation. |
| Amorphous Solid Dispersion | The drug is in a higher energy, more soluble amorphous state.[4][11] | Significant increase in apparent solubility and dissolution rate. | Amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid matrix that forms an emulsion in the GI tract.[7][10][12] | Enhances solubility and can improve permeability via lymphatic uptake.[11] | Can be complex to formulate; potential for drug precipitation upon dilution. |
| Complexation with Cyclodextrins | The drug molecule is encapsulated within a cyclodextrin (B1172386) molecule, increasing its solubility.[7] | Effective for many molecules; can also improve stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
-
Materials: this compound, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid (pH 1.2), fasted state simulated intestinal fluid (FaSSIF), shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer/medium in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Protocol 2: Caco-2 Permeability Assay
-
Materials: Caco-2 cells, Transwell inserts, Hank's Balanced Salt Solution (HBSS), Lucifer yellow, reference compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability), LC-MS/MS system.
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to form a differentiated monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Prepare a solution of this compound in HBSS.
-
A to B Permeability: Add the drug solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
B to A Permeability: Add the drug solution to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
-
Visualizations
Caption: Simplified Dock5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Troubleshooting decision tree for poor in vivo performance of this compound.
References
- 1. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erpublications.com [erpublications.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 11. upm-inc.com [upm-inc.com]
- 12. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 13. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labinsights.nl [labinsights.nl]
- 15. colorcon.com [colorcon.com]
- 16. BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2 [drug-dev.com]
- 17. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in experiments involving DOCK5 inhibition
Welcome to the technical support center for researchers working with DOCK5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DOCK5?
DOCK5, or Dedicator of Cytokinesis 5, is a guanine (B1146940) nucleotide exchange factor (GEF). It primarily functions to activate small GTPases, particularly Rac1.[1][2][3][4] This activation is crucial for regulating the actin cytoskeleton, which in turn governs essential cellular processes like cell migration, adhesion, and morphology.[3][4] DOCK5 is a member of the DOCK-A subfamily of DOCK proteins.[4]
Q2: In which cellular processes and diseases is DOCK5 implicated?
DOCK5 plays a significant role in various physiological and pathological processes. It is essential for bone resorption by osteoclasts, making it a potential therapeutic target for osteoporosis.[1][5][6] In the context of cancer, particularly triple-negative breast cancer (TNBC) and head and neck squamous cell carcinoma (HNSCC), DOCK5 promotes cell migration, invasion, and drug resistance.[7][8][9][10] It is also involved in mast cell degranulation and keratinocyte migration.[11][12]
Q3: Are there commercially available inhibitors for DOCK5?
Yes, a small molecule inhibitor known as C21 has been identified and characterized.[13] C21 directly inhibits the GEF activity of DOCK5, thereby preventing the activation of Rac1.[2] It has been shown to hinder osteoclast activity and reduce bone resorption in preclinical models.[1]
Troubleshooting Guide
Problem 1: My DOCK5 inhibitor (e.g., C21) shows no effect or inconsistent results in my cell-based assays.
Possible Cause 1: Suboptimal Inhibitor Concentration or Treatment Time
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of inhibitor treatment for your specific cell line and assay. Cellular responses can vary significantly between different cell types.
Possible Cause 2: Cell Line Specificity
-
Solution: Confirm that your chosen cell line expresses DOCK5 at a functional level. You can verify DOCK5 expression using techniques like qRT-PCR or Western blotting. Some cell lines may have low or non-existent DOCK5 expression, rendering them insensitive to its inhibition.[14]
Possible Cause 3: Redundant Signaling Pathways
-
Solution: Be aware that other DOCK family members or alternative signaling pathways might compensate for DOCK5 inhibition in your experimental system. For instance, DOCK1 is a close homolog of DOCK5.[9] Consider using genetic approaches like siRNA or CRISPR/Cas9 to confirm the phenotype is specific to DOCK5.
Problem 2: I am observing unexpected or off-target effects.
Possible Cause 1: Lack of Inhibitor Specificity
-
Solution: While C21 is reported to be specific for DOCK5 and does not inhibit the unrelated RacGEF Trio, other compounds might be less specific.[13][15] For example, the compound CPYPP inhibits both DOCK5 and Trio.[13][15] It is crucial to characterize the selectivity of your chosen inhibitor. Consider using a secondary, structurally different inhibitor targeting DOCK5 to validate your findings.
Possible Cause 2: DOCK5's Non-Canonical Functions
-
Solution: DOCK5 can have functions independent of its GEF activity for Rac1. For example, in mast cells, DOCK5's role in degranulation is independent of its Rac GEF activity but involves its interaction with Nck2 and Akt to regulate microtubule dynamics.[11][16] In some contexts, DOCK5 regulates microtubule dynamic instability through both Rac-dependent and -independent pathways.[2] Your observed phenotype might be due to the inhibition of these non-canonical functions.
Possible Cause 3: Crosstalk with Other Signaling Pathways
-
Solution: DOCK5 inhibition can lead to changes in other signaling pathways. For example, DOCK5 depletion has been shown to enhance Erk phosphorylation in lens epithelial cells.[17] It also has genetic interactions with CDC42 and RHOA.[7][9] Investigating related pathways can help explain unexpected results.
Problem 3: Difficulty in assessing the efficacy of DOCK5 inhibition.
Possible Cause 1: Indirect Readouts of DOCK5 Activity
-
Solution: Instead of relying solely on downstream phenotypic changes (e.g., cell migration), directly measure the activation of DOCK5's primary target, Rac1. A Rac1-GTP pulldown assay can quantify the levels of active Rac1 and provide a direct measure of your inhibitor's efficacy.
Possible Cause 2: Protein Turnover and Stability
-
Solution: When using genetic knockdown approaches like siRNA, the stability of the DOCK5 protein can lead to a lag between mRNA knockdown and protein depletion. Assess both mRNA and protein levels at different time points to ensure efficient knockdown.
Quantitative Data Summary
| Inhibitor | Target(s) | Reported IC50/Effective Concentration | Notes | Reference(s) |
| C21 | DOCK5 | 50-100 µM in cultured osteoclasts | Directly inhibits the exchange activity of DOCK5. Does not inhibit the RacGEF activity of Trio. | [13][15] |
| CPYPP | DOCK5, Trio | Not specified | Not specific for DOCK family GEFs. | [13][15] |
Key Experimental Protocols
1. Rac1 Activation Assay (GTP-Pulldown)
This protocol is used to measure the amount of active, GTP-bound Rac1 in cell lysates.
-
Cell Lysis: After experimental treatment, lyse cells in a buffer containing inhibitors of GTPase activity (e.g., MgCl2) and proteases.
-
Affinity Precipitation: Incubate the clarified cell lysates with a GST-fusion protein containing the p21-binding domain (PBD) of PAK, which specifically binds to GTP-bound Rac1. The GST-PBD is typically bound to glutathione-sepharose beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the amount of pulled-down Rac1-GTP by Western blotting using a Rac1-specific antibody.
-
Total Rac1: Run a parallel Western blot on a portion of the initial cell lysate to determine the total amount of Rac1 protein, which is used for normalization.
2. siRNA-mediated Knockdown of DOCK5
This protocol describes the transient knockdown of DOCK5 expression using small interfering RNA.
-
Cell Seeding: Plate cells at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute the DOCK5-specific siRNA and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal time will depend on the cell type and the stability of the DOCK5 protein.
Visualizations
Caption: DOCK5 signaling pathways in cell migration and bone resorption.
Caption: Troubleshooting workflow for DOCK5 inhibition experiments.
References
- 1. The Rac1 exchange factor Dock5 is essential for bone resorption by osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dock5 is a new regulator of microtubule dynamic instability in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DOCK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dedicator of cytokinesis protein 5 - Wikipedia [en.wikipedia.org]
- 5. Dock5, a promising new target against osteolytic bone diseases? | ANR [anr.fr]
- 6. presse.inserm.fr [presse.inserm.fr]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Integration of focal adhesion morphogenesis and polarity by DOCK5 promotes YAP/TAZ-driven drug resistance in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PHF5A regulates the expression of the DOCK5 variant to promote HNSCC progression through p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Allosteric inhibition of the guanine nucleotide exchange factor DOCK5 by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of DOCK5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 15. researchgate.net [researchgate.net]
- 16. rupress.org [rupress.org]
- 17. Upregulation of multiple signaling pathways by Dock5 deletion in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for Dock5-IN-1 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Dock5-IN-1, a small molecule inhibitor of the Dock5 protein, in cell culture experiments. The following information offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is Dock5 and what is the mechanism of action of this compound?
A1: Dock5 (Dedicator of cytokinesis 5) is a protein that functions as a guanine (B1146940) nucleotide exchange factor (GEF).[1][2] It specifically activates small GTPases, such as Rac1 and Cdc42, by promoting the exchange of GDP for GTP.[1][3] This activation is a critical step in various cellular signaling pathways that regulate the actin cytoskeleton, cell motility, adhesion, and proliferation.[1][2] this compound is a small molecule inhibitor designed to bind to the Dock5 protein and block its GEF activity. By doing so, it prevents the activation of downstream signaling pathways involving Rac1 and Cdc42.[1]
Q2: What is a typical starting point for incubation time when using this compound?
A2: For initial experiments, a time-course of 24, 48, and 72 hours is recommended to determine the optimal duration for observing the desired effect.[4] The ideal incubation time will depend on the specific biological process being investigated. For instance, effects on cell migration or cytoskeletal rearrangement may be observable within a few hours, while effects on cell proliferation or apoptosis may require longer incubation periods of 48-72 hours.[5]
Q3: How do I determine the optimal, non-toxic concentration of this compound?
A3: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[6] This involves treating cells with a range of this compound concentrations and measuring cell viability using an assay like MTT or resazurin (B115843).[7] The optimal concentration should effectively inhibit Dock5 activity while having minimal cytotoxic effects.[6] A therapeutic index (SI = CC50/EC50) can be calculated to determine the window between the effective and cytotoxic concentrations.[7]
Q4: What are the common causes of inconsistent results with this compound?
A4: Inconsistent results can stem from several factors, including:
-
Sub-optimal incubation time: The chosen time point may be too short or too long to observe the desired effect.
-
Inhibitor instability: The compound may degrade in the cell culture medium over time.[8]
-
Cell density: The initial seeding density of cells can influence their response to the inhibitor.
-
Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic effects at higher concentrations.[6]
-
Cell line variability: Different cell lines may exhibit varying sensitivities to the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Incubation time is too short: The biological process being measured may require a longer duration to manifest a change.[5] 2. Inhibitor concentration is too low: The concentration used may be insufficient to effectively inhibit Dock5. 3. Cell line is resistant: The cell line may not be sensitive to Dock5 inhibition. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 4, 8, 12, 24, 48, 72 hours).[5] 2. Conduct a dose-response analysis: Determine the IC50 for your specific cell line.[6] 3. Consider alternative cell lines: If possible, test the inhibitor on a different cell line known to be sensitive to perturbations in Rac/Cdc42 signaling. |
| High levels of cell death observed | 1. Inhibitor concentration is too high: The concentration is exceeding the cytotoxic threshold.[6] 2. Prolonged exposure: Continuous exposure to the inhibitor is causing cumulative toxicity.[6] 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is toxic to the cells.[6] | 1. Lower the inhibitor concentration: Use a concentration at or below the IC50 value. 2. Reduce the incubation time: Determine the minimum time required to achieve the desired effect. 3. Include a vehicle control: Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[6] |
| Variability between experimental replicates | 1. Inconsistent cell seeding: Variations in the initial number of cells per well. 2. Inhibitor instability: The compound may be degrading in the culture medium.[8] 3. Edge effects in multi-well plates: Wells on the perimeter of the plate are prone to evaporation.[4] | 1. Ensure accurate cell counting and seeding: Use a hemocytometer or automated cell counter.[4] 2. Prepare fresh inhibitor dilutions for each experiment: Avoid repeated freeze-thaw cycles of the stock solution.[8] 3. Avoid using the outermost wells of the plate: Fill them with sterile media or PBS to maintain humidity.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time via Western Blot for Downstream Target Inhibition
This protocol aims to identify the shortest incubation time required for this compound to inhibit the phosphorylation of a downstream effector of the Rac1 pathway, such as p21-activated kinase (PAK).
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., the IC50 value determined from a viability assay).
-
Time-Course Treatment: Treat the cells with this compound. Include a vehicle control (medium with the same concentration of DMSO). Incubate the plates for various durations, such as 1, 4, 8, 12, and 24 hours.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated PAK (p-PAK) and total PAK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis: Quantify the band intensities for p-PAK and total PAK. The optimal incubation time is the earliest time point at which a significant decrease in the p-PAK/total PAK ratio is observed.
Protocol 2: Assessing Cytotoxicity and Determining the IC50 Value
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for cytotoxicity using a resazurin-based cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the inhibitor dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: Add resazurin solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Caption: Dock5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time in cell culture.
Caption: Troubleshooting logic for addressing a lack of effect with this compound.
References
- 1. What are DOCK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dedicator of cytokinesis protein 5 - Wikipedia [en.wikipedia.org]
- 3. embopress.org [embopress.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Addressing variability in results with Dock5-IN-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dock5-IN-1, a small molecule inhibitor of Dedicator of Cytokinesis 5 (Dock5). This guide is designed to address potential variability in experimental results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as C21, is a cell-permeable benzenesulfonamide (B165840) compound that acts as a non-competitive, allosteric inhibitor of Dock5.[1] Dock5 is a guanine (B1146940) nucleotide exchange factor (GEF) that specifically activates the Rho GTPase Rac1.[2] By binding to Dock5, C21 prevents the exchange of GDP for GTP on Rac1, thereby inhibiting its activation.[1] This disruption of the Dock5-Rac1 signaling axis affects various cellular processes, including cell migration, adhesion, and cytoskeletal organization.[3][4]
Q2: What are the known off-target effects of this compound (C21)?
A2: While C21 is reported to be specific for the DOCK family of GEFs, it may affect other DOCK-A subfamily members, such as Dock1 and Dock2, at higher concentrations. It is crucial to use the lowest effective concentration to minimize potential off-target effects. Researchers should always validate their findings using complementary approaches, such as siRNA-mediated knockdown of Dock5, to confirm that the observed phenotype is a direct result of Dock5 inhibition.
Q3: What is the recommended solvent and storage condition for this compound (C21)?
A3: this compound (C21) is soluble in DMSO. For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C for long-term stability. Working solutions can be prepared by diluting the stock in cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: How stable is this compound (C21) in cell culture medium?
A4: While specific stability data for C21 in various cell culture media such as DMEM and RPMI-1640 is not extensively published, it is a common practice to freshly prepare working solutions from a DMSO stock for each experiment. The stability of small molecules in culture media can be influenced by factors like pH, temperature, and the presence of serum components.[5][6] For long-term experiments, it may be necessary to replenish the medium with fresh inhibitor periodically.
Troubleshooting Guides
Issue 1: High Variability in Cell Migration/Invasion Assays
Symptoms:
-
Inconsistent wound closure rates in scratch assays.
-
Large error bars in transwell migration/invasion assay results.
-
Poor reproducibility between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. |
| Inconsistent Cell Seeding Density | Optimize and strictly control the initial cell seeding density. Uneven cell monolayers can lead to variable migration rates. |
| Variability in Scratch/Wound Creation | Use a consistent method for creating the scratch. A p200 pipette tip is commonly used, but automated wound-making tools can improve consistency. |
| Inhibitor Concentration and Incubation Time | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and assay duration. Ensure consistent incubation times across all experiments. |
| Edge Effects in Multi-well Plates | Minimize edge effects by not using the outer wells of the plate for experiments or by filling them with sterile PBS or media. |
| Serum Concentration | Serum is a chemoattractant. If not studying chemotaxis, consider reducing the serum concentration during the migration phase to minimize baseline migration. |
Issue 2: Inconsistent Results in Western Blotting for Downstream Signaling
Symptoms:
-
Variable levels of phosphorylated Akt (p-Akt), phosphorylated Erk (p-Erk), or other downstream targets of Dock5 signaling between experiments.
-
Difficulty in detecting a consistent inhibitory effect of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Treatment Conditions | Optimize the concentration and duration of this compound treatment. A time-course experiment (e.g., 0, 1, 6, 12, 24 hours) can identify the optimal time point to observe changes in downstream signaling. |
| Cell Lysis and Sample Preparation | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure consistent sample handling and avoid repeated freeze-thaw cycles of lysates. |
| Protein Loading | Accurately quantify total protein concentration and load equal amounts for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize for loading differences. |
| Antibody Quality and Dilution | Use high-quality, validated antibodies for your target proteins. Optimize the primary and secondary antibody dilutions to achieve a good signal-to-noise ratio. |
| Basal Phosphorylation Levels | Some cell lines may have high basal levels of p-Akt or p-Erk. Serum starvation prior to inhibitor treatment and stimulation can help to reduce baseline phosphorylation and enhance the detection of treatment-induced changes. |
Quantitative Data
This compound (C21) Activity and Cytotoxicity
| Parameter | Cell Line | Value | Reference |
| Non-toxic Concentration Range | MC3T3-E1 (mouse osteoblastic) | 1 - 1000 µM | [7] |
| hBMSCs (human bone marrow stromal cells) | 5 - 100 µM | [7] | |
| Effective Concentration for Rac1 Inhibition | MC3T3-E1 | 25 - 50 µM | [7] |
| Effective Concentration for Phenotypic Effects | LM2 (triple-negative breast cancer) | Not specified, but effective | [3] |
| Mouse bone marrow-derived osteoclasts | 100 µM |
Dock5 mRNA Expression in Selected Cancer Cell Lines (Data from The Human Protein Atlas)
| Cancer Type | Cell Line | Dock5 mRNA Expression (TPM) |
| Breast Cancer | MDA-MB-231 | ~25 |
| T-47D | ~10 | |
| MCF7 | ~5 | |
| Lung Cancer | A-549 | ~15 |
| NCI-H460 | ~20 | |
| Prostate Cancer | PC-3 | ~18 |
| DU 145 | ~12 |
TPM: Transcripts Per Million. Expression levels are approximate and can vary. It is recommended to verify Dock5 expression in your specific cell line stock.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on cell migration.
Methodology:
-
Seed cells in a 6-well plate and grow to ~90-95% confluency to form a monolayer.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control (DMSO). It is advisable to use a reduced serum medium (e.g., 1-2% FBS) to minimize proliferation effects.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ).
Protocol 2: Western Blot for Downstream Signaling (p-Akt, p-Erk)
Objective: To determine the effect of this compound on the phosphorylation of downstream signaling proteins Akt and Erk.
Methodology:
-
Seed cells in a 6-well plate and grow to ~70-80% confluency.
-
(Optional) Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the optimized duration.
-
(Optional) Stimulate the cells with a growth factor (e.g., EGF, PDGF) for a short period (e.g., 10-30 minutes) before lysis to induce signaling.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-Erk1/2 (Thr202/Tyr204), and total Erk1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Dock5 signaling pathway and the point of inhibition by this compound (C21).
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. Allosteric inhibition of the guanine nucleotide exchange factor DOCK5 by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dedicator of cytokinesis protein 5 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. What are DOCK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The guanine nucleotide exchange factor DOCK5 negatively regulates osteoblast differentiation and BMP2-induced bone regeneration via the MKK3/6 and p38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Dock5-IN-1
Disclaimer: The compound "Dock5-IN-1" does not correspond to a standard nomenclature for a specific commercially available DOCK5 inhibitor. The information provided in this technical support center is based on general best practices for the long-term storage, handling, and use of small molecule inhibitors in a research setting, with specific details adapted from published data on known DOCK5 inhibitors. Researchers should always consult the manufacturer's product-specific datasheet for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed vial at -20°C. Under these conditions, the compound is generally stable for extended periods. While short periods at room temperature, such as during shipping, are unlikely to cause significant degradation, it is crucial to transfer the product to the recommended storage temperature upon receipt.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in an appropriate solvent, such as Dimethyl sulfoxide (B87167) (DMSO). To minimize the effects of repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes in tightly sealed vials.
Q3: What are the optimal storage temperatures and durations for this compound stock solutions?
Stock solutions stored at -20°C are typically stable for up to one month. For longer-term storage, it is advisable to store the aliquots at -80°C, which can extend stability for up to six months.
Q4: What precautions should I take before opening the vial of solid this compound?
Before opening the vial for the first time, it is good practice to centrifuge it briefly. This will ensure that any powder that may have adhered to the cap or walls of the vial during shipping is collected at the bottom. Additionally, allow the product to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation from forming inside the vial, which could compromise the compound's stability.
Q5: How do I prepare a working solution from the DMSO stock for my cell-based experiments?
To prepare a working solution, thaw an aliquot of the DMSO stock solution at room temperature. The stock solution can then be diluted directly into your pre-warmed cell culture medium to the final desired experimental concentration. It is important to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: I observe precipitation of this compound in my stock solution or working solution.
-
Possible Cause: The concentration of the inhibitor may exceed its solubility in the solvent or aqueous medium.
-
Solution:
-
Gently warm the solution and vortex to try and redissolve the precipitate.
-
If precipitation persists in the stock solution, consider preparing a fresh stock at a lower concentration.
-
For working solutions, ensure the final concentration does not exceed the inhibitor's solubility in the aqueous medium. You may need to perform a serial dilution.
-
Problem 2: The inhibitory effect of this compound appears to be lower than expected in my experiments.
-
Possible Cause 1: The inhibitor may have degraded due to improper storage or handling.
-
Solution 1: Always follow the recommended storage and handling procedures. Use a fresh aliquot of the stock solution for your experiments. If the problem persists, consider preparing a fresh stock solution from the solid compound.
-
Possible Cause 2: The experimental conditions may not be optimal for inhibitor activity.
-
Solution 2:
-
Verify the final concentration of the inhibitor in your assay.
-
Ensure that the incubation time is sufficient for the inhibitor to exert its effect.
-
Check the pH and other components of your assay buffer, as these can sometimes interfere with compound activity.
-
Problem 3: I am observing off-target effects or cellular toxicity in my experiments.
-
Possible Cause 1: The concentration of the inhibitor may be too high.
-
Solution 1: Perform a dose-response experiment to determine the optimal concentration that inhibits Dock5 activity without causing significant toxicity.
-
Possible Cause 2: The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution 2: Ensure the final concentration of the solvent in your working solution is below the level of toxicity for your specific cell line, typically less than 0.5%. Include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-induced effects.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | Up to several years |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Table 2: Preparation of Stock Solutions
| Parameter | Recommendation |
| Solvent | DMSO |
| Typical Stock Concentration | 10 mM |
| Aliquoting | Dispense into single-use aliquots |
| Freeze-Thaw Cycles | Avoid repeated cycles |
Experimental Protocols
General Protocol for a Cell-Based Assay (e.g., Cell Migration Assay)
-
Cell Seeding: Seed the cells of interest in a multi-well plate at a density that allows for optimal growth and migration. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution: On the day of the experiment, prepare the working solution of this compound by diluting the DMSO stock solution into pre-warmed cell culture medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Inhibitor Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for a predetermined period to allow for inhibitor activity.
-
Initiation of Migration: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip. Alternatively, use a specialized cell migration assay system (e.g., Transwell assay).
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the area of the wound at each time point and calculate the rate of cell migration. Compare the migration rate of the inhibitor-treated cells to the vehicle-treated control cells to determine the effect of this compound on cell migration.
Mandatory Visualizations
Caption: Simplified signaling pathway of Dock5 and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Logical troubleshooting guide for common issues with this compound.
Validation & Comparative
Validating DOCK5 Inhibition: A Comparative Guide to Dock5-IN-1 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dock5-IN-1 and other known inhibitors of the Dedicator of Cytokinesis 5 (DOCK5), a guanine (B1146940) nucleotide exchange factor (GEF) integral to cell signaling pathways regulating cytoskeletal dynamics, cell migration, and bone metabolism. This document outlines key performance data, detailed experimental protocols for validating inhibitory effects, and visual representations of the underlying biological processes and experimental workflows.
Comparative Analysis of DOCK5 Inhibitors
The inhibitory efficacy of this compound against DOCK5 is presented here in comparison to other well-characterized DOCK5 inhibitors: C21, E197, and CPYPP. While a specific IC50 value for this compound is not publicly available, its identity as a DOCK5 inhibitor has been established. It is noted to exhibit no toxicity in RAW264.7 cells at concentrations up to 100 μM. For the purpose of this guide, we will compare the available quantitative data for the alternative inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (DOCK5) | Cellular Activity |
| This compound (Compound 14) | DOCK5 | Not specified | Not available | No toxicity observed in RAW264.7 cells at 100 μM.[1] |
| C21 | DOCK5 (selective over RhoA and Cdc42) | Allosteric, non-competitive inhibitor of DOCK5's GEF activity.[1][2] | Not specified | Inhibits osteoclastic bone degradation and disrupts podosome organization.[3] |
| E197 | DOCK5 | Not specified | 3.44 μM (in human osteoclasts)[1] | Inhibits Rac activation in DOCK5-expressing HEK293 cells (IC50 = 36 μM) and prevents bone loss in mouse models.[1] |
| CPYPP | DOCK2, DOCK5, DOCK180 | Binds to the DHR-2 domain of DOCK2, inhibiting its GEF activity for Rac1.[4][5] | Not specified (IC50 for DOCK2 is 22.8 μM)[4][5] | Inhibits chemokine-induced Rac activation in lymphocytes.[5] |
DOCK5 Signaling Pathway
DOCK5 functions as a crucial GEF for the small GTPase Rac. Upon activation, DOCK5 facilitates the exchange of GDP for GTP on Rac1, leading to its activation. Activated Rac1 then initiates a cascade of downstream signaling events, influencing a variety of cellular processes including actin cytoskeleton reorganization, cell migration, and invasion. Key downstream effectors include p21-activated kinase (PAK) and the WAVE regulatory complex, which drive actin polymerization. Additionally, DOCK5 signaling can influence other pathways, such as the Akt and p38 MAPK pathways, further regulating cellular functions.
Caption: DOCK5 Signaling Pathway and Point of Inhibition.
Experimental Validation of DOCK5 Inhibition
To validate the inhibitory effect of compounds like this compound on DOCK5 activity, a series of biochemical and cell-based assays are employed. The following protocols provide a framework for these key experiments.
Caption: Experimental Workflow for Validating DOCK5 Inhibitors.
Detailed Experimental Protocols
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This assay directly measures the ability of a compound to inhibit the GEF activity of DOCK5 on its substrate, Rac1.
Materials:
-
Recombinant human DOCK5 protein (catalytic DHR2 domain)
-
Recombinant human Rac1 protein
-
Mant-GDP (N-methylanthraniloyl-GDP) or BODIPY-FL-GDP
-
GTP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Rac1 Loading with Fluorescent GDP: Incubate Rac1 with a 5-fold molar excess of Mant-GDP or BODIPY-FL-GDP in assay buffer for 1 hour at room temperature in the dark to allow for nucleotide loading.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (e.g., this compound) at various concentrations, and the fluorescently labeled Rac1-GDP.
-
Initiate Reaction: Add recombinant DOCK5 protein to each well to initiate the nucleotide exchange reaction.
-
GTP Addition: Immediately after adding DOCK5, add a 100-fold molar excess of unlabeled GTP.
-
Fluorescence Measurement: Monitor the decrease in fluorescence over time using a fluorescence plate reader. The exchange of fluorescent GDP for non-fluorescent GTP results in a decrease in the fluorescence signal.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Rac1 Activation Assay (Pull-down Assay)
This assay determines the level of active, GTP-bound Rac1 in cells treated with a DOCK5 inhibitor.
Materials:
-
Cell line expressing DOCK5 (e.g., osteoclasts, breast cancer cell lines)
-
DOCK5 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors)
-
PAK1-PBD (p21-binding domain of p21-activated kinase 1) fused to GST and coupled to agarose (B213101) beads
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the DOCK5 inhibitor at desired concentrations for a specified time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Pull-down of Active Rac1: Incubate the clarified lysates with GST-PAK1-PBD agarose beads for 1 hour at 4°C with gentle rotation. The PAK1-PBD specifically binds to the GTP-bound (active) form of Rac1.
-
Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down. Also, run a sample of the total cell lysate to determine the total Rac1 levels.
-
Data Analysis: Quantify the band intensities and normalize the amount of active Rac1 to the total Rac1 for each condition. Compare the levels of active Rac1 in inhibitor-treated cells to the control.
Osteoclast Resorption Pit Assay
This functional assay assesses the impact of DOCK5 inhibition on the bone-resorbing activity of osteoclasts.
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW264.7 cells
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor kappa-B ligand)
-
Bone or dentin slices, or calcium phosphate-coated plates
-
DOCK5 inhibitor (e.g., this compound)
-
Toluidine blue or other staining solution for visualizing resorption pits
-
Microscope with imaging software
Procedure:
-
Osteoclast Differentiation: Culture BMMs or RAW264.7 cells in the presence of M-CSF and RANKL on bone/dentin slices or calcium phosphate-coated plates to differentiate them into mature osteoclasts.
-
Inhibitor Treatment: Once mature osteoclasts are formed, treat the cells with various concentrations of the DOCK5 inhibitor for 24-48 hours.
-
Cell Removal: Remove the osteoclasts from the slices/plates by sonication or treatment with bleach.
-
Pit Staining: Stain the slices/plates with toluidine blue to visualize the resorption pits created by the osteoclasts.
-
Image Acquisition and Analysis: Capture images of the resorption pits using a microscope. Use image analysis software (e.g., ImageJ) to quantify the total resorbed area per slice/well.
-
Data Analysis: Compare the resorbed area in inhibitor-treated conditions to the vehicle control to determine the effect of the inhibitor on osteoclast function.
References
- 1. Allosteric inhibition of the guanine nucleotide exchange factor DOCK5 by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. DOCK5 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Dock5-IN-1 versus shRNA knockdown of DOCK5: a comparative analysis
A Comparative Analysis of Dock5-IN-1 and shRNA Knockdown of DOCK5 in Regulating Cellular Processes
For researchers, scientists, and drug development professionals, understanding the nuances of targeting specific proteins is paramount. This guide provides a detailed comparison of two prominent methods for inhibiting the function of Dedicator of Cytokinesis 5 (DOCK5), a key regulator of cell migration and invasion: the small molecule inhibitor this compound and the genetic knockdown approach using short hairpin RNA (shRNA).
DOCK5, a guanine (B1146940) nucleotide exchange factor (GEF), plays a crucial role in activating the Rho GTPase Rac1, a master regulator of the actin cytoskeleton. Dysregulation of DOCK5 activity is implicated in various pathological processes, including cancer metastasis. Therefore, inhibiting DOCK5 function is a promising therapeutic strategy. This guide will objectively compare the pharmacological inhibition by this compound with the genetic silencing by shRNA, presenting supporting experimental data, detailed protocols for key experiments, and visual representations of the underlying molecular mechanisms.
Mechanism of Action
This compound is a small molecule inhibitor that typically functions by binding to the DHR-2 catalytic domain of DOCK5. This binding event allosterically hinders the interaction between DOCK5 and its substrate, Rac1, thereby preventing the GDP-to-GTP exchange and subsequent Rac1 activation. This leads to a rapid but often reversible inhibition of DOCK5's downstream signaling functions.
shRNA-mediated knockdown , on the other hand, operates at the genetic level. Short hairpin RNAs are introduced into cells, where they are processed by the RNA interference (RNAi) machinery. The resulting small interfering RNA (siRNA) guides the RNA-induced silencing complex (RISC) to the DOCK5 messenger RNA (mRNA), leading to its degradation. This effectively silences DOCK5 gene expression, resulting in a significant and sustained reduction in DOCK5 protein levels.[1]
Comparative Data on Cellular Functions
The efficacy of both this compound and shRNA-mediated knockdown of DOCK5 has been demonstrated in various cellular assays, primarily focusing on cell migration and invasion, which are critical processes in cancer progression.
| Parameter | This compound (C21) | shRNA/siRNA Knockdown of DOCK5 | Key Findings & References |
| Effect on Cell Migration | Significant reduction in cell migration. For example, treatment with the DOCK5 inhibitor C21 has been shown to impair the migratory capacity of cancer cells. | Significant reduction in cell migration. Knockdown of DOCK5 using siRNA in keratinocytes resulted in a decreased wound recovery rate.[2] In Caco-2 cells, combined siRNA against DOCK1 and DOCK5 inhibited migration.[3] | Both methods effectively inhibit cell migration by disrupting the DOCK5-Rac1 signaling axis that governs cytoskeletal dynamics. |
| Effect on Cell Invasion | Potent inhibition of cell invasion through extracellular matrix components. The inhibitor C21 has been demonstrated to block the invasion of cancer cells. | Marked decrease in the invasive potential of cancer cells. DOCK5 knockdown in head and neck squamous cell carcinoma (HNSCC) cells mitigated the enhancement of invasion.[4] Downregulation of DOCK5 in MDA-MB-231 breast cancer cells decreased their invasion ability.[5] | Both approaches effectively curtail the invasive capabilities of cancer cells, highlighting the critical role of DOCK5 in this process. |
| Impact on Rac1 Activation | Directly inhibits DOCK5-mediated Rac1 activation. The compound C21 has been shown to be a direct inhibitor of Rac activation by DOCK5. | Leads to a reduction in overall Rac1 activity due to the depletion of its activator, DOCK5. DOCK2 and DOCK5 have been shown to act additively in regulating Rac activation.[6] | Both methods ultimately lead to decreased Rac1 activity, albeit through different mechanisms (direct enzymatic inhibition vs. depletion of the activating enzyme). |
| Specificity | Can exhibit off-target effects depending on the inhibitor's design and concentration. However, specific inhibitors like C21 have been developed to target DOCK5's catalytic activity. | Generally considered highly specific to the target mRNA sequence. However, off-target effects can occur due to unintended silencing of other genes with similar sequences. DOCK5 siRNA has been shown to not target its closest homolog, DOCK1.[1] | Both methods strive for specificity, but the potential for off-target effects exists and should be carefully evaluated in experimental designs. |
| Reversibility | The inhibitory effect is typically reversible upon removal of the compound. | The knockdown effect is long-lasting and can be permanent in stable cell lines, as it targets the gene expression machinery. | The choice between a reversible or sustained inhibition depends on the specific research question and experimental context. |
Experimental Protocols
Western Blotting for DOCK5 Expression
This protocol is used to quantify the protein levels of DOCK5 following treatment with this compound or transduction with DOCK5 shRNA.
Materials:
-
Cells of interest (treated with this compound or transduced with shRNA)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DOCK5
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DOCK5 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the migratory capacity of cells in a two-dimensional space.
Materials:
-
Cells of interest cultured to confluence in a multi-well plate
-
Sterile pipette tip (p200 or p1000)
-
Serum-free or low-serum culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluence.
-
-
Creating the "Wound":
-
Gently create a straight scratch through the center of the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh culture medium containing either this compound at the desired concentration or, for shRNA-transduced cells, regular growth medium. Use a vehicle control (e.g., DMSO) for the inhibitor-treated cells and a non-targeting shRNA control for the knockdown cells.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each condition.
-
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.[7]
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate for at least 2 hours at 37°C to allow for gelation.
-
-
Cell Seeding:
-
Harvest and resuspend the cells (treated with this compound or transduced with shRNA) in serum-free medium.
-
Add the cell suspension to the upper chamber of the coated inserts.
-
-
Incubation:
-
Add medium containing a chemoattractant to the lower chamber of the Transwell plate.
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Staining and Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.
-
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the DOCK5 signaling pathway and the experimental workflows.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. DOCK5 and DOCK1 Regulate Caco-2 Intestinal Epithelial Cell Spreading and Migration on Collagen IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHF5A regulates the expression of the DOCK5 variant to promote HNSCC progression through p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of Dock1 and Elmo1 suppresses the migration and invasion of triple-negative breast cancer epithelial cells through the RhoA/Rac1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. corning.com [corning.com]
Comparative Analysis of Dock5-IN-1 Cross-reactivity with DOCK Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Dedicator of Cytokinesis 5 (DOCK5) inhibitor, Dock5-IN-1, focusing on its cross-reactivity with other DOCK family proteins, particularly DOCK1. DOCK5 and DOCK1, both members of the DOCK-A subfamily, share significant structural and functional homology, making inhibitor selectivity a critical aspect of their therapeutic development.[1][2] This document outlines the methodologies to assess inhibitor specificity and presents a framework for interpreting cross-reactivity data.
Introduction to DOCK Proteins and the Rationale for Selectivity
The DOCK family of proteins consists of 11 members, classified into four subfamilies (DOCK-A, -B, -C, and -D), that function as guanine (B1146940) nucleotide exchange factors (GEFs) for Rho GTPases.[3] The DOCK-A subfamily, which includes DOCK1, DOCK2, and DOCK5, are specific activators of Rac, a key regulator of the actin cytoskeleton, cell migration, and phagocytosis.[2] Given their roles in various physiological and pathological processes, including cancer and osteoporosis, DOCK proteins have emerged as attractive therapeutic targets.[4]
DOCK1 and DOCK5, in particular, share a high degree of sequence similarity and are both involved in processes such as cell spreading and migration.[1][5] This similarity presents a challenge in developing selective inhibitors. Cross-reactivity could lead to off-target effects and a complex pharmacological profile. Therefore, a thorough evaluation of an inhibitor's selectivity across the DOCK family is paramount.
Quantitative Analysis of Inhibitor Specificity
To objectively assess the cross-reactivity of a DOCK5 inhibitor, such as this compound, it is essential to determine its inhibitory potency against a panel of DOCK proteins. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. The following table illustrates how such comparative data for a hypothetical selective DOCK5 inhibitor would be presented.
| Target Protein | IC50 (nM) | Fold Selectivity vs. DOCK5 |
| DOCK5 | 10 | 1 |
| DOCK1 | 500 | 50 |
| DOCK2 | >10,000 | >1000 |
| DOCK3 | >10,000 | >1000 |
| DOCK4 | >10,000 | >1000 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values for this compound would need to be determined experimentally.
Experimental Protocols for Assessing Cross-reactivity
The determination of inhibitor specificity relies on robust and reproducible experimental assays. The following are detailed protocols for key experiments used to evaluate the cross-reactivity of DOCK inhibitors.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This biochemical assay directly measures the ability of a DOCK protein to catalyze the exchange of GDP for GTP on Rac1, and the inhibition of this activity by a compound. A fluorescence-based assay is a common and sensitive method.
Materials:
-
Recombinant human DOCK1, DOCK5, and other DOCK proteins (catalytic DHR2 domain is often sufficient)
-
Recombinant human Rac1
-
BODIPY-FL-GTP or mant-GTP (fluorescent GTP analogs)
-
GTP and GDP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound and other compounds for testing
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Loading Rac1 with GDP: Incubate Rac1 with a 10-fold molar excess of GDP in the assay buffer for 30 minutes at room temperature.
-
Reaction Mix Preparation: In each well of the plate, prepare a reaction mix containing the assay buffer, GDP-loaded Rac1, and the fluorescent GTP analog.
-
Inhibitor Addition: Add varying concentrations of this compound or the control compound to the wells. Include a DMSO control.
-
Initiation of Reaction: Add the recombinant DOCK protein (e.g., DOCK5 or DOCK1) to each well to initiate the nucleotide exchange reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The exchange of GDP for the fluorescent GTP on Rac1 results in an increase in the fluorescence signal.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cellular Rac1 Activation Pull-Down Assay
This cell-based assay measures the level of active, GTP-bound Rac1 in cells, which is an indicator of the activity of Rac GEFs like DOCK1 and DOCK5.
Materials:
-
Cell line expressing the DOCK protein of interest (e.g., HEK293T cells overexpressing DOCK5 or DOCK1)
-
This compound
-
Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors)
-
PAK1-PBD (p21-activated kinase 1 p21-binding domain) fused to GST and coupled to agarose (B213101) or magnetic beads
-
Antibodies: anti-Rac1 antibody, secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Cell Lysis: Lyse the cells on ice with the lysis buffer.
-
Clarification of Lysates: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Affinity Pull-Down: Incubate the cell lysates with the GST-PAK1-PBD beads. The PAK1-PBD specifically binds to the active, GTP-bound form of Rac1.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rac1 antibody to detect the amount of activated Rac1.
-
Quantification: Use densitometry to quantify the bands on the Western blot and determine the effect of the inhibitor on Rac1 activation.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the cellular context and the experimental approach, the following diagrams are provided.
Caption: DOCK5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining inhibitor selectivity.
Conclusion
The evaluation of cross-reactivity is a cornerstone of preclinical drug development for targeted therapies. For inhibitors of the DOCK family, such as this compound, a comprehensive selectivity profile is necessary to predict potential on- and off-target effects. By employing rigorous biochemical and cellular assays, researchers can generate the quantitative data needed to guide the optimization of lead compounds and advance the development of selective DOCK inhibitors for various therapeutic applications. The methodologies and frameworks presented in this guide provide a robust approach to achieving this goal.
References
- 1. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 2. In vitro GEF and GAP assays. | Semantic Scholar [semanticscholar.org]
- 3. A pull-down procedure for the identification of unknown GEFs for small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DOCK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Independent Validation of Dock5 Inhibition as an Anti-Metastatic Strategy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic properties of targeting the dedicator of cytokinesis 5 (Dock5), a guanine (B1146940) nucleotide exchange factor increasingly recognized for its role in cancer progression. While information on the specific compound "Dock5-IN-1" is limited, this guide leverages available data on other known Dock5 inhibitors and genetic inhibition studies to validate the therapeutic potential of targeting Dock5 in preventing metastasis. The information is intended for researchers, scientists, and professionals in the field of drug development.
The Role of Dock5 in Cancer Metastasis
Dock5 is a key regulator of the actin cytoskeleton, a cellular scaffold crucial for cell motility, adhesion, and invasion—all critical processes in the metastatic cascade.[1][2] It primarily functions by activating the small GTPases Rac1 and Cdc42, which in turn orchestrate the dynamic changes in the actin network required for cell movement.[2] Studies have shown that Dock5 is involved in the migration and invasion of various cancer cells, including those from triple-negative breast cancer and head and neck squamous cell carcinoma.[1][3] Its inhibition is therefore a promising strategy to curb the spread of cancerous cells to distant organs, a major cause of cancer-related mortality.[2]
Overview of Known Dock5 Inhibitors
Several small molecules have been identified as inhibitors of Dock5. While comprehensive independent validation is not available for all, they provide a basis for understanding the therapeutic potential of targeting this protein.
| Inhibitor Name | Other Names | Mechanism of Action | Reported Effects | Citation(s) |
| This compound | Compound 14 | Allosteric inhibitor of DOCK5. | Reported to be non-toxic in RAW264.7 cells at 100 µM. | [4] |
| C21 | DOCK5-IN-C21 | Allosteric, non-competitive inhibitor of DOCK5's DHR2 catalytic domain, preventing Rac1 activation.[1] | Disrupts podosome organization, inhibits osteoclast-mediated bone resorption, and prevents bone loss in mouse models of metastasis.[5][6] Reduces invasion of triple-negative breast cancer cells.[1] | [1][5][6] |
| E197 | - | Inhibitor of DOCK5. | Inhibits bone resorption by disrupting the podosome belt structure in osteoclasts (IC50 = 3.44 µM). Prevents bone loss in mouse models. | [4] |
| CPYPP | - | Inhibits the DOCK2-Rac1 interaction; also inhibits DOCK180 and DOCK5. | Dose-dependently inhibits the GEF activity of DOCK2 for Rac1 (IC50 = 22.8 µM). | [4] |
Dock5 Signaling Pathway in Cell Migration
The signaling cascade initiated by Dock5 plays a pivotal role in remodeling the actin cytoskeleton to promote cell migration and invasion. A simplified representation of this pathway is illustrated below.
Experimental Validation of Dock5 Inhibition
The anti-metastatic potential of targeting Dock5 has been investigated through both pharmacological inhibition, primarily with C21, and genetic knockdown studies.
Quantitative Data on the Effects of Dock5 Inhibition
The following table summarizes the quantitative effects of Dock5 inhibition on cancer cell invasion and in vivo metastasis from published studies.
| Cell Line / Model | Method of Inhibition | Assay | Key Findings | Citation(s) |
| LM2 (Triple-Negative Breast Cancer) | DOCK5 siRNA | 3D Collagen Invasion Assay | Significant reduction in single-cell invasion into collagen I gels. | [7] |
| LM2 (Triple-Negative Breast Cancer) | DOCK5 siRNA | Spheroid Invasion Assay | Complete inhibition of cell invasion from spheroids into Matrigel. | [7] |
| Mouse Model of Osteolytic Bone Metastasis | C21 (25 mg/kg, 5 days/week) | In vivo Metastasis Model | C21 administration protects mice against bone degradation induced by metastasis. | |
| FaDu (Head and Neck Squamous Cell Carcinoma) | PHF5A overexpression (induces DOCK5 variant) | In vivo Lung Metastasis Model | Increased number of lung metastatic nodules with PHF5A overexpression, suggesting a pro-metastatic role for the DOCK5 pathway. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are representative protocols for key experiments used to assess the anti-metastatic properties of Dock5 inhibition.
In Vitro Invasion Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Experimental Workflow:
Protocol:
-
Preparation of Inserts: Thaw Matrigel at 4°C overnight. Coat the upper surface of an 8 µm pore size Transwell insert membrane with a thin layer of Matrigel and allow it to solidify at 37°C. Rehydrate the Matrigel-coated inserts with serum-free medium in a cell culture incubator for at least 2 hours.[2][3]
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 5 x 10^4 cells/mL).[4] If testing an inhibitor, pre-incubate the cells with the compound or a vehicle control.
-
Assay Setup: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the Transwell plate.[3] Carefully place the rehydrated insert into the well. Add the cell suspension to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period suitable for the cell type (typically 20-24 hours).[3]
-
Cell Staining and Quantification: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[4] Fix the invading cells on the lower surface of the membrane with a fixative (e.g., 4% paraformaldehyde) and stain with a dye such as crystal violet.[3]
-
Data Analysis: Count the number of stained, invaded cells in several microscopic fields. The results can be expressed as the average number of invaded cells per field or as a percentage of invasion compared to a control.[4]
In Vivo Metastasis Model
Animal models are essential for validating the anti-metastatic efficacy of a compound in a physiological context.
Experimental Workflow:
Protocol:
-
Cell Culture and Injection: Culture metastatic cancer cells (e.g., 4T1 murine breast cancer cells) under standard conditions.[8] Harvest and resuspend the cells in a sterile physiological solution (e.g., PBS). Inject the cell suspension into the tail vein or directly into a target organ of immunocompromised mice to induce metastasis.[8]
-
Treatment Administration: Randomly assign the animals to treatment and control groups. Administer the Dock5 inhibitor (e.g., C21 at 25 mg/kg) or a vehicle control systemically (e.g., via intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., five days a week for four weeks).[6]
-
Monitoring: Monitor the mice regularly for signs of tumor burden, toxicity, and overall health. Body weight should be recorded periodically.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest organs prone to metastasis (e.g., lungs, liver, bones).[8]
-
Quantification of Metastasis: Quantify the metastatic burden by, for example, counting the number of visible metastatic nodules on the surface of the organs.[8] Further analysis can be performed through histological staining (e.g., hematoxylin (B73222) and eosin) of tissue sections to confirm and quantify metastatic lesions.[8]
Conclusion
The available evidence strongly suggests that Dock5 is a valid and promising target for anti-metastatic therapies. Although data on "this compound" is currently scarce, studies using the well-characterized inhibitor C21 and genetic knockdown of Dock5 demonstrate a significant reduction in cancer cell invasion and in vivo metastasis. The experimental protocols provided in this guide offer a framework for the independent validation of these findings and the evaluation of new Dock5 inhibitors. Further research is warranted to fully elucidate the therapeutic potential of targeting the Dock5 signaling pathway in a clinical setting.
References
- 1. Allosteric inhibition of the guanine nucleotide exchange factor DOCK5 by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 4. corning.com [corning.com]
- 5. Dock5-in-c21 supplier | CAS 54129-15-6 | AOBIOUS [aobious.com]
- 6. Dock5 Inhibitor, C21 [sigmaaldrich.com]
- 7. biorxiv.org [biorxiv.org]
- 8. PHF5A regulates the expression of the DOCK5 variant to promote HNSCC progression through p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dock5 Inhibitors: In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the comparative effects of Dock5-IN-1 and other selective inhibitors of the dedicator of cytokinesis 5 (Dock5), a crucial regulator of cell motility and bone resorption. This guide provides a detailed comparison of the available in vitro and in vivo data for this compound, C21, CPYPP, and E197, supported by experimental protocols and signaling pathway diagrams to facilitate informed decisions in research and development.
Introduction to Dock5 Inhibition
Dedicator of cytokinesis 5 (Dock5), a guanine (B1146940) nucleotide exchange factor (GEF), plays a pivotal role in activating the Rho GTPase Rac1.[1] This activation is essential for the regulation of the actin cytoskeleton, which governs cellular processes such as migration, adhesion, and morphology.[2] Dysregulation of Dock5 activity has been implicated in various pathologies, including osteoporosis and cancer metastasis, making it an attractive therapeutic target.[1][2] Dock5 inhibitors function by impeding its GEF activity, thereby disrupting downstream signaling pathways involving Rac1 and Cdc42.[2] This guide focuses on comparing the known effects of four such inhibitors: this compound, C21, CPYPP, and E197.
While "this compound" (also known as Compound 14) is a recognized inhibitor of Dock5, publicly available data on its specific effects are limited. In contrast, the inhibitor C21 has been more extensively characterized, with substantial in vitro and in vivo data available. This guide will present the available information for all four compounds, with a particular focus on the well-documented activities of C21.
Quantitative Comparison of Dock5 Inhibitors
The following tables summarize the available quantitative data for this compound, C21, CPYPP, and E197, providing a comparative overview of their in vitro and in vivo activities.
Table 1: In Vitro Effects of Dock5 Inhibitors
| Inhibitor | Target(s) | Assay | Cell Line | Effect | Concentration / IC50 |
| This compound (Compound 14) | Dock5 | Cytotoxicity Assay | RAW264.7 | No toxicity observed | 100 µM |
| C21 | Dock5 (selective) | Rac Activation Assay | Mouse Bone Marrow-Derived Osteoclasts | Inhibition of Rac activation | 100 µM |
| Podosome Organization Assay | Mouse Bone Marrow-Derived Osteoclasts | Reversible disruption of podosome organization | 100 µM | ||
| CPYPP | DOCK2, DOCK5, DOCK180 | GEF Activity Assay | Cell-free | Inhibition of DOCK2 GEF activity | IC50 = 22.8 µM |
| Rac Activation Assay | T and B cells | Prevention of chemokine-induced Rac activation | 100 µM | ||
| E197 | Dock5 | Bone Resorption Assay | Human Osteoclasts | Inhibition of bone resorption | - |
| Podosome Belt Disruption | Osteoclasts | Disruption of podosome belt structure | - |
Table 2: In Vivo Effects of Dock5 Inhibitors
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Findings |
| C21 | Mouse | Ovariectomy-induced bone loss | - | Prevents pathological bone loss |
| Mouse | Rheumatoid Arthritis | - | Protects against bone erosion | |
| Mouse | Bone Metastasis | - | Reduces bone degradation | |
| CPYPP | Mouse | Endotoxemia-induced acute lung injury | 250 mg/kg | Reduces lung injury severity |
| Mouse | T-cell migration model | 5 mg/animal (i.p.) | Reduces T-cell migration | |
| E197 | Mouse | Ovariectomy-induced bone loss | - | Prevents pathological bone loss without affecting bone formation |
Dock5 Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the Dock5 signaling pathway and a general workflow for inhibitor testing.
Caption: Dock5 signaling pathway.
Caption: Experimental workflow for Dock5 inhibitors.
Detailed Experimental Protocols
In Vitro Osteoclast Resorption Pit Assay
This assay is crucial for quantifying the bone-resorbing activity of osteoclasts in vitro.
Materials:
-
Bone or dentin slices, or calcium phosphate-coated plates
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW264.7 cells)
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor kappa-B ligand)
-
Culture medium (e.g., α-MEM with FBS)
-
Toluidine blue stain
-
Microscope with imaging software
Protocol:
-
Seed osteoclast precursors onto bone slices or coated plates in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.
-
Culture the cells for 7-10 days, replacing the medium every 2-3 days.
-
On the final day, treat the cells with the Dock5 inhibitor at various concentrations for a specified period.
-
Remove the cells from the slices/plates using sonication or scraping.
-
Stain the slices/plates with toluidine blue to visualize the resorption pits.
-
Capture images of the pits using a microscope.
-
Quantify the total resorbed area per slice/well using imaging software like ImageJ.[3]
Rac Activation Assay (G-LISA)
This ELISA-based assay measures the levels of active, GTP-bound Rac1 in cell lysates.
Materials:
-
G-LISA Rac1 Activation Assay Kit (contains Rac-GTP affinity plates, lysis buffer, antibodies, etc.)
-
Cells of interest (e.g., osteoclasts)
-
Dock5 inhibitor
-
Plate reader capable of measuring luminescence or absorbance
Protocol:
-
Culture and treat the cells with the Dock5 inhibitor as required.
-
Lyse the cells using the provided lysis buffer to release cellular proteins.
-
Add the cell lysates to the wells of the Rac-GTP affinity plate and incubate to allow active Rac1 to bind.
-
Wash the wells to remove unbound proteins.
-
Add a specific anti-Rac1 antibody, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader. The signal intensity is proportional to the amount of active Rac1 in the sample.[4][5]
Conclusion
The available data, primarily from studies on the inhibitor C21, highlight the potential of Dock5 as a therapeutic target for diseases characterized by excessive bone resorption, such as osteoporosis.[6] C21 has demonstrated both in vitro and in vivo efficacy in inhibiting osteoclast function and preventing bone loss.[6] While other inhibitors like CPYPP and E197 also show promise, more comprehensive quantitative data are needed for a direct and thorough comparison. For this compound, there is a significant lack of published data, which warrants further investigation to understand its full potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing these and novel Dock5 inhibitors.
References
- 1. The Rac1 exchange factor Dock5 is essential for bone resorption by osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bone Resorption Assay [bio-protocol.org]
- 3. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Rac1 G-LISA Activation Assay Kit (colorimetric) | BIOZOL [biozol.de]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of DOCK5 Inhibition in Cancer Cell Lines: A Guide for Researchers
A Note on Nomenclature: The compound "Dock5-IN-1" is not widely documented in current scientific literature. This guide will therefore focus on the well-characterized and published DOCK5 inhibitor, C21 , as a representative compound for evaluating the efficacy of DOCK5 inhibition in cancer. C21 is a cell-permeable benzenesulfonamide (B165840) compound that selectively blocks the DOCK5-mediated activation of Rac GTPases.
Dedicator of cytokinesis 5 (DOCK5), a guanine (B1146940) nucleotide exchange factor (GEF), has emerged as a significant player in cancer progression. Its role in regulating the actin cytoskeleton through the activation of small GTPases like Rac1 and Cdc42 makes it a critical mediator of cell motility, adhesion, and proliferation.[1] Consequently, inhibiting DOCK5 activity presents a promising therapeutic strategy for curbing cancer cell migration and invasion, key processes in metastasis.[1] This guide provides a comparative overview of the efficacy of DOCK5 inhibition across different cancer cell types, with a focus on experimental data and methodologies.
Quantitative Analysis of DOCK5 Inhibition
The efficacy of DOCK5 inhibition varies across different cancer cell lines, influenced by their genetic background and dependence on DOCK5-mediated signaling pathways. While extensive comparative data for C21 across a wide range of cancer types is still emerging, existing studies provide valuable insights into its differential effects.
Cell Viability and Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxicity of a compound. The following table summarizes the available data on the effect of DOCK5 inhibition on the viability of various cancer cell lines.
| Cell Line | Cancer Type | DOCK5 Inhibition Effect | IC50 Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sensitive to DOCK5 depletion, especially in combination with MEK inhibitors.[2] | Not Reported | --INVALID-LINK-- |
| LM2 | Metastatic Breast Cancer | DOCK5 depletion in combination with MEK inhibition synergistically reduces proliferation and survival.[2] | Not Reported | --INVALID-LINK-- |
| SUM159 | Breast Cancer | Less sensitive to DOCK5 depletion compared to highly metastatic lines.[2] | Not Reported | --INVALID-LINK-- |
| hs578t | Breast Cancer | Less sensitive to DOCK5 depletion compared to highly metastatic lines.[2] | Not Reported | --INVALID-LINK-- |
Cell Migration and Invasion
DOCK5's primary role in regulating the cytoskeleton directly impacts the migratory and invasive potential of cancer cells. The table below outlines the observed effects of DOCK5 inhibition on these phenotypes.
| Cell Line | Cancer Type | Effect on Migration/Invasion | Quantitative Data | Reference |
| LM2 | Metastatic Breast Cancer | DOCK5 depletion reduces single-cell invasion.[3] | Not specified | --INVALID-LINK-- |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | PHF5A, a splicing factor for a DOCK5 variant, promotes migration and invasion. Inhibition of this pathway attenuates these effects.[4] | Not specified | --INVALID-LINK-- |
Note: Quantitative data from these studies, such as the percentage of migration inhibition, are not consistently reported in a standardized format. Researchers are encouraged to consult the primary literature for detailed experimental results.
DOCK5 Signaling Pathway in Cancer
DOCK5 functions as a critical node in signaling pathways that drive cancer cell motility and survival. A key mechanism is its role as a GEF for the Rho GTPase Rac1. Upon activation, Rac1 influences a cascade of downstream effectors that remodel the actin cytoskeleton, leading to the formation of lamellipodia and invadopodia, structures essential for cell movement and invasion. Furthermore, DOCK5 signaling is interconnected with other critical cancer pathways, including the AKT and YAP/TAZ pathways, which regulate cell survival and proliferation.[2][5]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in assessing the efficacy of any potential therapeutic agent. Below are detailed protocols for key assays used to evaluate the impact of DOCK5 inhibitors on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for determining cell viability through the colorimetric MTT assay.
-
Cell Seeding:
-
Culture cancer cells of interest to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the DOCK5 inhibitor (e.g., C21) in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Transwell Migration/Invasion Assay
This protocol details the steps for assessing cell migration and invasion using a Boyden chamber system.
-
Chamber Preparation:
-
For invasion assays, coat the top of the transwell insert membrane (typically 8 µm pores) with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes. For migration assays, this step is omitted.
-
Rehydrate the membrane by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.
-
-
Cell Preparation and Seeding:
-
Starve the cancer cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add the DOCK5 inhibitor (e.g., C21) at the desired concentration to the cell suspension. Include a vehicle control.
-
Remove the rehydration medium from the transwell inserts and add 200 µL of the cell suspension to the top chamber.
-
-
Chemoattractant Addition and Incubation:
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the bottom chamber.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining and Visualization:
-
Carefully remove the non-migrated/invaded cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated/invaded cells on the bottom surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the membrane with water to remove excess stain.
-
-
Quantification:
-
Take images of several random fields of the stained membrane using a microscope.
-
Count the number of migrated/invaded cells per field.
-
Alternatively, the crystal violet can be eluted with 30% acetic acid, and the absorbance can be measured at 590 nm.
-
Experimental Workflow for Assessing DOCK5 Inhibition
The following diagram illustrates a typical workflow for investigating the efficacy of a DOCK5 inhibitor.
Conclusion and Future Directions
The inhibition of DOCK5 presents a targeted approach to disrupt key oncogenic processes, particularly cancer cell migration and invasion. The available data, primarily from studies on breast cancer, suggests that the efficacy of DOCK5 inhibition is context-dependent, with highly metastatic and aggressive cancer cell lines showing greater sensitivity.
For drug development professionals, the synergistic effect of DOCK5 inhibition with other targeted therapies, such as MEK inhibitors, warrants further investigation. Future research should focus on generating comprehensive quantitative data, including IC50 values and standardized migration/invasion metrics, for DOCK5 inhibitors like C21 across a broader panel of cancer cell lines. This will be crucial for identifying the cancer types most likely to respond to DOCK5-targeted therapies and for advancing these promising agents into preclinical and clinical development.
References
- 1. What are DOCK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. PHF5A regulates the expression of the DOCK5 variant to promote HNSCC progression through p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Dock5-IN-1 and Other Rac1 Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of small molecule inhibitors, understanding the nuanced differences between compounds targeting the same pathway is critical. This guide provides a direct comparison of Dock5-IN-1 (also known as C21), a selective inhibitor of the Dock5 guanine (B1146940) nucleotide exchange factor (GEF), with other widely used inhibitors of the small GTPase Rac1, such as NSC23766 and EHT 1864, and the indirect inhibitor Wiskostatin (B150537). This comparison is based on available experimental data to aid in the selection of the most appropriate tool for specific research applications.
Performance Comparison of Rac1 Inhibitors
The following table summarizes the key characteristics and quantitative performance of this compound and other notable Rac1 inhibitors. The data presented is compiled from various studies to provide a comparative overview of their potency and mechanism of action.
| Inhibitor | Target | Mechanism of Action | Potency | Selectivity |
| This compound (C21) | Dock5 (a Rac1 GEF) | Non-competitive, allosteric inhibitor of Dock5's GEF activity.[1] | Blocks Dock5-mediated Rac1 activation (kcat/KM = 7.9 x 10⁴ M⁻¹s⁻¹). Effective in cells at 25-100 µM.[2] | Selective for Dock5 over RhoA and Cdc42. At higher concentrations, it may affect Dock1 and Dock2. |
| NSC23766 | Rac1 | Inhibits the interaction between Rac1 and its GEFs, Trio and Tiam1.[3][4][5] | IC₅₀ ~ 50 µM (cell-free assay)[5]; IC₅₀ ~ 95.0 µM (in MDA-MB-435 cells).[6] | Selective for Rac1 over Cdc42 and RhoA.[5] However, some off-target effects have been reported at higher concentrations.[7] |
| EHT 1864 | Rac family GTPases | Binds directly to Rac1, promoting the loss of bound nucleotide and locking it in an inactive state.[8][9] | K_d_ = 40 nM for Rac1.[10][11] | Binds to Rac1, Rac1b, Rac2, and Rac3 with high affinity.[10][11] Potential for off-target effects at higher concentrations has been noted.[7] |
| Wiskostatin | N-WASP | Indirectly affects Rac1 signaling by inhibiting the downstream effector N-WASP, preventing Arp2/3 complex activation.[12] | IC₅₀ for dynamin inhibition is 20.7 µM and for clathrin-mediated endocytosis is 6.9 µM.[12] | Selective inhibitor of N-WASP.[12] It has been shown to have off-target effects, including a decrease in cellular ATP levels.[13] |
Signaling Pathways and Inhibitor Mechanisms
The following diagrams illustrate the Rac1 signaling pathway and the points of intervention for each inhibitor.
Experimental Protocols
Accurate assessment of Rac1 inhibition requires robust and standardized experimental methods. Below are detailed protocols for commonly used assays to quantify the activity of Rac1 in response to inhibitor treatment.
Rac1 Pull-Down Activation Assay
This method utilizes the p21-binding domain (PBD) of p21-activated kinase (PAK1), which specifically binds to the active, GTP-bound form of Rac1. The amount of active Rac1 is then quantified by Western blotting.
Materials:
-
Cells of interest
-
Rac1 inhibitor (e.g., this compound, NSC23766, EHT 1864)
-
Stimulus (e.g., EGF, serum)
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl₂, protease and phosphatase inhibitors)
-
GST-PAK1-PBD beads (glutathione-agarose beads coupled with GST-tagged PAK1-PBD)
-
SDS-PAGE sample buffer
-
Anti-Rac1 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with the Rac1 inhibitor for the desired time and concentration. Stimulate with an appropriate agonist if required.
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.
-
Pull-Down: Incubate a standardized amount of protein lysate with GST-PAK1-PBD beads with gentle rocking at 4°C for 1 hour.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specific binding.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with an anti-Rac1 primary antibody. A fraction of the total cell lysate should be run in parallel to determine total Rac1 levels.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantification: Densitometry is used to quantify the amount of active (pulled-down) Rac1 relative to the total Rac1 in the lysates.
G-LISA™ Rac1 Activation Assay (ELISA-based)
The G-LISA™ is a high-throughput, ELISA-based assay that quantifies active Rac1 from cell lysates. It offers a more quantitative and less time-consuming alternative to the traditional pull-down assay.
Materials:
-
G-LISA™ Rac1 Activation Assay Kit (containing Rac-GTP-binding protein-coated 96-well plate, lysis buffer, antibodies, and detection reagents)
-
Cells of interest
-
Rac1 inhibitor
-
Stimulus
Procedure:
-
Cell Lysis: Treat cells as described for the pull-down assay and lyse them using the provided lysis buffer.
-
Lysate Preparation: Clarify the lysates by centrifugation and determine the protein concentration.
-
Assay Plate Incubation: Add equal amounts of protein lysate to the wells of the Rac-GTP-binding plate and incubate to allow the active Rac1 to bind.
-
Washing: Wash the wells to remove unbound proteins.
-
Antibody Incubation: Add the specific anti-Rac1 primary antibody to each well, followed by a secondary HRP-conjugated antibody.
-
Detection: Add the HRP substrate and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: The signal is proportional to the amount of active Rac1 in the sample. Compare the signals from treated and untreated samples to determine the effect of the inhibitor.
Conclusion
The choice of a Rac1 inhibitor is highly dependent on the specific research question.
-
This compound (C21) is the inhibitor of choice when specifically investigating the role of the GEF Dock5 in Rac1 activation. Its non-competitive, allosteric mechanism offers a distinct mode of inhibition compared to active-site or binding-pocket inhibitors.
-
NSC23766 is a well-characterized inhibitor that directly targets the Rac1-GEF interaction, making it suitable for studies aiming to block this specific mode of activation.
-
EHT 1864 offers high potency and directly targets Rac1, making it a strong candidate for experiments requiring potent and direct inhibition of Rac family GTPases.
-
Wiskostatin is a useful tool for dissecting the downstream signaling of Rac1 by targeting the effector N-WASP, though its potential off-target effects on cellular metabolism should be considered.
References
- 1. Allosteric inhibition of the guanine nucleotide exchange factor DOCK5 by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The guanine nucleotide exchange factor DOCK5 negatively regulates osteoblast differentiation and BMP2-induced bone regeneration via the MKK3/6 and p38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellron.com [cellron.com]
- 4. pnas.org [pnas.org]
- 5. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. N-WASP inhibitor wiskostatin nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DOCK5 as a Therapeutic Target in Osteoporosis: A Comparative Guide to Using Dock5-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the role of Dedicator of Cytokinesis 5 (DOCK5) in osteoporosis, with a focus on the small molecule inhibitor Dock5-IN-1 (also known as C21). We present supporting experimental data from preclinical models, detailed protocols for key experiments, and a comparative analysis with genetic validation approaches.
Executive Summary
DOCK5, a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rac, is a critical regulator of osteoclast function.[1][2] Its role in actin cytoskeleton organization is essential for the formation of the sealing zone, a structure required for bone resorption by osteoclasts.[1] Dysregulation of this process is a hallmark of osteoporosis, a disease characterized by excessive bone resorption leading to skeletal fragility.[1] This guide explores the use of this compound as a pharmacological tool to validate DOCK5 as a therapeutic target for osteoporosis and compares its efficacy and utility with genetic methods such as Dock5 knockout mice and shRNA-mediated knockdown.
Pharmacological Validation with this compound (C21)
This compound (C21) is a non-competitive, allosteric inhibitor of DOCK5.[2] It has been shown to effectively block the GEF activity of DOCK5, leading to the disruption of podosome organization and inhibition of bone resorption by osteoclasts.[3][4]
Performance in a Preclinical Osteoporosis Model
In a widely used mouse model of postmenopausal osteoporosis induced by ovariectomy (OVX), administration of this compound has demonstrated significant protection against bone loss.[3] Treatment with this compound not only preserved bone volume but also did so without affecting bone formation, a significant advantage over some current osteoporosis treatments.[3]
Comparison of Validation Methods
The validation of DOCK5's role in osteoporosis can be approached through pharmacological inhibition or genetic modification. Each method offers distinct advantages and limitations.
| Validation Method | Principle | Key Advantages | Key Limitations |
| This compound (C21) | Pharmacological inhibition of DOCK5's GEF activity. | High temporal control of inhibition, potential for therapeutic translation, applicable to in vivo models. | Potential for off-target effects, requires careful dose-response studies. |
| Dock5 Knockout (KO) Mice | Genetic deletion of the Dock5 gene. | Provides a "gold standard" for genetic validation, allows for the study of chronic loss-of-function. | Potential for developmental compensation, can be lethal or lead to complex phenotypes, time-consuming and expensive to generate. |
| DOCK5 shRNA | Post-transcriptional gene silencing. | Can be used for targeted knockdown in specific cell types or tissues, inducible systems allow for temporal control. | Incomplete knockdown, potential for off-target effects, delivery in vivo can be challenging. |
Quantitative Data from an Ovariectomy-Induced Osteoporosis Mouse Model
The following table summarizes key quantitative data from a study comparing the effects of this compound (C21) treatment and Dock5 knockout in an OVX mouse model.
| Parameter | Sham Control | OVX + Vehicle | OVX + this compound (C21) | Dock5 Knockout (KO) |
| Bone Volume / Total Volume (BV/TV, %) | ~15% | ~5% | ~14% | Increased trabecular bone mass |
| Osteoclast Number / Bone Surface (N.Oc/BS, mm⁻¹) | ~2 | ~5 | ~2.5 | Normal |
| Serum C-terminal telopeptide of type I collagen (CTX, ng/mL) - a marker of bone resorption | Not reported | Not reported | Significantly reduced compared to OVX + Vehicle | Not reported |
Data are approximated from graphical representations in the cited literature for illustrative purposes.[1][3]
Experimental Protocols
Ovariectomy-Induced Osteoporosis Mouse Model and this compound Treatment
Objective: To induce bone loss mimicking postmenopausal osteoporosis and evaluate the therapeutic effect of this compound.
Animal Model: 12-week-old female C57BL/6J mice.
Procedure:
-
Ovariectomy (OVX): Mice are anesthetized, and a dorsal midline incision is made. The ovaries are located and excised. Sham-operated mice undergo the same surgical procedure without removal of the ovaries.
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
This compound Administration: Two weeks post-surgery to allow for the onset of bone loss, treatment is initiated. This compound (C21) is administered daily via intraperitoneal (i.p.) injection at a dose of 25 mg/kg body weight for 4 weeks. A vehicle control group (e.g., DMSO) is also included.
-
Phenotypic Analysis: At the end of the treatment period, mice are euthanized.
-
Micro-computed Tomography (µCT): Femurs are collected to analyze bone microarchitecture, including bone volume/total volume (BV/TV), trabecular number, and trabecular thickness.
-
Histomorphometry: Tibias are decalcified, sectioned, and stained for Tartrate-Resistant Acid Phosphatase (TRAP) to identify and quantify osteoclasts.
-
Serum Analysis: Blood is collected to measure markers of bone turnover, such as CTX (resorption) and P1NP (formation).
-
Generation and Phenotyping of Dock5 Knockout Mice
Objective: To assess the skeletal phenotype resulting from the genetic deletion of Dock5.
Procedure:
-
Generation of Knockout Mice: Dock5 knockout mice can be generated using CRISPR/Cas9 technology or by obtaining them from a repository such as the International Mouse Phenotyping Consortium (IMPC).[5] The knockout should be confirmed by PCR genotyping and Western blot analysis.
-
Skeletal Phenotyping:
-
Baseline Analysis: At a defined age (e.g., 16 weeks), a comprehensive skeletal phenotype analysis is performed on both male and female knockout and wild-type littermate controls. This includes µCT analysis of long bones and vertebrae to assess bone mass and microarchitecture.[6]
-
Osteoporosis Model: To specifically study the role of Dock5 in pathological bone loss, Dock5 knockout mice and wild-type controls can be subjected to the ovariectomy procedure as described above. Bone parameters are then compared between the genotypes.
-
DOCK5 shRNA-Mediated Knockdown in an Osteoporosis Model
Objective: To validate the role of DOCK5 in osteoporosis through targeted gene silencing in vivo.
Procedure:
-
shRNA Vector Preparation: Lentiviral or adeno-associated viral (AAV) vectors expressing a validated shRNA sequence against mouse DOCK5 are produced. A non-targeting scrambled shRNA should be used as a control.
-
In Vivo Delivery:
-
Systemic Delivery: Viral particles can be delivered systemically via tail vein injection.
-
Local Delivery: For a more targeted approach, viral particles can be injected directly into the bone marrow cavity of the tibia or femur.
-
-
Induction of Osteoporosis: Following shRNA delivery, osteoporosis is induced using the OVX model.
-
Analysis: After a designated period, bone parameters and DOCK5 expression levels are assessed as described in the previous protocols to determine the effect of DOCK5 knockdown on bone loss.
Visualizing the DOCK5 Signaling Pathway and Experimental Logic
To better understand the mechanisms and experimental designs, the following diagrams were generated using Graphviz.
Caption: DOCK5 signaling pathway in osteoclasts leading to bone resorption.
Caption: Experimental workflow for validating DOCK5 in an osteoporosis model.
Conclusion
The validation of DOCK5's role in osteoporosis through the use of the specific inhibitor this compound (C21) presents a compelling case for its potential as a therapeutic target. The data from preclinical models, particularly the ovariectomy-induced osteoporosis mouse model, demonstrate that pharmacological inhibition of DOCK5 can effectively prevent bone loss without impairing bone formation. When compared to genetic validation methods such as knockout mice, this compound offers a more direct and therapeutically relevant approach, though genetic models remain invaluable for understanding the fundamental biological role of DOCK5. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting DOCK5 in osteoporosis and other bone-related disorders.
References
- 1. The Rac1 Exchange Factor Dock5 Is Essential for Bone Resorption by Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rac1 exchange factor Dock5 is essential for bone resorption by osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dock5 is a new regulator of microtubule dynamic instability in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Rapid phenotyping of knockout mice to identify genetic determinants of bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid-throughput skeletal phenotyping of 100 knockout mice identifies 9 new genes that determine bone strength - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of DOCK5 Inhibition: A Comparative Guide to Published Findings
A comprehensive analysis of published data on small molecule inhibitors targeting DOCK5 reveals a notable disparity in the availability of peer-reviewed research. While the inhibitor referred to as Dock5-IN-1 remains largely undocumented in scientific literature, extensive studies on the inhibitors C21 and CPYPP provide valuable insights into their mechanisms of action, cellular effects, and potential therapeutic applications. This guide offers an objective comparison of C21 and CPYPP, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of DOCK5-targeted therapeutic strategies.
Dedicator of cytokinesis 5 (DOCK5) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in regulating the activity of the small GTPase Rac.[1] Through its GEF activity, DOCK5 is involved in a multitude of cellular processes, including cell migration, adhesion, and cytoskeletal organization.[2] Its dysregulation has been implicated in various pathologies, making it an attractive target for therapeutic intervention.
Comparative Analysis of DOCK5 Inhibitors
While "this compound" (also referred to as Compound 14 or HY-171274) is commercially available, a thorough review of scientific literature reveals a lack of peer-reviewed publications detailing its synthesis, characterization, or experimental use. The only available information comes from vendor websites, which state it is a DOCK5 inhibitor with no toxicity observed at 100 µM in RAW264.7 cells. The absence of published data makes it impossible to assess the reproducibility of any findings or to provide a detailed comparison of its performance.
In contrast, two other small molecule inhibitors, C21 and CPYPP, have been the subject of multiple peer-reviewed studies, allowing for a robust comparative analysis.
| Feature | C21 | CPYPP |
| Primary Target(s) | DOCK5[1] | DOCK2 (also inhibits DOCK5 and DOCK180)[3][4] |
| Mechanism of Action | Allosteric, non-competitive inhibitor of DOCK5's GEF activity[1][5] | Reversible inhibitor, binds to the DHR-2 domain of DOCK proteins[4][6] |
| Reported IC50 | Not explicitly reported in a competitive binding assay format, but effective concentrations in cell-based assays are in the µM range.[7] | 22.8 µM for DOCK2 GEF activity[4][6] |
| Cellular Effects | - Disrupts podosome organization in osteoclasts[8] - Inhibits bone resorption by osteoclasts[8] - Reduces YAP/TAZ nuclear translocation in cancer cells[3] - Enhances BMP2-mediated osteoblast differentiation[9] | - Inhibits chemotaxis and superoxide (B77818) production in neutrophils[10] - Blocks chemokine receptor- and antigen receptor-mediated Rac activation in lymphocytes[6] |
| In Vivo Efficacy | Protects against bone degradation in mouse models of osteolytic diseases (e.g., menopause, rheumatoid arthritis, bone metastasis) at doses around 25 mg/kg/day.[8] | Reduces T cell migration in mice at a dose of 5 mg/animal.[3] |
| Specificity | Specific for DOCK5 over the DH-containing GEF Trio.[1][11] At higher concentrations, it may affect DOCK1 and DOCK2.[12] | Inhibits DOCK2, DOCK5, and DOCK180, and to a lesser extent, DOCK9.[13] Also inhibits the unrelated GEF Trio.[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and applications of DOCK5 inhibition, the following diagrams illustrate a key signaling pathway influenced by DOCK5 and a typical experimental workflow for evaluating DOCK5 inhibitors.
Caption: DOCK5 signaling pathway leading to YAP/TAZ activation.
Caption: Experimental workflow for evaluating DOCK5 inhibitors.
Detailed Experimental Protocols
1. In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the GEF activity of DOCK5. A common method involves monitoring the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for GTP on Rac1.
-
Reagents: Purified recombinant DOCK5 protein (catalytic DHR2 domain), purified recombinant Rac1 protein, mant-GDP, GTP, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Procedure:
-
Load Rac1 with mant-GDP by incubation in a low-magnesium buffer.
-
In a microplate reader, mix the mant-GDP-loaded Rac1 with the DOCK5 protein in the assay buffer.
-
Add the test compound (C21 or CPYPP) at various concentrations.
-
Initiate the exchange reaction by adding an excess of GTP.
-
Monitor the decrease in fluorescence as mant-GDP is released from Rac1.
-
Calculate the rate of nucleotide exchange and determine the IC50 of the inhibitor.[11]
-
2. Rac Activation Assay (G-LISA or Pull-down Assay)
This cell-based assay measures the levels of active, GTP-bound Rac1 in cells treated with a DOCK5 inhibitor.
-
Materials: Cell line of interest (e.g., RAW264.7 macrophages for osteoclast studies, MDA-MB-231 for cancer studies), cell lysis buffer, PAK-PBD (p21-activated kinase p21-binding domain) beads or coated plates, antibodies against Rac1.
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the DOCK5 inhibitor (C21 or CPYPP) or vehicle control for the desired time.
-
Lyse the cells and quickly collect the lysates.
-
For pull-down assays, incubate the lysates with PAK-PBD beads to capture GTP-Rac1. For G-LISA, add lysates to PAK-PBD coated plates.
-
Wash away unbound proteins.
-
Elute the bound proteins (for pull-down) or add a detection antibody (for G-LISA).
-
Analyze the levels of GTP-Rac1 by Western blotting or colorimetric/chemiluminescent detection.[6]
-
3. Osteoclast Bone Resorption Assay
This assay assesses the functional consequence of DOCK5 inhibition on the primary function of osteoclasts.
-
Materials: Bone marrow-derived macrophages or RAW264.7 cells, M-CSF, RANKL, dentin or bone slices, toluidine blue or similar stain, DOCK5 inhibitor.
-
Procedure:
-
Differentiate macrophages into mature osteoclasts by treating with M-CSF and RANKL on dentin or bone slices.
-
Once mature osteoclasts have formed, treat them with the DOCK5 inhibitor (e.g., C21) at various concentrations.
-
Continue culture for a period to allow for bone resorption (typically 24-48 hours).
-
Remove the cells from the slices.
-
Stain the slices with toluidine blue to visualize the resorption pits.
-
Quantify the resorbed area using microscopy and image analysis software.[7][8]
-
Conclusion
The available scientific literature provides a solid foundation for understanding the role of DOCK5 and the effects of its inhibition. While "this compound" lacks the necessary published data for a thorough evaluation, the well-characterized inhibitors C21 and CPYPP serve as valuable tools for researchers. C21, with its demonstrated specificity and in vivo efficacy, stands out as a promising candidate for further investigation into DOCK5-targeted therapies. CPYPP, while less specific, can be a useful tool for studying the broader effects of inhibiting DOCK-A family members. The provided data, signaling pathway diagrams, and experimental protocols offer a comprehensive guide for scientists and researchers to navigate the current landscape of DOCK5 inhibition and to design future studies aimed at validating and extending these findings.
References
- 1. Allosteric inhibition of the guanine nucleotide exchange factor DOCK5 by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DOCK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DOCK5-IN-C21|CAS 54129-15-6|DC Chemicals [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Rac1 Exchange Factor Dock5 Is Essential for Bone Resorption by Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The guanine nucleotide exchange factor DOCK5 negatively regulates osteoblast differentiation and BMP2-induced bone regeneration via the MKK3/6 and p38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOCK2 and DOCK5 act additively in neutrophils to regulate chemotaxis, superoxide production, and extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Dock5-IN-1: A Comprehensive Guide for Laboratory Professionals
This guide offers essential, step-by-step instructions for the proper disposal of Dock5-IN-1 in its various forms, from unused solid compound to contaminated labware. It is imperative that these procedures are implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) policies.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical safety goggles, compatible chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] All handling of solid this compound and preparation of its solutions should be conducted in a certified laboratory fume hood to prevent inhalation of dust or aerosols.[2]
Step-by-Step Disposal Protocol
The correct disposal method for this compound is contingent on its physical state and whether it has come into contact with other materials.
1. Unused or Expired Solid this compound:
-
Do not dispose of solid this compound in the regular trash.[2]
-
The original container holding the unused or expired compound must be managed as hazardous chemical waste.[2]
-
Ensure the container's cap is tightly sealed and the manufacturer's label is intact and legible.
-
Store the container in a designated hazardous waste satellite accumulation area, segregated from incompatible chemicals.[2][3]
2. This compound Solutions:
-
Aqueous solutions of research chemicals should not be disposed of down the drain unless explicitly permitted by your institution's EHS department.[4][5]
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the solvent used (e.g., "this compound in DMSO").[2][3][4] Do not use abbreviations or chemical formulas.[4]
-
Store the liquid waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.[3]
3. Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips contaminated with this compound should be collected in a designated hazardous waste bag or container.[2]
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container labeled for chemically contaminated sharps.[2][6]
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected and treated as hazardous liquid waste.[2] If decontamination is not feasible, the glassware itself should be disposed of as hazardous solid waste.[2] Empty containers that held the compound should be triple rinsed, with the rinsate collected as hazardous waste.[5][6] After thorough rinsing, and with the original label defaced, the container may be disposed of as regular trash, though institutional policies may vary.[5]
Summary of Disposal Procedures
For quick reference, the table below summarizes the disposal guidelines for various forms of this compound waste.
| Waste Type | Disposal Container | Key Instructions |
| Unused/Expired Solid | Original, tightly sealed container | Label as hazardous waste. Store in a designated satellite accumulation area. Segregate from incompatible materials. |
| Liquid Waste (Solutions) | Leak-proof, compatible container (plastic preferred) | Label with "Hazardous Waste," full chemical name, and solvent. Keep container closed except when adding waste. Store in a designated satellite accumulation area.[3][5] |
| Contaminated Solid Waste | Designated hazardous waste bag or container | Includes gloves, pipette tips, and weighing paper. |
| Contaminated Sharps | Approved, puncture-resistant sharps container | Label for chemically contaminated sharps. |
| Contaminated Glassware | Original container or designated hazardous waste container | Triple rinse with a suitable solvent, collecting all rinsate as hazardous waste.[5][6] If not decontaminated, dispose of as hazardous solid waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these general yet crucial guidelines, laboratory professionals can manage and dispose of this compound responsibly, ensuring a safe working environment and protecting the broader ecosystem. Always prioritize your local EHS regulations as the definitive source for chemical waste disposal procedures.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Dock5-IN-1
This guide provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals working with Dock5-IN-1, also known as Dock5 Inhibitor, C21. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes.
I. Immediate Safety and Logistical Information
Chemical Identity:
| Identifier | Value |
| Common Name | This compound |
| Synonym | Dock5 Inhibitor, C21 |
| CAS Number | 54129-15-6 |
| Molecular Formula | C₁₂H₉Cl₂NO₂S |
| Molecular Weight | 302.18 g/mol |
Safety and Handling:
According to information from Merck Millipore, a Safety Data Sheet (SDS) for Dock5 Inhibitor, C21 is not required as the substance is not classified as hazardous. However, as a matter of good laboratory practice, all chemical compounds should be handled with care.
Personal Protective Equipment (PPE):
Standard laboratory personal protective equipment should be worn when handling this compound.
| Area | Personal Protective Equipment | Specifications & Best Practices |
| Eyes | Safety glasses or goggles | Should provide adequate protection against splashes. |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended. |
| Body | Laboratory coat | To protect skin and clothing from potential contamination. |
Storage and Stability:
-
Powder: Store at -20°C for up to three years.
-
In solution (DMSO): Store at -80°C for up to one year. Following reconstitution, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 3 months at -20°C[1].
II. Operational Plans: Solution Preparation and Disposal
Solution Preparation:
This compound is soluble in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Preparation of a 10 mM Stock Solution |
| DMSO | 50 mg/mL | 1. Weigh out 3.02 mg of this compound powder. 2. Add 1 mL of DMSO. 3. Vortex until the powder is completely dissolved. |
Disposal Plan:
As this compound is not classified as a hazardous substance, standard procedures for the disposal of non-hazardous laboratory waste should be followed. However, it is crucial to consult and adhere to the specific disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department.
General Disposal Guidelines for Non-Hazardous Chemical Waste:
-
Solid Waste:
-
Contaminated consumables such as gloves, pipette tips, and empty vials should be collected in a designated waste container.
-
The container should be clearly labeled as "Non-hazardous waste" and include the name of the chemical.
-
Dispose of the container in the regular laboratory trash, or as directed by your institution's EHS procedures[2].
-
-
Liquid Waste:
-
Small quantities of dilute solutions may be permissible for drain disposal with copious amounts of water, but this is highly dependent on local regulations. Always check with your EHS department before disposing of any chemical down the drain.
-
Larger volumes or concentrated solutions should be collected in a clearly labeled, sealed waste container for collection by your institution's hazardous waste management service[3].
-
III. Experimental Protocols
Inhibition of Rac Activation and Podosome Disruption in Osteoclasts:
This protocol is based on a study demonstrating the effect of C21 (this compound) on mouse bone marrow-derived osteoclasts.
-
Cell Culture: Culture mouse bone marrow-derived osteoclasts according to standard laboratory protocols.
-
Treatment: Treat the osteoclasts with 100 µM of this compound (C21) in culture medium.
-
Incubation: Incubate the cells for 1 hour.
-
Analysis:
-
Rac Activation: Measure the level of active Rac GTPase using a pull-down assay followed by Western blotting. A significant reduction in active Rac is expected.
-
Podosome Organization: Visualize the actin cytoskeleton by staining with phalloidin (B8060827) and imaging with fluorescence microscopy. Disruption of the typical podosome belt structure is the expected outcome.
-
Enhancement of BMP2-Mediated Osteoblast Differentiation:
This protocol is based on a study investigating the role of Dock5 in osteoblast differentiation using MC3T3-E1 cells[3].
-
Cell Culture: Culture MC3T3-E1 cells in osteogenic supplement (OS) medium.
-
Treatment: Treat the cells with this compound (C21) at concentrations of 25 µM or 50 µM in the presence of Bone Morphogenetic Protein 2 (BMP2).
-
Analysis of Osteoblast Differentiation:
-
Mineralization Assay: After a suitable culture period (e.g., 7-14 days), assess mineral formation using Alizarin Red S staining. An increase in mineralization is expected in the presence of the inhibitor.
-
Gene Expression Analysis: Analyze the expression of osteoblast differentiation markers (e.g., alkaline phosphatase, osteocalcin) by quantitative PCR.
-
IV. Signaling Pathway and Experimental Workflow Diagrams
Dock5 Signaling Pathway:
Dock5 is a guanine (B1146940) nucleotide exchange factor (GEF) that activates the Rho GTPases Rac and Cdc42. This activation is a critical step in downstream signaling pathways that regulate the actin cytoskeleton, leading to changes in cell morphology, migration, and adhesion. Inhibition of Dock5 by this compound blocks this activation, thereby disrupting these cellular processes.
Caption: Dock5 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing the Effect of this compound on Cell Migration:
Caption: A typical experimental workflow for a cell migration assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dock5-in-c21 supplier | CAS 54129-15-6 | AOBIOUS [aobious.com]
- 3. The guanine nucleotide exchange factor DOCK5 negatively regulates osteoblast differentiation and BMP2-induced bone regeneration via the MKK3/6 and p38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
